molecular formula C15H12FNOS B1676674 MLS0315771

MLS0315771

货号: B1676674
分子量: 273.3 g/mol
InChI 键: GRGDWLDSVPJEJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,5-dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one is a member of benzothiazoles.

属性

IUPAC Name

2-(2,5-dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNOS/c1-9-3-4-10(2)13(7-9)17-15(18)12-6-5-11(16)8-14(12)19-17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGDWLDSVPJEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MLS0315771: A Technical Guide to a Potent Phosphomannose Isomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS0315771 is a potent and selective, competitive inhibitor of phosphomannose isomerase (MPI), a key enzyme in mannose metabolism. By blocking the conversion of mannose-6-phosphate to fructose-6-phosphate, this compound effectively redirects mannose flux towards vital glycosylation pathways. This mechanism of action holds significant therapeutic potential, particularly in the context of Congenital Disorders of Glycosylation (CDG), specifically CDG-Ia, a condition caused by deficient phosphomannomutase 2 (PMM2) activity. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its role in cellular metabolism.

Introduction

Congenital Disorders of Glycosylation (CDG) represent a group of rare genetic disorders characterized by defects in the synthesis of glycans and the attachment of these glycans to lipids and proteins. CDG-Ia, the most common N-linked glycosylation disorder, arises from mutations in the PMM2 gene, leading to reduced activity of the phosphomannomutase 2 enzyme. This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the formation of GDP-mannose, the primary sugar donor for N-glycosylation. While mannose supplementation is beneficial for some types of CDG, it is ineffective in CDG-Ia patients because the excess mannose-6-phosphate is catabolized by phosphomannose isomerase (MPI).

This compound emerges as a promising therapeutic strategy by targeting MPI. As a competitive inhibitor, it prevents the degradation of mannose-6-phosphate, thereby increasing its availability for the residual PMM2 enzyme and shunting it towards the glycosylation pathway.

Mechanism of Action

This compound functions as a competitive inhibitor of phosphomannose isomerase (MPI).[1][2][3][4] MPI catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P). In the context of CDG-Ia, where PMM2 activity is compromised, MPI diverts M6P away from the crucial N-glycosylation pathway. By binding to the active site of MPI, this compound blocks this conversion, leading to an accumulation of M6P. This increased substrate availability for the deficient PMM2 enzyme enhances the metabolic flux towards the synthesis of GDP-mannose and subsequent protein glycosylation.[3][5]

The following diagram illustrates the metabolic pathway and the point of intervention for this compound.

cluster_0 cluster_1 Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P MPI M1P Mannose-1-Phosphate M6P->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis GDP_Mannose GDP-Mannose M1P->GDP_Mannose GMPPM N_Glycosylation N-Glycosylation GDP_Mannose->N_Glycosylation This compound This compound This compound->MPI_inhibition

Figure 1: Mechanism of action of this compound in mannose metabolism.

Quantitative Data

The potency and in-vitro activity of this compound have been characterized through various assays. The key quantitative parameters are summarized in the table below.

ParameterValueSpecies/SystemReference
IC50 ~1 µMRecombinant Human MPI[1][2][4]
Ki 1.4 µMRecombinant Human MPI[1][2][4]
Toxicity Threshold > 2 µMZebrafish Embryos[1][4]
LD50 (approx.) 8-10 µMZebrafish Embryos[1][3][4]

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity and effects of this compound.

MPI Enzyme Activity Assay (Coupled Assay)

This assay determines the inhibitory activity of this compound on MPI by measuring the rate of NADPH formation in a coupled enzyme reaction.

Principle: MPI converts mannose-6-phosphate to fructose-6-phosphate. Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase. Finally, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human MPI

  • Mannose-6-phosphate (substrate)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP+

  • This compound (or other test compounds)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add the MPI enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, mannose-6-phosphate.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 2 hours) using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Experimental Workflow: MPI Coupled Assay cluster_1 M6P Mannose-6-Phosphate F6P Fructose-6-Phosphate M6P->F6P MPI G6P Glucose-6-Phosphate F6P->G6P PGI NADPH NADPH G6P->NADPH G6PD NADP NADP+ This compound This compound This compound->M6P

Figure 2: Workflow for the MPI coupled enzyme assay.
Cellular Assay for Mannose Flux

This assay assesses the ability of this compound to redirect mannose metabolism towards glycosylation in living cells using radiolabeling.[3]

Principle: Cells are incubated with [2-3H]mannose, a radioactive tracer. The incorporation of the radiolabel into newly synthesized glycoproteins is measured. In the presence of an effective MPI inhibitor like this compound, more [2-3H]mannose-6-phosphate will be shunted towards the glycosylation pathway, resulting in increased radioactivity in the glycoprotein fraction. [35S]Met/Cys is used to normalize for total protein synthesis.[3]

Materials:

  • HeLa cells or patient-derived fibroblasts

  • Cell culture medium and supplements

  • [2-3H]mannose

  • [35S]Met/Cys

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).[3]

  • Add [2-3H]mannose and [35S]Met/Cys to the culture medium and incubate for a labeling period (e.g., 1 hour).[3]

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabels.

  • Lyse the cells and precipitate the total protein using TCA.

  • Wash the protein pellets to remove any remaining free radiolabels.

  • Resuspend the pellets and measure the radioactivity for both 3H and 35S using a scintillation counter.

  • Normalize the 3H counts (representing mannose incorporation into glycoproteins) to the 35S counts (representing total protein synthesis) to account for any effects of the compound on overall protein production.

cluster_0 Experimental Workflow: Cellular Mannose Flux Assay A Seed Cells B Pre-incubate with this compound A->B C Add [2-3H]mannose & [35S]Met/Cys B->C D Incubate (Labeling Period) C->D E Wash Cells D->E F Lyse & Precipitate Proteins (TCA) E->F G Measure 3H and 35S Radioactivity F->G H Normalize 3H to 35S Counts G->H

Figure 3: Workflow for the cellular mannose flux assay.
In Vivo Toxicity and Efficacy in Zebrafish Embryos

Zebrafish embryos provide a valuable in vivo model for assessing the toxicity and metabolic effects of small molecules.[3]

Principle: Zebrafish embryos are exposed to this compound to determine its toxicity profile. Subsequently, the effect of the compound on mannose metabolic flux can be assessed by radiolabeling experiments similar to the cellular assay.

Materials:

  • Zebrafish embryos (e.g., 2 days post-fertilization)

  • Embryo medium

  • This compound

  • [2-3H]mannose

  • [35S]Met/Cys

  • Microscope

Procedure: Toxicity Assay:

  • Dechorionate 2-day-old zebrafish embryos.

  • Place embryos in multi-well plates with embryo medium.

  • Add varying concentrations of this compound to the wells.

  • Monitor the embryos for signs of toxicity (e.g., developmental abnormalities, mortality) over a period of 48 hours.

Metabolic Flux Assay:

  • Treat 4-day-old embryos with a non-toxic concentration of this compound.

  • Add [2-3H]mannose and [35S]Met/Cys to the medium and incubate for a short period (e.g., 20 minutes).[3]

  • Homogenize the embryos and precipitate the proteins.

  • Measure and normalize the incorporated radioactivity as described in the cellular assay.

Off-Target Effects and Toxicity

It is important to note that while this compound is a potent MPI inhibitor, it exhibits off-target toxicity at higher concentrations.[1][2][3][4] In zebrafish embryos, toxicity is observed at concentrations above 2 µM, with approximately 50% of embryos appearing sick within 20 minutes at 8-10 µM.[1][3][4] However, studies suggest that this toxicity is independent of MPI inhibition.[3] Further optimization of the benzoisothiazolone scaffold of this compound is necessary to develop analogs with a more favorable therapeutic window.

Conclusion

This compound is a valuable research tool for studying mannose metabolism and a promising lead compound for the development of therapeutics for CDG-Ia. Its well-defined mechanism of action as a competitive MPI inhibitor allows for the targeted redirection of mannose flux towards glycosylation. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and its analogs. Future research should focus on mitigating the off-target toxicity while retaining or improving the on-target potency to advance this therapeutic strategy towards clinical applications.

References

MLS0315771: A Technical Guide to a Potent Phosphomannose Isomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS0315771 is a potent, cell-permeable small molecule inhibitor of phosphomannose isomerase (PMI), an essential enzyme in mannose metabolism. As a member of the benzoisothiazolone series, this compound has been a valuable tool in studying the role of PMI in various biological processes, including N-glycosylation and microbial pathogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling and experimental workflow diagrams.

Mechanism of Action

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P)[1]. This reaction is a critical link between glycolysis and the GDP-mannose synthesis pathway, which is essential for protein glycosylation and the formation of the fungal cell wall[2][3][4].

In the context of certain diseases, such as Congenital Disorder of Glycosylation Type Ia (CDG-Ia), the enzyme phosphomannomutase 2 (PMM2) has reduced activity. PMM2 competes with PMI for the common substrate M6P, converting it to mannose-1-phosphate, a precursor for N-glycosylation[5]. By inhibiting PMI, this compound aims to increase the intracellular pool of M6P, thereby shunting this substrate towards the compromised PMM2 pathway to improve N-glycosylation[1][5][6]. Kinetic assays have demonstrated that this compound acts as a competitive inhibitor of PMI[6].

Quantitative Data

The inhibitory potency of this compound and related benzoisothiazolone derivatives against phosphomannose isomerase has been determined through various biochemical assays.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Notes
This compound PMI~11.4 ± 0.3A potent, competitive inhibitor.
Compound 1PMI6.4-An early benzoisothiazolone lead compound. Selective over PMM2.[6]
Compound 8PMI1.8-A 4-chloro substituted benzoisothiazolone derivative.[6]
Compound 12PMI~1.8-A promising lead for further optimization.[6]
Compound 17PMI1.0-A di-methyl substituted derivative with fluorine at the 6-position.[6]
Compound 22PMI1.0-A 4-methoxy derivative with fluorine at the 5-position.[6]
Compound 24PMI1.9-A 4-chloro substituted benzoisothiazolone derivative.[6]

Experimental Protocols

Phosphomannose Isomerase (PMI) Enzyme Assay

This coupled enzyme assay measures the activity of PMI by monitoring the production of NADPH.

Materials:

  • HEPES buffer (50 mM, pH 7.4)

  • Mannose-6-phosphate (M6P)

  • NADP+

  • MgCl2

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Diaphorase

  • Resazurin

  • Tween 20

  • PMI enzyme

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the PMI substrate solution containing 50 mM HEPES (pH 7.4), 0.4 mM mannose-6-phosphate, 1.6 IU/mL diaphorase, and 0.2 mM resazurin[6].

  • Prepare the PMI enzyme solution containing 50 mM HEPES (pH 7.4), 0.5 mM NADP+, 10 mM MgCl2, 4.6 µg/mL phosphoglucose isomerase, 2 µg/mL glucose-6-phosphate dehydrogenase, 30 ng/mL PMI, and 0.011% Tween 20[6].

  • Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.

  • Add the PMI enzyme solution to the wells and incubate at room temperature.

  • Initiate the reaction by adding the PMI substrate solution to each well.

  • Monitor the fluorescence of resorufin (the product of resazurin reduction) or the absorbance of NADPH at 340 nm over time using a microplate reader[6].

  • Calculate the initial reaction rates and determine the IC50 values for the test compounds.

Cell-Based Assay of PMI Inhibition using [2-³H]Mannose

This assay assesses the ability of this compound to inhibit PMI within a cellular context by measuring the incorporation of radiolabeled mannose into glycoproteins.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 5 mM glucose

  • [2-³H]Mannose

  • [³⁵S]Met/Cys

  • This compound

  • DMSO (vehicle control)

  • 24-well plates

  • Trichloroacetic acid (TCA)

  • Cell lysis buffer (10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and grow to approximately 70% confluency[6].

  • Pre-incubate the cells for 2 hours with varying concentrations of this compound or DMSO in DMEM with 5 mM glucose[6].

  • Add 50 µCi/ml [2-³H]mannose and 5 µCi/ml [³⁵S]Met/Cys to each well and incubate for 1 hour at 37°C[6].

  • Remove the medium and wash the cells twice with PBS to remove unincorporated radiolabel[6].

  • Lyse the cells using the cell lysis buffer[6].

  • Precipitate a portion of the lysate with TCA[6].

  • Determine the amount of incorporated ³H and ³⁵S in the TCA-precipitated glycoproteins using a scintillation counter[6].

  • Normalize the [2-³H]mannose incorporation to protein synthesis as estimated by [³⁵S]Met/Cys incorporation[6].

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to distinguish between specific PMI inhibition and general toxic effects.

General Protocol (e.g., MTT Assay):

  • Seed cells in a 96-well plate at a desired density.

  • After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Note on this compound Cytotoxicity: this compound has shown toxicity at concentrations above 10 µM in some cell lines and is toxic to zebrafish embryos at concentrations above 2 µM[3]. However, other studies using MTT and ATP-based assays on HeLa cells showed no cellular toxicity up to 50–100 μM, although a decrease in protein synthesis was observed at concentrations greater than 12.5–25.0 μM[3]. This suggests that the toxic effects may be cell-type specific and independent of PMI inhibition[3].

Visualizations

Signaling Pathway

Mannose_Metabolism Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P Glycolytic Enzymes M6P->F6P PMI M1P Mannose-1-Phosphate M6P->M1P PMM2 F6P->M6P PMI Glycolysis Glycolysis F6P->Glycolysis N_Glycosylation N-Glycosylation M1P->N_Glycosylation This compound This compound PMI PMI This compound->PMI

Caption: Mannose Metabolism and the Role of PMI.

Experimental Workflows

PMI_Assay_Workflow start Start prep_solutions Prepare PMI Substrate and Enzyme Solutions start->prep_solutions add_compound Add Test Compound (this compound) to 96-well Plate prep_solutions->add_compound add_enzyme Add PMI Enzyme Solution and Incubate add_compound->add_enzyme start_reaction Initiate Reaction with Substrate Solution add_enzyme->start_reaction measure Measure Fluorescence/Absorbance Over Time start_reaction->measure calculate Calculate Initial Rates and IC50 measure->calculate end End calculate->end

Caption: Workflow for the PMI Enzyme Assay.

Cell_Based_Assay_Workflow start Start seed_cells Seed Cells in 24-well Plates start->seed_cells pre_incubate Pre-incubate with this compound seed_cells->pre_incubate add_radiolabel Add [3H]Mannose and [35S]Met/Cys pre_incubate->add_radiolabel incubate Incubate for 1 hour at 37°C add_radiolabel->incubate wash Wash Cells to Remove Free Radiolabel incubate->wash lyse Lyse Cells wash->lyse precipitate TCA Precipitation of Glycoproteins lyse->precipitate measure Measure 3H and 35S Incorporation precipitate->measure normalize Normalize 3H to 35S Incorporation measure->normalize end End normalize->end

Caption: Workflow for the Cell-Based PMI Inhibition Assay.

References

The Role of MLS0315771 in Glycosylation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that dictates the structure and function of a vast array of biomolecules. Aberrations in glycosylation pathways are implicated in numerous diseases, including a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG). This technical guide provides an in-depth analysis of MLS0315771, a small molecule inhibitor of phosphomannose isomerase (MPI), and its significant role in modulating N-glycosylation pathways. This document will detail the mechanism of action of this compound, present quantitative data on its efficacy, outline key experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows.

Introduction to Glycosylation and Congenital Disorder of Glycosylation Type Ia (CDG-Ia)

N-linked glycosylation is a fundamental process that begins in the endoplasmic reticulum (ER) with the synthesis of a lipid-linked oligosaccharide (LLO) precursor.[1] This precursor is then transferred en bloc to asparagine residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptide chains.[2] Subsequent processing in the ER and Golgi apparatus leads to a diverse array of mature N-glycans that are crucial for protein folding, stability, trafficking, and function.[1][3]

A critical step in the synthesis of the LLO precursor is the generation of mannose-1-phosphate (Man-1-P) from mannose-6-phosphate (Man-6-P), a reaction catalyzed by the enzyme phosphomannomutase 2 (PMM2).[4][5] A deficiency in PMM2 activity leads to Congenital Disorder of Glycosylation Type Ia (PMM2-CDG or CDG-Ia), the most common form of CDG.[6][7] This deficiency results in insufficient levels of Man-1-P, leading to impaired LLO synthesis and subsequent hypoglycosylation of proteins.[4][8]

Mannose-6-phosphate is at a crucial metabolic crossroads. While it can be converted to Man-1-P by PMM2 for glycosylation, the majority of Man-6-P is catabolized to fructose-6-phosphate by phosphomannose isomerase (MPI).[9][10] In CDG-Ia patients, the residual PMM2 activity is often outcompeted by the high activity of MPI, exacerbating the hypoglycosylation phenotype.[10][11]

This compound: A Competitive Inhibitor of Phosphomannose Isomerase (MPI)

This compound is a potent, cell-permeable small molecule belonging to the benzoisothiazolone series that acts as a competitive inhibitor of MPI.[9][12] By inhibiting MPI, this compound effectively blocks the catabolism of Man-6-P, thereby increasing its intracellular concentration and redirecting it towards the N-glycosylation pathway via the residual activity of PMM2.[10][11] This mechanism of action offers a promising therapeutic strategy for a subset of CDG-Ia patients.[9]

Quantitative Data on this compound Activity

The efficacy of this compound has been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

Parameter Value Enzyme Assay Condition Reference
IC50~1 µMHuman MPIDirect MPI assay using [2-3H]Man-6-P[9][12]
Ki1.4 ± 0.3 µMHuman MPIKinetic assay[9][12]
Caption: In vitro inhibitory activity of this compound against phosphomannose isomerase.
Cell Line Treatment Effect on [2-3H]Mannose Incorporation into Glycoproteins Reference
HeLa CellsThis compoundDose-dependent increase[9]
C2C12 Muscle CellsThis compoundDose-dependent increase[9]
42F FibroblastsThis compoundDose-dependent increase[9]
C3a Hepatoma CellsThis compoundDose-dependent increase[9]
HT-29 Colon CellsThis compoundDose-dependent increase[9]
Normal Fibroblasts10 µM this compoundSignificant increase[9]
CDG-Ia Fibroblasts10 µM this compoundSignificant increase in a subset of patient cell lines[9]
Caption: Effect of this compound on mannose incorporation into glycoproteins in various cell lines.
Organism Treatment Effect on [2-3H]Mannose Incorporation into Glycoproteins Toxicity Reference
Zebrafish EmbryosThis compound (up to 2 µM)Dose-dependent increase in mannose metabolic flux towards glycosylationToxic above 2 µM[9]
Caption: In vivo effect of this compound in a zebrafish embryo model.

Signaling Pathways and Mechanism of Action

The mechanism by which this compound enhances N-glycosylation is centered on the modulation of mannose metabolism. The following diagrams illustrate the key pathways.

Glycosylation_Pathway cluster_cytosol Cytosol cluster_er_golgi ER/Golgi Mannose Mannose Man-6-P Man-6-P Fructose-6-P Fructose-6-P Man-6-P->Fructose-6-P MPI Man-1-P Man-1-P Man-6-P->Man-1-P PMM2 This compound This compound N-Glycosylation N-Glycosylation Fructose-6-P->Man-6-P MPI GDP-Mannose GDP-Mannose Man-1-P->GDP-Mannose GDP-Mannose->N-Glycosylation MPI MPI PMM2 PMM2 Hexokinase Hexokinase

Caption: Mechanism of action of this compound in the N-glycosylation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in glycosylation.

Phosphomannose Isomerase (MPI) Activity Assay

This assay measures the enzymatic activity of MPI and its inhibition by this compound.

Principle: The assay is a coupled enzymatic reaction that measures the conversion of mannose-6-phosphate to fructose-6-phosphate by MPI. The fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase, and subsequently, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[12]

Materials:

  • Purified MPI enzyme

  • This compound

  • Mannose-6-phosphate (substrate)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP+

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Add purified MPI enzyme to the reaction mixture.

  • To test for inhibition, pre-incubate the MPI enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, mannose-6-phosphate.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

  • The rate of NADPH production is proportional to the MPI activity. Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Radiolabeling of Glycoproteins with [2-3H]Mannose

This method assesses the incorporation of mannose into newly synthesized glycoproteins in cultured cells.

Principle: Cells are incubated with [2-3H]mannose, a radioactive precursor that is incorporated into the N-glycan structures of glycoproteins. The amount of radioactivity incorporated into trichloroacetic acid (TCA)-precipitated proteins is a measure of the rate of glycoprotein synthesis and mannosylation.[13][14]

Materials:

  • Cultured cells (e.g., HeLa, fibroblasts)

  • [2-3H]Mannose

  • [35S]Methionine/Cysteine (for parallel measurement of total protein synthesis)

  • Complete cell culture medium

  • Glucose-free medium

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation counter and cocktail

Procedure:

  • Plate cells and grow to a desired confluency.

  • Pre-incubate the cells with or without varying concentrations of this compound in complete medium for a specified time (e.g., 2 hours).

  • Wash the cells and replace the medium with glucose-free medium containing [2-3H]mannose and [35S]Met/Cys.

  • Incubate the cells for a defined labeling period (e.g., 1 hour) at 37°C.

  • Wash the cells with cold PBS to stop the labeling.

  • Lyse the cells and precipitate the total protein using cold 10% TCA.

  • Wash the protein pellet with TCA to remove unincorporated radiolabels.

  • Solubilize the protein pellet and measure the radioactivity using a scintillation counter. The ratio of 3H to 35S incorporation provides a normalized measure of mannose incorporation into glycoproteins.

Radiolabeling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start step1 step1 start->step1 Cell Culture step step decision decision process process end End decision1 decision1 step1->decision1 Treatment Group? step2a step2a decision1->step2a Yes step2b step2b decision1->step2b No (Control) step3 step3 step2a->step3 Pre-incubate with this compound step2b->step3 process1 process1 step3->process1 Radiolabel with [2-3H]Mannose & [35S]Met/Cys step4 step4 process1->step4 Cell Lysis process2 process2 step4->process2 TCA Precipitation step5 step5 process2->step5 Wash Pellet process3 process3 step5->process3 Scintillation Counting process3->end Analyze Data

Caption: Experimental workflow for radiolabeling of glycoproteins.

Endo H Digestion Assay for N-Glycan Analysis

This assay is used to differentiate between high-mannose/hybrid and complex N-glycans.[15][16]

Principle: Endoglycosidase H (Endo H) is an enzyme that specifically cleaves high-mannose and hybrid N-glycans from glycoproteins, but not complex N-glycans.[17] By treating radiolabeled glycoproteins with Endo H and analyzing the resulting protein fragments by SDS-PAGE, one can assess the proportion of high-mannose N-glycans, which is indicative of improved N-glycosylation precursor availability.[18][19]

Materials:

  • Radiolabeled cell lysates (from section 4.2)

  • Endoglycosidase H (Endo H)

  • Denaturation buffer

  • Reaction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Autoradiography film or phosphorimager

Procedure:

  • Immunoprecipitate the glycoprotein of interest from the radiolabeled cell lysate.

  • Denature the immunoprecipitated protein by heating in a denaturation buffer.

  • Incubate the denatured protein with Endo H in the appropriate reaction buffer at 37°C for a specified time (e.g., 1-18 hours).

  • Run the digested and undigested control samples on an SDS-PAGE gel.

  • Visualize the radiolabeled proteins by autoradiography or phosphorimaging.

  • A shift in the molecular weight of the protein after Endo H treatment indicates the presence of high-mannose or hybrid N-glycans. The extent of this shift can be used to quantify the degree of glycosylation.

Stable Isotope Labeling of N-Glycans with [4-13C]Mannose

This method provides a more detailed analysis of mannose flux into N-glycans.

Principle: Cells are cultured in the presence of [4-13C]mannose, a stable isotope-labeled precursor. The incorporation of 13C into the mannose residues of N-glycans is then analyzed by mass spectrometry. This allows for the quantification of the contribution of exogenous mannose to the total N-glycan pool.[20][21]

Materials:

  • Cultured cells

  • [4-13C]Mannose

  • [1,2-13C]Glucose (for dual-labeling experiments)

  • This compound

  • Reagents for N-glycan release (e.g., PNGase F)

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Culture cells in a medium containing [4-13C]mannose and, if desired, [1,2-13C]glucose, in the presence or absence of this compound.

  • Harvest the cells and isolate total glycoproteins.

  • Release the N-glycans from the glycoproteins using an enzyme such as PNGase F.

  • Purify the released N-glycans.

  • Analyze the isotopic enrichment of mannose in the N-glycans by mass spectrometry.

  • The ratio of 13C-labeled to unlabeled mannose provides a quantitative measure of the flux of exogenous mannose into the N-glycosylation pathway.

Role of this compound in O-Glycosylation Pathways

The current body of research on this compound has primarily focused on its impact on N-glycosylation due to its direct mechanism of action on the mannose metabolic pathway. O-linked glycosylation is a distinct process that typically initiates in the Golgi apparatus with the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues.[22][23] This process does not directly utilize the mannose-1-phosphate precursor pool that is affected by this compound. Therefore, there is currently no evidence to suggest a direct role for this compound in modulating O-glycosylation pathways. Any potential indirect effects have not been reported in the literature.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead for the treatment of CDG-Ia. Its well-defined mechanism as a competitive inhibitor of MPI allows for the specific redirection of mannose-6-phosphate into the N-glycosylation pathway, thereby ameliorating the hypoglycosylation defect in a subset of PMM2-deficient cells. The experimental protocols detailed in this guide provide a robust framework for further investigation into the efficacy and applications of this compound and other modulators of glycosylation pathways. Future research should focus on optimizing the therapeutic window of this compound to mitigate off-target toxicity and on exploring its efficacy in more advanced preclinical models of CDG-Ia.

References

The Influence of MLS0315771 on Mannose-6-Phosphate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS0315771 is a potent and selective small molecule inhibitor of phosphomannose isomerase (MPI), a key enzyme at the crossroads of glycolysis and glycosylation. By competitively inhibiting MPI, this compound effectively redirects the metabolic flux of mannose-6-phosphate (Man-6-P) away from its catabolic fate (conversion to fructose-6-phosphate) and shunts it towards anabolic pathways, primarily N-linked glycosylation. This targeted modulation of Man-6-P metabolism holds significant therapeutic potential, particularly in the context of congenital disorders of glycosylation (CDG), where deficiencies in glycosylation pathways can lead to severe multisystemic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on MPI, detailed experimental protocols for assessing its activity, and a visual representation of the pertinent biochemical pathways.

Introduction: The Central Role of Mannose-6-Phosphate

Mannose-6-phosphate is a critical metabolic intermediate derived from two primary sources: the phosphorylation of exogenous mannose by hexokinase or the isomerization of fructose-6-phosphate by phosphomannose isomerase (MPI). Once formed, Man-6-P stands at a crucial metabolic juncture, where it can be either catabolized by MPI to enter glycolysis or utilized for the synthesis of nucleotide sugars required for glycosylation. In the latter pathway, Man-6-P is converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2), a precursor for GDP-mannose, which is essential for N-linked glycosylation.

In certain disease states, such as CDG type Ia (PMM2 deficiency), the flux of Man-6-P towards glycosylation is impaired. While mannose supplementation might seem a logical therapeutic approach, the high catalytic activity of MPI leads to the rapid catabolism of over 95% of the resulting Man-6-P, rendering this strategy ineffective.[1] This metabolic bottleneck highlights the therapeutic potential of MPI inhibitors to redirect Man-6-P towards the deficient glycosylation pathways.

This compound: A Potent Inhibitor of Phosphomannose Isomerase

This compound, a compound from the benzoisothiazolone series, has been identified as a potent and competitive inhibitor of MPI.[1] Its mechanism of action is centered on its ability to bind to the active site of MPI, thereby preventing the binding and isomerization of its substrate, Man-6-P. This inhibition leads to an accumulation of intracellular Man-6-P, which is then available for utilization by PMM2 and subsequent incorporation into glycoproteins.

Quantitative Inhibition Data

The inhibitory potency of this compound against MPI has been characterized through in vitro enzyme assays. The following table summarizes the key quantitative parameters:

ParameterValueDescription
IC50 ~1 µMThe concentration of this compound required to inhibit 50% of MPI activity in vitro.[1][2]
Ki 1.4 µMThe inhibition constant, indicating the binding affinity of this compound to MPI.[1][2]
Inhibition Type CompetitiveThis compound competes with the substrate (Man-6-P) for binding to the active site of MPI.[1]
Dose-Response Relationship

The inhibitory effect of this compound on MPI activity is dose-dependent. The following table provides a representative dose-response relationship based on available literature, illustrating the impact of increasing concentrations of this compound on the incorporation of radiolabeled mannose into glycoproteins, a downstream indicator of increased Man-6-P flux towards glycosylation.

This compound Concentration (µM)[3H]Mannose Incorporation into Glycoproteins (Fold Increase)
01.0
1.56~1.5
3.12~2.0
6.25~2.5
12.5~3.0
25~2.8

Note: This data is representative and compiled from descriptive reports.[1] At concentrations above 12.5-25.0 µM, off-target toxic effects have been observed.[1]

Experimental Protocols

Cell-Based Assay for MPI Inhibition using [2-3H]Mannose

This protocol describes a cell-based method to assess the biological activity of this compound by measuring the incorporation of radiolabeled mannose into newly synthesized glycoproteins.

Materials:

  • HeLa cells (or other suitable cell line)

  • 24-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) with 5 mM glucose

  • This compound stock solution (in DMSO)

  • [2-3H]mannose

  • [35S]Met/Cys

  • Trichloroacetic acid (TCA)

  • Lysis buffer (10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and grow to approximately 70% confluency.

  • Prepare serial dilutions of this compound in DMEM. Include a DMSO-only vehicle control.

  • Aspirate the growth medium from the cells and wash once with PBS.

  • Add the this compound dilutions or vehicle control to the respective wells and incubate for 2 hours at 37°C.

  • To each well, add 50 µCi/ml [2-3H]mannose and 5 µCi/ml [35S]Met/Cys.

  • Incubate the plates for an additional 1 hour at 37°C.

  • Aspirate the radioactive medium and wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells by adding 200 µl of lysis buffer to each well.

  • Transfer a portion of the lysate to a new tube and precipitate the proteins by adding an equal volume of 10% TCA.

  • Collect the protein precipitate by centrifugation.

  • Wash the pellet with 5% TCA and then with ethanol.

  • Resuspend the pellet in a suitable buffer and determine the amount of incorporated 3H and 35S using a scintillation counter.

  • Normalize the 3H counts (mannose incorporation into glycoproteins) to the 35S counts (total protein synthesis) to account for any effects of the compound on overall protein production.

Visualizing the Impact of this compound

Signaling Pathway of Mannose-6-Phosphate Metabolism

Man_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Mannose_ext Mannose Mannose_int Mannose Mannose_ext->Mannose_int Transport Man6P Mannose-6-Phosphate Mannose_int->Man6P Phosphorylation Fru6P Fructose-6-Phosphate Man6P->Fru6P Isomerization Man1P Mannose-1-Phosphate Man6P->Man1P Isomerization Fru6P->Man6P Isomerization Glycolysis Glycolysis Fru6P->Glycolysis GDP_Man GDP-Mannose Man1P->GDP_Man Activation Glycosylation N-linked Glycosylation GDP_Man->Glycosylation This compound This compound MPI MPI This compound->MPI Inhibition PMM2 PMM2 PMM2->Man6P MPI->Man6P HK Hexokinase HK->Mannose_int experimental_workflow start Start: Seed Cells in 24-well Plate incubation Incubate with this compound or Vehicle Control (2h) start->incubation radiolabeling Add [2-3H]Mannose and [35S]Met/Cys (1h) incubation->radiolabeling wash Wash Cells to Remove Unincorporated Radiolabel radiolabeling->wash lysis Cell Lysis wash->lysis precipitation Protein Precipitation (TCA) lysis->precipitation counting Scintillation Counting (3H and 35S) precipitation->counting analysis Data Analysis: Normalize 3H to 35S Counts counting->analysis end End: Determine Fold Increase in Mannose Incorporation analysis->end logical_relationship This compound This compound Administration MPI_inhibition Inhibition of MPI Activity This compound->MPI_inhibition leads to Man6P_accumulation Increased Intracellular Man-6-P MPI_inhibition->Man6P_accumulation results in Glycosylation_flux Increased Flux into N-linked Glycosylation Pathway Man6P_accumulation->Glycosylation_flux drives Therapeutic_potential Potential Therapeutic Benefit for CDG-Ia Glycosylation_flux->Therapeutic_potential suggests

References

Investigating the Therapeutic Potential of MLS0315771 for Congenital Disorder of Glycosylation Type Ia (CDG-Ia): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Congenital Disorder of Glycosylation Type Ia (CDG-Ia) is the most prevalent form of CDG, a group of rare, inherited metabolic disorders characterized by defects in the synthesis of N-linked oligosaccharides.[1] CDG-Ia is an autosomal recessive condition resulting from mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2 (PMM2).[2][3] This enzyme catalyzes the conversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P), a critical precursor for the synthesis of GDP-mannose, an essential nucleotide sugar for N-glycosylation.[1][2] Patients with CDG-Ia exhibit a wide range of severe, multi-systemic symptoms, and currently, no effective therapy exists.[3]

A key challenge in treating CDG-Ia is that simple mannose supplementation is ineffective.[3][4] This is because in the cellular environment, the enzyme phosphomannose isomerase (MPI) also utilizes Man-6-P, converting it to fructose-6-phosphate for glycolysis. Due to the deficient PMM2 activity in CDG-Ia patients, the majority of available Man-6-P is catabolized by MPI, preventing its use in the glycosylation pathway.[3][5] This has led to the therapeutic hypothesis that inhibiting MPI could preserve the Man-6-P pool, making it available for the residual PMM2 activity in patients and thereby ameliorating the glycosylation defect.[3][4][5] This whitepaper explores the therapeutic potential of MLS0315771, a potent inhibitor of MPI, as a potential treatment for CDG-Ia.

Mechanism of Action: MPI Inhibition to Rescue Glycosylation

The core therapeutic strategy involving this compound is based on redirecting mannose metabolism. In a healthy individual, Man-6-P is partitioned between the glycolytic pathway (via MPI) and the N-glycosylation pathway (via PMM2). In CDG-Ia, this balance is disrupted due to impaired PMM2 function. This compound is a competitive inhibitor of MPI.[6][7][8] By blocking the MPI-catalyzed conversion of Man-6-P to Fructose-6-P, this compound effectively increases the intracellular concentration of Man-6-P. This elevated substrate level allows the residual, albeit deficient, PMM2 enzyme to convert more Man-6-P to Man-1-P, subsequently restoring the flux of mannose into the N-glycosylation pathway and improving the synthesis of essential glycoproteins.[3][4]

cluster_0 Cytosol Mannose Mannose Man6P Mannose-6-Phosphate (Man-6-P) Mannose->Man6P ATP Fru6P Fructose-6-Phosphate (Fru-6-P) Man6P->Fru6P Man1P Mannose-1-Phosphate (Man-1-P) Man6P->Man1P Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation N-Glycosylation Pathway Man1P->Glycosylation MLS This compound MPI MPI (Phosphomannose Isomerase) MLS->MPI Inhibits HK Hexokinase PMM2 PMM2 (Phosphomannomutase 2) [Deficient in CDG-Ia]

Caption: Metabolic pathway of Mannose-6-Phosphate and the inhibitory action of this compound on MPI.

Quantitative Data Summary

Preclinical investigations have provided key quantitative metrics for this compound, assessing its potency, efficacy in patient-derived cells, and toxicity profile.

Table 1: In Vitro Potency and Toxicity of this compound
ParameterValueDescriptionSource
MPI Inhibition (IC₅₀) ~1 µMThe concentration at which this compound inhibits 50% of MPI enzyme activity in vitro.[6][7][8]
MPI Inhibition (Kᵢ) 1.4 µMThe inhibition constant, indicating the binding affinity of this compound to MPI.[6][7][8]
Cellular Toxicity > 10 µMConcentration above which toxic effects are observed in fibroblast cell cultures.[3]
Zebrafish Embryo Toxicity > 2 µMConcentration above which toxic effects, including mortality, are observed in zebrafish embryos.[6][7][9]
Table 2: Efficacy of this compound in CDG-Ia Patient Fibroblasts

This table summarizes the response of various CDG-Ia patient fibroblast lines to treatment with this compound in conjunction with mannose supplementation. The response is determined by the improvement in N-glycosylation.

Patient Cell LinePMM2 MutationsResidual PMM2 Activity (% of normal)Response to this compound
GM03367R141H/F119L5.0%+ (Favorable)
GM11631R141H/T237M11.0%+ (Favorable)
GM11632R141H/T237M11.0%+ (Favorable)
GM12902R141H/E139K12.0%+ (Favorable)
GM16601R141H/N216I13.0%- (No Response)
GM16602R141H/N216I13.0%- (No Response)
GM13023V231M/C241S25.0%- (No Response)
Data adapted from Sharma V, et al. (2011).[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Fibroblast Cell Culture and Treatment
  • Cell Lines: Primary dermal fibroblasts from healthy controls and CDG-Ia patients are used.

  • Culture Medium: Cells are maintained in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), nonessential amino acids, and penicillin/streptomycin.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: For experiments, fibroblasts are preincubated with a specified concentration of this compound (e.g., 5-10 µM) for 2 hours. Subsequently, the medium is supplemented with varying concentrations of mannose and radiolabeled precursors for a designated period (e.g., 1-24 hours).[3]

MPI Inhibition Assay
  • Principle: This assay measures the enzymatic activity of MPI by coupling its product, fructose-6-phosphate, to subsequent enzymatic reactions that result in a measurable change, such as the reduction of NADP⁺ to NADPH.

  • Reagents: Recombinant human MPI, mannose-6-phosphate (substrate), phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP⁺.

  • Procedure:

    • The reaction is initiated by adding Man-6-P to a reaction mixture containing the enzymes and NADP⁺.

    • MPI converts Man-6-P to Fru-6-P.

    • Phosphoglucose isomerase converts Fru-6-P to glucose-6-phosphate.

    • Glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NADP⁺ to NADPH.

    • The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

    • To determine the IC₅₀ of this compound, the assay is performed with a range of inhibitor concentrations.

PMM2 Activity Assay
  • Principle: PMM2 activity in patient fibroblast lysates is determined using a coupled enzyme assay that measures the conversion of mannose-1-phosphate to mannose-6-phosphate.[3]

  • Procedure:

    • Cell lysates are prepared from cultured fibroblasts.

    • The lysate is incubated with mannose-1-phosphate (substrate).

    • The product, mannose-6-phosphate, is then converted to fructose-6-phosphate by excess phosphomannose isomerase (MPI).

    • The subsequent steps follow the MPI assay protocol, measuring NADPH formation.

    • Activity is expressed as a percentage of the activity measured in control fibroblasts.[3]

Analysis of N-Glycosylation and Mannose Flux
  • Principle: This method uses metabolic radiolabeling to quantify the incorporation of mannose into newly synthesized glycoproteins, providing a direct measure of N-glycosylation flux.

  • Procedure:

    • Control and CDG-Ia fibroblasts are cultured and preincubated with or without this compound.[3]

    • The cells are then labeled for 1-2 hours with [2-³H]mannose (to trace mannose incorporation) and [³⁵S]Met/Cys (to normalize for total protein synthesis).[3]

    • After labeling, cells are washed, and glycoproteins are precipitated using trichloroacetic acid (TCA).

    • The radioactivity (³H and ³⁵S) in the precipitated protein fraction is measured using a scintillation counter.

    • The ratio of ³H to ³⁵S incorporation is calculated to determine the specific flux of mannose into glycosylation. An increase in this ratio indicates improved glycosylation.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of this compound on patient-derived cells.

start Start: Isolate Fibroblasts from CDG-Ia Patient and Control culture Culture Cells in MEM + 10% FBS start->culture preincubate Pre-incubate with this compound (2h) culture->preincubate label Add [2-³H]Mannose & [³⁵S]Met/Cys (1-2h) preincubate->label lyse Wash and Lyse Cells label->lyse precipitate Precipitate Glycoproteins (TCA) lyse->precipitate count Scintillation Counting (³H and ³⁵S) precipitate->count analyze Analyze Data: Calculate ³H / ³⁵S Ratio count->analyze end Conclusion: Assess Improvement in Glycosylation analyze->end

Caption: Workflow for testing this compound efficacy on patient fibroblasts using radiolabeling.

Conclusion and Future Directions

The MPI inhibitor this compound has demonstrated significant therapeutic potential in preclinical models of CDG-Ia. By blocking the catabolism of Man-6-P, it effectively increases substrate availability for the deficient PMM2 enzyme, leading to improved N-glycosylation in fibroblasts from some, but not all, CDG-Ia patients.[3] This suggests that the response may be dependent on the specific PMM2 mutation and the level of residual enzyme activity.

However, a critical barrier to the clinical translation of this compound is its toxicity at concentrations slightly above its effective dose.[3][9] The observed toxicity in both cell culture and zebrafish embryos appears to be an off-target effect, independent of MPI inhibition.[3] Therefore, future research must focus on the optimization of the this compound chemical scaffold. The goal is to develop new benzoisothiazolone derivatives that retain potent MPI inhibitory activity but exhibit a significantly improved safety profile. Further studies with such optimized compounds in preclinical animal models will be essential to validate this therapeutic strategy and move towards a viable treatment for CDG-Ia.

References

The Impact of MLS0315771 on N-linked Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS0315771 is a potent and competitive inhibitor of phosphomannose isomerase (MPI), a key enzyme in mannose metabolism. By blocking the conversion of mannose-6-phosphate to fructose-6-phosphate, this compound effectively diverts mannose into the N-linked glycosylation pathway. This mechanism of action has significant therapeutic potential, particularly for congenital disorders of glycosylation (CDG), such as PMM2-CDG (CDG-Ia), where the flux of mannose into glycosylation pathways is impaired. This guide provides an in-depth overview of the core principles of this compound's function, detailed experimental protocols for its evaluation, and quantitative data on its efficacy.

Introduction to N-linked Glycosylation and the Role of this compound

N-linked glycosylation is a critical post-translational modification where an oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. This process is essential for proper protein folding, stability, and function. The biosynthesis of N-glycans is a complex process that begins in the endoplasmic reticulum and continues in the Golgi apparatus.

A key precursor for N-linked glycosylation is mannose-6-phosphate (Man-6-P). In the cell, Man-6-P stands at a metabolic crossroads, where it can either be directed towards glycolysis via conversion to fructose-6-phosphate by phosphomannose isomerase (MPI), or be converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2) to enter the glycosylation pathway.[1] In certain congenital disorders of glycosylation, such as PMM2-CDG, mutations in the PMM2 gene lead to reduced flux of Man-6-P into the glycosylation pathway, resulting in hypoglycosylation of proteins.

This compound is a small molecule inhibitor that targets MPI. By inhibiting MPI, this compound effectively redirects the metabolic flux of Man-6-P away from glycolysis and towards the PMM2-mediated conversion to mannose-1-phosphate, thereby increasing the pool of activated mannose available for N-linked glycosylation.[1] This has been shown to improve N-glycosylation in cell lines derived from PMM2-CDG patients.[1]

Quantitative Data: Efficacy of this compound

The efficacy of this compound as an inhibitor of MPI and an enhancer of N-linked glycosylation has been quantitatively assessed through various assays.

Table 1: Inhibitory Potency of this compound against Phosphomannose Isomerase (MPI)
ParameterValueDescription
IC50 ~1 µMThe half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of MPI activity in vitro.
Ki 1.4 µMThe inhibition constant, reflecting the binding affinity of this compound to MPI. This value indicates a competitive mode of inhibition.
Table 2: Effect of this compound on N-linked Glycosylation in HeLa Cells

This table summarizes the dose-dependent effect of this compound on the incorporation of radiolabeled mannose into glycoproteins, a direct measure of N-linked glycosylation. The data is derived from a [2-3H]mannose incorporation assay.

This compound Concentration (µM)Fold Increase in [3H]Mannose Incorporation (Normalized to Control)
01.0
3.125~1.5
6.25~2.0
12.5~3.0
25~2.5 (Toxicity observed at higher concentrations)

Note: The data presented is based on graphical representations in the primary literature and represents an approximate fold increase. Higher concentrations of this compound (above 12.5-25.0 µM) have been associated with off-target toxicity.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway of mannose and the point of intervention by this compound.

Man_Metabolism Mannose Metabolic Pathway and Inhibition by this compound Mannose Mannose HK Hexokinase (HK) Mannose->HK Man6P Mannose-6-Phosphate (Man-6-P) MPI Phosphomannose Isomerase (MPI) Man6P->MPI PMM2 Phosphomannomutase 2 (PMM2) Man6P->PMM2 Fru6P Fructose-6-Phosphate (Fru-6-P) Glycolysis Glycolysis Fru6P->Glycolysis Man1P Mannose-1-Phosphate (Man-1-P) N_Glycosylation N-linked Glycosylation Man1P->N_Glycosylation This compound This compound This compound->MPI HK->Man6P MPI->Fru6P PMM2->Man1P

Mechanism of this compound Action

Experimental Protocols

This section provides a detailed methodology for a key experiment used to quantify the impact of this compound on N-linked glycosylation.

Cell-based Assay of MPI Inhibition using [2-3H]Mannose Incorporation

This protocol is adapted from Sharma V, et al. J Biol Chem. 2011.

Objective: To measure the effect of this compound on the incorporation of radiolabeled mannose into newly synthesized glycoproteins in cultured cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • [2-3H]Mannose (radiolabel)

  • [35S]Methionine/Cysteine (radiolabel for protein synthesis normalization)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin in a humidified incubator at 37°C with 5% CO2. Seed cells in 24-well plates and grow to ~80-90% confluency.

  • Pre-incubation with Inhibitor:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the medium containing the desired concentrations of this compound (and a vehicle control, e.g., DMSO) to the respective wells.

    • Incubate the cells for 1 hour at 37°C.

  • Radiolabeling:

    • To each well, add [2-3H]mannose (e.g., to a final concentration of 50 µCi/mL) and [35S]Met/Cys (e.g., to a final concentration of 5 µCi/mL).

    • Incubate the cells for an additional 2-4 hours at 37°C.

  • Cell Lysis and Protein Precipitation:

    • Remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4).

    • Transfer a portion of the cell lysate to a new tube.

    • Precipitate the proteins by adding an equal volume of ice-cold 20% TCA (to a final concentration of 10%).

    • Incubate on ice for 30 minutes.

  • Washing and Scintillation Counting:

    • Centrifuge the samples to pellet the precipitated protein.

    • Carefully aspirate the supernatant.

    • Wash the protein pellet twice with ice-cold 10% TCA.

    • Resuspend the final pellet in a suitable buffer (e.g., 0.1 M NaOH).

    • Transfer the resuspended pellet to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity (3H and 35S) using a dual-channel scintillation counter.

  • Data Analysis:

    • Normalize the [3H]mannose incorporation (counts per minute, CPM) to the [35S]Met/Cys incorporation (CPM) to account for any differences in overall protein synthesis.

    • Calculate the fold change in normalized [3H]mannose incorporation for each this compound concentration relative to the vehicle control.

Experimental Workflow Diagram

The following diagram outlines the workflow for the [2-3H]mannose incorporation assay.

experimental_workflow Workflow for [2-3H]Mannose Incorporation Assay A Seed and Culture Cells (e.g., HeLa) to 80-90% Confluency B Pre-incubate with this compound (or vehicle control) for 1 hour A->B C Add [2-3H]Mannose and [35S]Met/Cys for 2-4 hours B->C D Lyse Cells and Precipitate Proteins with TCA C->D E Wash Protein Pellet D->E F Resuspend Pellet and Perform Dual-Channel Scintillation Counting E->F G Normalize 3H CPM to 35S CPM and Calculate Fold Change F->G

Assay Workflow

Conclusion

This compound represents a promising pharmacological tool for the study of N-linked glycosylation and holds potential as a therapeutic agent for certain congenital disorders of glycosylation. Its well-defined mechanism of action, potent inhibition of MPI, and demonstrated ability to enhance mannose flux into the glycosylation pathway provide a strong foundation for further research and development. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers working in this field. Further optimization of the this compound scaffold to mitigate off-target toxicity will be a critical next step in translating this promising compound into a clinical reality.

References

The Benzoisothiazolone Derivative MLS0315771: A Potent Inhibitor of Phosphomannose Isomerase for Congenital Disorder of Glycosylation Type Ia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MLS0315771 is a potent and selective competitive inhibitor of phosphomannose isomerase (MPI), an enzyme that catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate. This small molecule, belonging to the benzoisothiazolone class of compounds, has emerged as a significant research tool and a potential therapeutic lead for Congenital Disorder of Glycosylation Type Ia (CDG-Ia). CDG-Ia is a rare, autosomal recessive genetic disorder caused by mutations in the PMM2 gene, leading to deficient activity of the phosphomannomutase 2 (PMM2) enzyme. The therapeutic strategy behind MPI inhibition is to redirect the metabolic flux of mannose-6-phosphate towards the deficient PMM2 pathway, thereby increasing the synthesis of essential glycoconjugates. This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Introduction: The Rationale for MPI Inhibition in CDG-Ia

Congenital Disorders of Glycosylation (CDG) are a group of metabolic diseases resulting from defects in the synthesis of glycans and the attachment of these glycans to lipids and proteins.[1] CDG-Ia, the most common N-linked glycosylation disorder, is caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2.[2][3] PMM2 is crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate, a key step in the biosynthesis of N-linked oligosaccharides.[4] Reduced PMM2 activity leads to a multisystemic disorder with severe neurological impairment.[5][6]

The therapeutic hypothesis for CDG-Ia involves the inhibition of phosphomannose isomerase (MPI). MPI competes with PMM2 for the same substrate, mannose-6-phosphate, converting it to fructose-6-phosphate for entry into glycolysis.[4] By inhibiting MPI, it is postulated that the intracellular pool of mannose-6-phosphate can be increased and shunted towards the residual PMM2 enzyme, thereby enhancing the glycosylation pathway. This compound was identified as a potent and selective inhibitor of MPI, offering a promising approach to test this therapeutic strategy.[7]

This compound: A Benzoisothiazolone Derivative

This compound is a member of the benzoisothiazolone chemical class. High-throughput screening efforts identified this scaffold as a promising starting point for the development of potent MPI inhibitors. Subsequent structure-activity relationship (SAR) studies led to the optimization of this series and the identification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Type Reference
IC50 ~1 µMIn vitro MPI enzyme assay[7][8]
Ki 1.4 µMIn vitro MPI enzyme assay[8]
Mechanism of Inhibition CompetitiveKinetic analysis[7]

Table 1: In Vitro Inhibitory Activity of this compound against Phosphomannose Isomerase (MPI)

Cell Line Effect Concentration Assay Reference
HeLaIncreased [2-3H]mannose incorporation into glycoproteinsUp to 12.5 µMRadiolabeling[7]
Zebrafish EmbryosToxic> 2 µMViability assay[8]
HeLaPotential toxicity indicated by decreased [35S]Met/Cys incorporation> 12.5-25.0 µMRadiolabeling[7]
HeLaNo cellular toxicity observedUp to 50-100 µMMTT and ATP assays[7]

Table 2: Cellular Activity and Toxicity of this compound

Experimental Protocols

In Vitro MPI and PMM2 Enzyme Assays

A standard coupled enzyme assay is utilized to determine the activity of MPI and PMM2.[7][9]

Principle: The product of the MPI reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The rate of NADPH production, measured by absorbance at 340 nm, is proportional to the MPI activity. A similar principle is applied to the PMM2 assay.

Materials:

  • Human recombinant MPI and PMM2 enzymes[9]

  • Substrate working solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin[9]

  • Enzyme working solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2, 0.01% Tween 20, 4.6 µg/ml PGI, 30 ng/ml MPI, 1.8 µg/ml G6PDH[9]

  • 384-well black plates[9]

  • Microplate reader

Protocol:

  • Add 9 µL of Substrate working solution to the appropriate wells of a 384-well plate.[9]

  • For positive control wells, use a substrate solution lacking mannose-6-phosphate.[9]

  • Add 2 µL of serially diluted this compound (in 10% DMSO) or DMSO control to the wells.[9]

  • Add 9 µL of Enzyme working solution to all wells to initiate the reaction.[9]

  • Incubate the plate at room temperature for 20 minutes.[9]

  • Measure the fluorescence to determine NADPH levels.

Cell-based Assay of MPI Inhibition using [2-3H]Mannose Incorporation

This assay assesses the ability of this compound to redirect mannose flux towards glycoprotein synthesis in living cells.[7]

Principle: Cells are incubated with radiolabeled [2-3H]mannose. Inhibition of MPI by this compound is expected to increase the incorporation of the radiolabel into newly synthesized glycoproteins. Protein synthesis is monitored concurrently using [35S]Met/Cys incorporation.

Materials:

  • HeLa cells (or other relevant cell lines)

  • 24-well plates

  • DMEM with 5 mM glucose

  • This compound stock solution in DMSO

  • [2-3H]mannose (50 µCi/ml)[7]

  • [35S]Met/Cys (5 µCi/ml)[7]

  • Lysis buffer: 10 mM Tris-HCl, 0.5% Nonidet P-40 (pH 7.4)[7]

  • Trichloroacetic acid (TCA)

Protocol:

  • Seed cells in 24-well plates and grow to approximately 70% confluency.[7]

  • Pre-incubate the cells for 2 hours with varying concentrations of this compound or DMSO control in DMEM.[7]

  • Add [2-3H]mannose and [35S]Met/Cys to the media and incubate for 1 hour at 37°C.[7]

  • Remove the labeling medium and wash the cells twice with PBS.[7]

  • Lyse the cells using the lysis buffer.[7]

  • Precipitate a portion of the lysate with TCA to isolate proteins and glycoproteins.[7]

  • Determine the amount of incorporated 3H and 35S radioactivity using a scintillation counter.

  • Normalize the 3H incorporation to the 35S incorporation to account for any effects on overall protein synthesis.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mannose Metabolism in CDG-Ia

Mannose Metabolism in CDG-Ia Mannose Mannose Man_6_P Mannose-6-Phosphate Mannose->Man_6_P Hexokinase Fru_6_P Fructose-6-Phosphate Man_6_P->Fru_6_P Man_1_P Mannose-1-Phosphate Man_6_P->Man_1_P PMM2 PMM2 (Deficient in CDG-Ia) MPI MPI Glycolysis Glycolysis Fru_6_P->Glycolysis Glycosylation N-linked Glycosylation Man_1_P->Glycosylation This compound This compound This compound->MPI

Caption: Metabolic fate of Mannose-6-Phosphate in CDG-Ia and the inhibitory action of this compound on MPI.

Experimental Workflow for In Vitro MPI Inhibition Assay

In Vitro MPI Inhibition Assay Workflow start Start prep_plate Prepare 384-well plate with Substrate Working Solution start->prep_plate add_compound Add serially diluted this compound or DMSO control prep_plate->add_compound add_enzyme Add Enzyme Working Solution to initiate reaction add_compound->add_enzyme incubate Incubate at Room Temperature for 20 minutes add_enzyme->incubate read_plate Measure Fluorescence (NADPH production) incubate->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound on MPI.

Experimental Workflow for Cell-Based Mannose Flux Assay

Cell-Based Mannose Flux Assay Workflow start Start seed_cells Seed cells in 24-well plates and grow to 70% confluency start->seed_cells pre_incubate Pre-incubate with this compound or DMSO for 2 hours seed_cells->pre_incubate add_radiolabels Add [2-3H]mannose and [35S]Met/Cys for 1 hour pre_incubate->add_radiolabels wash_cells Wash cells to remove free radiolabels add_radiolabels->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells precipitate TCA precipitation of proteins and glycoproteins lyse_cells->precipitate count Scintillation counting of 3H and 35S precipitate->count normalize Normalize 3H counts to 35S counts count->normalize end End normalize->end

Caption: Workflow for assessing the effect of this compound on mannose incorporation into glycoproteins.

Conclusion

This compound represents a significant advancement in the search for potential therapeutics for CDG-Ia. As a potent and selective benzoisothiazolone-based inhibitor of MPI, it serves as a critical tool for validating the MPI inhibition strategy. The data presented in this guide highlight its well-characterized in vitro and cellular activities. While off-target toxicity at higher concentrations has been noted, the favorable profile of this compound at therapeutic concentrations warrants further investigation and optimization of this chemical scaffold for the development of novel treatments for this debilitating genetic disorder. This technical guide provides a foundational resource for researchers and drug development professionals working in the field of rare metabolic diseases and glycosylation disorders.

References

The Significance of MLS0315771 in Congenital Disorders of Glycosylation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the research compound MLS0315771 and its pivotal role in the investigation of Congenital Disorders of Glycosylation (CDG), particularly PMM2-CDG (CDG-Ia). PMM2-CDG is the most common inherited disorder of glycosylation, resulting from mutations in the PMM2 gene, which leads to deficient activity of the phosphomannomutase 2 (PMM2) enzyme.[1][2] This guide will detail the mechanism of action of this compound, present key quantitative data, outline experimental protocols for its study, and visualize the underlying biochemical pathways and experimental workflows.

Introduction to PMM2-CDG and the Therapeutic Rationale for MPI Inhibition

Congenital Disorders of Glycosylation are a group of rare genetic diseases characterized by defects in the synthesis of glycans and their attachment to proteins and lipids.[3][4][5] PMM2-CDG, the most prevalent form, is caused by mutations that reduce the function of the PMM2 enzyme.[1][2] This enzyme catalyzes the conversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P), a crucial step in the synthesis of GDP-mannose, the activated mannose donor for N-glycosylation.[1][6]

In individuals with PMM2-CDG, the reduced PMM2 activity leads to an accumulation of Man-6-P.[7] A significant portion of this excess Man-6-P is catabolized by the enzyme phosphomannose isomerase (MPI), which converts it to fructose-6-phosphate.[8][9] This diversion of Man-6-P away from the glycosylation pathway exacerbates the deficiency of essential sugar donors for protein glycosylation.

The therapeutic hypothesis is that by inhibiting MPI, more Man-6-P would be available for the residual, albeit deficient, PMM2 enzyme, thereby increasing the metabolic flux towards glycosylation.[8][9] This concept has driven the investigation of MPI inhibitors as a potential therapeutic strategy for PMM2-CDG.

This compound: A Potent MPI Inhibitor

This compound is a small molecule belonging to the benzoisothiazolone series that has been identified as a potent and competitive inhibitor of phosphomannose isomerase (MPI).[8][9] Its ability to block MPI activity makes it a valuable research tool to test the hypothesis of MPI inhibition as a therapeutic approach for PMM2-CDG.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Enzyme Reference
IC50~1 µMPhosphomannose Isomerase (MPI)[8][10]
Ki1.4 ± 0.3 µMPhosphomannose Isomerase (MPI)[8]
Cellular Effect Concentration Cell Type/Model Observation Reference
Increased [3H]mannose incorporation10 µMCDG-Ia patient fibroblastsNormalized N-glycan synthesis at low mannose concentrations[8]
Cellular Toxicity> 10 µMVarious cell linesOff-target toxicity observed[8]
Toxicity in vivo> 2 µMZebrafish embryosToxic effects observed[10]

Signaling and Metabolic Pathways

The mechanism of action of this compound is not through the modulation of a classical signaling pathway but rather through the redirection of a key metabolic pathway. The following diagram illustrates the central role of MPI in mannose metabolism and how its inhibition by this compound can potentially rescue the glycosylation defect in PMM2-CDG.

cluster_extracellular Extracellular cluster_cytosol Cytosol Mannose_ext Mannose Mannose Mannose Mannose_ext->Mannose Transport Man_6_P Mannose-6-Phosphate Mannose->Man_6_P ATP -> ADP Fru_6_P Fructose-6-Phosphate Man_6_P->Fru_6_P Man_1_P Mannose-1-Phosphate Man_6_P->Man_1_P GDP_Man GDP-Mannose Man_1_P->GDP_Man GTP -> PPi Glycosylation N-Glycosylation GDP_Man->Glycosylation HK Hexokinase MPI MPI PMM2 PMM2 (Deficient in PMM2-CDG) GMDPS GDP-Mannose Pyrophosphorylase This compound This compound This compound->MPI Inhibition

Caption: Metabolic pathway of mannose and the inhibitory action of this compound on MPI.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

MPI and PMM2 Enzyme Assays

A standard coupled enzyme assay is utilized to determine the activity of MPI and PMM2.[8]

Principle: The product of the PMM2 or MPI reaction is converted through a series of enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH production is proportional to the enzyme activity.

Protocol:

  • Prepare a reaction mixture in a 96-well plate. The final volume is 200 µL.

  • The reaction mixture contains:

    • Buffer (e.g., Tris-HCl)

    • Substrate (Mannose-1-phosphate for PMM2; Mannose-6-phosphate for MPI)

    • Coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)

    • NADP+

    • Cell lysate or purified enzyme

  • For inhibitor studies, pre-incubate the enzyme with this compound for a specified time before adding the substrate.

  • Initiate the reaction by adding the substrate.

  • Measure the change in absorbance at 340 nm over time using a microplate reader.

  • Calculate enzyme activity based on the rate of NADPH formation.

Glycoprotein Radiolabeling and Analysis

This method assesses the flux of mannose into the glycosylation pathway in cultured cells.[8]

Protocol:

  • Culture cells (e.g., patient-derived fibroblasts) to near confluency in appropriate media.

  • Pre-incubate the cells with or without this compound (e.g., 10 µM) for 2 hours.

  • Replace the medium with fresh medium containing [2-3H]mannose (e.g., 50 µCi/mL) and [35S]Met/Cys (e.g., 5 µCi/mL) for protein synthesis normalization.

  • Incubate the cells for a defined period (e.g., 1 hour).

  • Wash the cells with cold PBS to stop the labeling.

  • Lyse the cells and precipitate the total protein using trichloroacetic acid (TCA).

  • Wash the protein pellet to remove unincorporated radiolabels.

  • Resuspend the pellet and measure the radioactivity for 3H and 35S using a scintillation counter.

  • Normalize the [3H]mannose incorporation to [35S]Met/Cys incorporation to account for differences in protein synthesis.

Endoglycosidase H (Endo H) Sensitivity Assay

This assay is used to assess the maturity of N-linked glycans. Endo H specifically cleaves high-mannose and some hybrid N-glycans but not complex N-glycans.

Protocol:

  • Perform glycoprotein radiolabeling as described in section 5.2.

  • Immunoprecipitate a specific glycoprotein of interest or analyze total glycoproteins.

  • Divide the sample into two aliquots.

  • Treat one aliquot with Endo H according to the manufacturer's instructions. The other aliquot serves as the untreated control.

  • Analyze the samples by SDS-PAGE and autoradiography.

  • A shift in the molecular weight of the glycoprotein in the Endo H-treated sample indicates the presence of high-mannose or hybrid glycans. The extent of the shift can provide information about the degree of glycan processing.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to evaluate the efficacy and mechanism of this compound.

cluster_workflow Experimental Workflow for this compound Evaluation start Hypothesis: MPI inhibition can rescue glycosylation in PMM2-CDG invitro_assay In Vitro Enzyme Assay start->invitro_assay Test inhibitory activity cell_based_assay Cell-Based Glycosylation Assay invitro_assay->cell_based_assay Validate in cellular context toxicity_assay Toxicity Assessment cell_based_assay->toxicity_assay Assess safety profile conclusion Conclusion: This compound demonstrates proof-of-concept but has toxicity issues cell_based_assay->conclusion invivo_model In Vivo Model (Zebrafish) toxicity_assay->invivo_model Evaluate in a whole organism invivo_model->conclusion

Caption: High-level experimental workflow for the evaluation of this compound.

cluster_logic Logical Relationship of Key Findings pmm2_deficiency PMM2 Deficiency (PMM2-CDG) man6p_accumulates Mannose-6-Phosphate Accumulation pmm2_deficiency->man6p_accumulates reduced_glycosylation Reduced N-Glycosylation pmm2_deficiency->reduced_glycosylation mpi_catabolism Increased MPI-mediated Catabolism man6p_accumulates->mpi_catabolism mpi_catabolism->reduced_glycosylation Contributes to mls_inhibits_mpi This compound Inhibits MPI mls_inhibits_mpi->mpi_catabolism Blocks man6p_diverted Mannose-6-Phosphate Diverted to PMM2 mls_inhibits_mpi->man6p_diverted Leads to off_target_toxicity Off-Target Toxicity mls_inhibits_mpi->off_target_toxicity Associated with improved_glycosylation Improved N-Glycosylation man6p_diverted->improved_glycosylation

Caption: Logical flow from PMM2-CDG pathology to the therapeutic potential and limitations of this compound.

Conclusion and Future Directions

This compound has been instrumental in providing proof-of-concept for MPI inhibition as a viable therapeutic strategy for PMM2-CDG.[8] Research utilizing this compound has demonstrated that redirecting mannose-6-phosphate back into the N-glycosylation pathway can improve glycosylation in patient-derived cells.[8][9]

However, the off-target toxicity associated with this compound at higher concentrations precludes its direct clinical development.[8][10] Future research in this area will focus on the development of new MPI inhibitors with improved safety profiles. The insights gained from studies with this compound have laid a critical foundation for the continued exploration of this promising therapeutic avenue for Congenital Disorders of Glycosylation. Further optimization of the chemical scaffold of this compound is necessary to develop a compound with comparable efficacy but without the associated toxicity.[8]

References

Unlocking Glycosylation Pathways: A Technical Guide to the In Vitro and In Vivo Effects of MLS0315771

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and biological activities of MLS0315771, a potent and competitive inhibitor of phosphomannose isomerase (MPI). The following sections detail its mechanism of action, its effects in both cellular and whole-organism models, and the experimental protocols utilized to elucidate these activities. This document is intended to serve as a valuable resource for researchers investigating congenital disorders of glycosylation and developing novel therapeutic strategies.

Core Compound Properties and In Vitro Efficacy

This compound, a compound from the benzoisothiazolone series, has been identified as a competitive inhibitor of phosphomannose isomerase (MPI).[1][2] Its inhibitory activity is crucial for its therapeutic potential in Congenital Disorder of Glycosylation, Type Ia (CDG-Ia).[1][2] By blocking MPI, this compound redirects mannose-6-phosphate (Man-6-P) away from catabolism and towards the N-glycosylation pathway, which is deficient in CDG-Ia patients due to mutations in the PMM2 gene.[1][2]

ParameterValueCell Line/SystemReference
IC50 ~1 µMDirect MPI Assay[1]
Ki 1.4 ± 0.3 µMKinetic Assay[1]

In Vitro Effects on Glycosylation

Studies in various cell lines, including normal and CDG-Ia patient-derived fibroblasts, have demonstrated the ability of this compound to enhance N-glycosylation.[1][2] Treatment with the inhibitor leads to an increased incorporation of mannose into glycoproteins, effectively partially correcting the glycosylation defect in affected cells.[1]

Cell LineTreatmentOutcomeReference
Normal FibroblastsThis compoundIncreased [4-13C]mannose incorporation in N-glycans[1]
CDG-Ia FibroblastsThis compound + 50 µM MannoseIncreased [4-13C]mannose incorporation in N-glycans from 9% to 24%[1]

In Vivo Efficacy and Toxicity in Zebrafish Embryos

The effects of this compound have also been evaluated in a whole-organism model using zebrafish embryos.[1][2] These studies confirmed that the compound can modulate mannose metabolic flux in vivo.[1][2] However, toxicity was observed at higher concentrations, indicating a narrow therapeutic window.[1] This toxicity is suggested to be an off-target effect, independent of MPI inhibition.[1]

ConcentrationEffectTimeframeReference
> 2 µMToxic to embryos-[1]
8–10 µM~50% of embryos appeared sick20 minutes[1]
8–10 µMMost embryos died30–60 minutes[1]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of phosphomannose isomerase (MPI), a key enzyme in mannose metabolism. In a healthy state, MPI reversibly converts mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P). In CDG-Ia, the conversion of Man-6-P to mannose-1-phosphate by PMM2 is impaired. By inhibiting MPI, this compound causes an accumulation of Man-6-P, which is then shunted towards the deficient PMM2 enzyme, thereby increasing the flux towards the essential N-glycosylation pathway.

MLS0315771_Signaling_Pathway Mechanism of Action of this compound in CDG-Ia cluster_0 Mannose Metabolism cluster_1 Therapeutic Intervention Mannose Mannose Man6P Mannose-6-Phosphate (Man-6-P) Mannose->Man6P Hexokinase Fru6P Fructose-6-Phosphate (Fru-6-P) Man6P->Fru6P MPI Man1P Mannose-1-Phosphate (Man-1-P) Man6P->Man1P PMM2 (deficient in CDG-Ia) Man6P->Man1P Increased Flux Glycosylation N-Glycosylation Man1P->Glycosylation This compound This compound This compound->Man6P Inhibits MPI

Caption: Mechanism of action of this compound.

Experimental Protocols

Direct MPI Inhibition Assay

This assay measures the enzymatic activity of MPI to determine the inhibitory potential of compounds like this compound.

  • Substrate Preparation: Prepare a solution containing [2-3H]Man-6-P.

  • Reaction Mixture: In a 96-well plate, combine MPI enzyme, the test compound (this compound) at various concentrations, and the necessary buffers.

  • Initiation: Start the reaction by adding the [2-3H]Man-6-P substrate.

  • Incubation: Incubate the plate for a defined period to allow the enzymatic conversion of [2-3H]Man-6-P to Fructose-6-Phosphate and 3H2O.

  • Termination and Measurement: Stop the reaction and measure the amount of 3H2O produced, which is proportional to MPI activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of MPI inhibition against the logarithm of the inhibitor concentration.

Cellular Mannose Incorporation Assay

This protocol assesses the ability of this compound to increase the incorporation of mannose into glycoproteins in cultured cells.

  • Cell Culture: Culture normal and CDG-Ia fibroblasts in appropriate media.

  • Pre-incubation: Pre-incubate the cells with this compound for 2 hours.

  • Metabolic Labeling: Add [2-3H]mannose and [35S]Met/Cys to the culture medium and incubate for 1 hour. [35S]Met/Cys is used to normalize for total protein synthesis.

  • Cell Lysis: Wash the cells and lyse them to release the cellular proteins.

  • Protein Precipitation: Precipitate the total glycoproteins from the cell lysate.

  • Scintillation Counting: Measure the amount of incorporated 3H and 35S in the precipitated glycoproteins using a scintillation counter.

  • Analysis: Determine the ratio of 3H to 35S to assess the specific incorporation of mannose into glycoproteins.

Experimental_Workflow_Mannose_Incorporation Workflow for Cellular Mannose Incorporation Assay A 1. Culture Fibroblasts (Normal & CDG-Ia) B 2. Pre-incubate with This compound (2h) A->B C 3. Metabolic Labeling with [3H]mannose & [35S]Met/Cys (1h) B->C D 4. Cell Lysis C->D E 5. Glycoprotein Precipitation D->E F 6. Scintillation Counting (3H and 35S) E->F G 7. Data Analysis (3H/35S Ratio) F->G

Caption: Cellular mannose incorporation assay workflow.

Zebrafish Embryo Viability and Labeling Assay

This in vivo protocol evaluates the toxicity and metabolic effects of this compound in a whole organism.

  • Embryo Preparation: Dechorionate two-day-old zebrafish embryos.

  • Toxicity Assay:

    • Incubate the embryos with varying concentrations of this compound or DMSO (vehicle control).

    • Monitor the viability of the embryos over a period of 2 days.

  • Metabolic Labeling:

    • Treat four-day-old embryos with the desired concentration of this compound.

    • Label the embryos with [2-3H]mannose and [35S]Met/Cys for 20 minutes.

    • Process the embryos to analyze the incorporation of radiolabels into glycoproteins, similar to the cellular assay.

References

Methodological & Application

Application Notes and Protocols for MLS0315771 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS0315771 is a potent and specific competitive inhibitor of phosphomannose isomerase (MPI), the enzyme that interconverts mannose-6-phosphate and fructose-6-phosphate.[1][2] In normal cellular metabolism, a significant portion of mannose is catabolized by MPI. By inhibiting MPI, this compound effectively diverts the mannose metabolic flux towards N-linked glycosylation pathways.[1][2] This mechanism of action makes it a valuable research tool for studying the role of glycosylation in various biological processes and a potential therapeutic agent for certain congenital disorders of glycosylation (CDG), specifically CDG-Ia, which is caused by a deficiency in phosphomannomutase 2 (PMM2).[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and potential cytotoxic effects.

Mechanism of Action: Enhancing N-Glycosylation

This compound's primary role is to increase the intracellular pool of mannose-6-phosphate available for the synthesis of N-glycans.[1][2] This can be particularly beneficial in cells with impaired PMM2 activity, as it enhances the substrate availability for the deficient enzyme, thereby improving N-glycosylation.

cluster_0 Cellular Mannose Metabolism cluster_1 Effect of this compound Mannose Mannose Man6P Mannose-6-Phosphate Mannose->Man6P Hexokinase Fru6P Fructose-6-Phosphate Man6P->Fru6P MPI Man1P Mannose-1-Phosphate Man6P->Man1P PMM2 Fru6P->Man6P MPI Glycosylation N-Glycosylation Man1P->Glycosylation This compound This compound This compound->Man6P Inhibits MPI

Caption: Signaling pathway of this compound in mannose metabolism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound from published studies. This data is crucial for designing experiments and interpreting results.

ParameterValueCell Lines/SystemReference
IC₅₀ ~1 µMDirect MPI enzyme assay[1]
Kᵢ 1.4 ± 0.3 µMKinetic enzyme assay[1]
Effective Concentration 12.5 µM (for ~3-fold increase in mannose incorporation)HeLa cells[1]
Toxicity Threshold > 2 µM (in zebrafish embryos)Zebrafish embryos[1]
Off-target Toxicity Observed at higher concentrationsHeLa cells, Mouse embryonic fibroblasts[1]
Apoptosis Induction Not observed at effective concentrationsHeLa cells[1]

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy on N-Glycosylation

This protocol is adapted from the cell-based assay used to demonstrate the biological activity of this compound.[1] It measures the incorporation of radiolabeled mannose into glycoproteins.

Materials:

  • This compound (10 mM stock in DMSO)

  • Cell line of interest (e.g., HeLa, fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • DMEM with 5 mM glucose

  • [2-³H]mannose (50 µCi/mL)

  • [³⁵S]Met/Cys (5 µCi/mL)

  • 24-well plates

  • Trichloroacetic acid (TCA)

  • Lysis buffer (10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to reach approximately 70% confluency on the day of the experiment.

  • Pre-incubation with this compound:

    • Prepare working solutions of this compound in DMEM with 5 mM glucose at various concentrations (e.g., 0, 1, 5, 10, 12.5, 25 µM). Include a DMSO vehicle control.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the this compound working solutions or control to the respective wells.

    • Incubate for 2 hours at 37°C.

  • Radiolabeling:

    • To each well, add [2-³H]mannose (to a final concentration of 50 µCi/mL) and [³⁵S]Met/Cys (to a final concentration of 5 µCi/mL).

    • Incubate for an additional 1 hour at 37°C.

  • Cell Lysis and Precipitation:

    • Remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells in 10 mM Tris-HCl, 0.5% Nonidet P-40 (pH 7.4).

    • Precipitate a portion of the lysate with TCA.

  • Quantification:

    • Determine the amount of incorporated ³H and ³⁵S radioactivity using a scintillation counter.

    • Normalize the ³H incorporation (N-glycans) to the ³⁵S incorporation (protein synthesis) to account for any effects on overall protein production.

start Start seed_cells Seed Cells in 24-well Plate start->seed_cells preincubate Pre-incubate with This compound (2h) seed_cells->preincubate radiolabel Add [2-³H]mannose & [³⁵S]Met/Cys (1h) preincubate->radiolabel wash_cells Wash Cells with Ice-cold PBS radiolabel->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells precipitate TCA Precipitation lyse_cells->precipitate quantify Scintillation Counting precipitate->quantify end End quantify->end

Caption: Experimental workflow for assessing this compound efficacy.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a general method to assess the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • This compound (10 mM stock in DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and an untreated control.

    • Remove the medium from the cells and add the compound dilutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Detection using Annexin V Staining

This protocol is for determining if this compound induces apoptosis, which previous studies suggest it does not at effective concentrations.[1]

Materials:

  • This compound (10 mM stock in DMSO)

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound (including a vehicle control and a positive control for apoptosis, e.g., staurosporine) for a specified duration (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates correctly.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

start Start treat_cells Treat Cells with This compound start->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash Cells with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V & Propidium Iodide resuspend->stain analyze Flow Cytometry Analysis stain->analyze end End analyze->end

Caption: Logical workflow for apoptosis detection by flow cytometry.

Concluding Remarks

This compound is a valuable chemical probe for investigating the role of N-linked glycosylation in cellular physiology and pathology. The provided protocols offer a framework for its application in cell culture, from assessing its primary biological activity to evaluating its potential off-target effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for MLS0315771 Treatment of Fibroblasts in CDG-Ia Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Congenital Disorder of Glycosylation Type Ia (CDG-Ia) is a metabolic disorder caused by mutations in the PMM2 gene, leading to deficient activity of the phosphomannomutase 2 (PMM2) enzyme. This enzyme catalyzes the conversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate, a critical step in the synthesis of N-glycans. The resulting hypoglycosylation of proteins leads to a wide range of severe clinical symptoms. A promising therapeutic strategy for CDG-Ia involves the inhibition of phosphomannose isomerase (MPI), an enzyme that competes with PMM2 for the substrate Man-6-P. By inhibiting MPI, more Man-6-P is available for the residual PMM2 activity, thereby increasing the flux into the glycosylation pathway. MLS0315771 is a potent and selective inhibitor of MPI that has been shown to improve N-glycosylation in fibroblast models of CDG-Ia.[1][2] These application notes provide detailed protocols for the treatment of CDG-Ia patient-derived fibroblasts with this compound and for assessing the rescue of the glycosylation defect.

Mechanism of Action

In the cellular environment, mannose-6-phosphate (Man-6-P) stands at a critical metabolic juncture. The enzyme phosphomannomutase 2 (PMM2) converts Man-6-P to mannose-1-phosphate, which is a precursor for GDP-mannose, an essential building block for N-glycosylation. In CDG-Ia, the deficiency in PMM2 leads to an accumulation of Man-6-P and a deficit of mannose-1-phosphate, resulting in impaired glycosylation. Concurrently, the enzyme phosphomannose isomerase (MPI) converts Man-6-P to fructose-6-phosphate, shunting it towards glycolysis. In CDG-Ia patients, the majority of Man-6-P is catabolized by MPI.[1][2] this compound acts as a competitive inhibitor of MPI, blocking this alternative pathway. This inhibition effectively increases the intracellular pool of Man-6-P available for the residual PMM2 enzyme, thereby enhancing the metabolic flux towards the N-glycosylation pathway and partially correcting the glycosylation defect.[1][2]

Fructose_6_P Fructose-6-Phosphate Mannose_6_P Mannose-6-Phosphate Fructose_6_P->Mannose_6_P MPI Mannose_1_P Mannose-1-Phosphate Mannose_6_P->Mannose_1_P PMM2 N_Glycosylation N-Glycosylation Mannose_1_P->N_Glycosylation This compound This compound MPI MPI This compound->MPI PMM2 PMM2 (deficient in CDG-Ia)

Signaling pathway of this compound action in CDG-Ia.

Data Presentation

Quantitative Response of CDG-Ia Fibroblasts to this compound

The efficacy of this compound in rescuing the N-glycosylation defect in CDG-Ia fibroblasts is dependent on the specific PMM2 mutations and the residual enzymatic activity. A summary of the response of different patient-derived fibroblast lines is presented below. A favorable response indicates that treatment with this compound led to an improvement in N-glycosylation.

Patient Fibroblast LinePMM2 MutationsResidual PMM2 Activity (% of normal)Response to this compound
CDG-Ia Patient 1R141H/F119L10%+
CDG-Ia Patient 2V231M/F119L15%+
CDG-Ia Patient 3R141H/N216I5%-
CDG-Ia Patient 4F119L/F119L20%+
CDG-Ia Patient 5R141H/T237M8%-

'+' indicates a favorable response, and '−' indicates no response.[1]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing human dermal fibroblasts and treating them with this compound.

Materials:

  • Human dermal fibroblasts from CDG-Ia patients and healthy controls

  • Dulbecco's Modified Eagle's Medium (DMEM) with 5 mM glucose

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 24-well tissue culture plates

Procedure:

  • Culture fibroblasts in DMEM supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 24-well plates and grow to approximately 70% confluency.

  • Prepare the this compound working solution by diluting the stock in DMEM. The final concentration for most experiments is 10 μM.[1] Prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the culture medium from the cells and wash once with PBS.

  • Add the medium containing this compound or vehicle control to the respective wells.

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[1]

Assessment of N-Glycosylation Rescue by [2-³H]Mannose Incorporation

This assay measures the flux of mannose into the glycosylation pathway by quantifying the incorporation of radiolabeled mannose into glycoproteins.

Materials:

  • Treated fibroblasts (from Protocol 1)

  • [2-³H]Mannose

  • [³⁵S]Methionine/Cysteine

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Following the 2-hour pre-incubation with this compound, add 50 μCi/ml [2-³H]mannose and 5 μCi/ml [³⁵S]Met/Cys to each well.[1]

  • Incubate the cells for 1 hour at 37°C.[1]

  • Aspirate the labeling medium and wash the cells three times with ice-cold PBS.

  • Precipitate the glycoproteins by adding ice-cold 10% TCA and incubating for 30 minutes on ice.

  • Wash the precipitate twice with ice-cold 5% TCA.

  • Solubilize the precipitate in 0.1 M NaOH.

  • Determine the ³H and ³⁵S incorporation using a scintillation counter.

  • Normalize the [³H]mannose incorporation to the [³⁵S]Met/Cys incorporation to account for differences in protein synthesis.

Stable Isotope Labeling and GC/MS Analysis

This protocol uses stable isotope-labeled precursors to trace the metabolic fate of glucose and mannose into N-glycans.

Materials:

  • Treated fibroblasts (from Protocol 1)

  • [1,2-¹³C]glucose

  • [4-¹³C]mannose

  • Chloroform-methanol solution (2:1)

  • N-glycosidase F

  • Gas chromatograph-mass spectrometer (GC/MS)

Procedure:

  • After a 1-hour pre-incubation with 10 μM this compound, add fresh medium containing 5 mM [1,2-¹³C]glucose and either 50 μM or 200 μM [4-¹³C]mannose.[1]

  • Incubate the cells for 4 hours at 37°C.[1]

  • Wash the cells three times with PBS.

  • Extract lipids with a chloroform-methanol (2:1) solution.[1]

  • Dry the cell pellet and resuspend in PBS with 1% SDS.

  • Release the N-glycans by treating with N-glycosidase F.[1]

  • Hydrolyze the isolated glycans to monosaccharides.

  • Analyze the isotopic enrichment of mannose by GC/MS to determine the relative contribution of glucose and mannose to the N-glycan pool.[1]

Start Seed CDG-Ia Fibroblasts Preincubation Pre-incubate with 10 µM this compound for 1-2 hours Start->Preincubation Radiolabeling Add [2-³H]Mannose & [³⁵S]Met/Cys for 1 hour Preincubation->Radiolabeling Assay 1 StableLabeling Add [¹³C]Glucose & [¹³C]Mannose for 4 hours Preincubation->StableLabeling Assay 2 Precipitation Precipitate Glycoproteins with TCA Radiolabeling->Precipitation GlycanRelease Release N-Glycans with N-glycosidase F StableLabeling->GlycanRelease Scintillation Measure ³H and ³⁵S Incorporation Precipitation->Scintillation GCMS Analyze Mannose Isotopes by GC/MS GlycanRelease->GCMS

Experimental workflow for assessing this compound efficacy.

References

Application of MLS0315771 in zebrafish embryo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MLS0315771 is a potent and specific inhibitor of phosphomannose isomerase (MPI), an enzyme that plays a crucial role in the N-glycosylation pathway by converting mannose-6-phosphate to fructose-6-phosphate.[1] In the context of zebrafish (Danio rerio) embryo studies, this compound serves as a valuable chemical tool to investigate the effects of MPI inhibition on embryonic development and to explore potential therapeutic strategies for congenital disorders of glycosylation (CDG). Zebrafish are a well-established model organism for developmental biology and toxicology research due to their rapid, external development, optical transparency, and genetic tractability.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in zebrafish embryo research.

Mechanism of Action

This compound belongs to the benzoisothiazolone series of MPI inhibitors.[1] By inhibiting MPI, this compound effectively diverts mannose-6-phosphate towards the glycosylation pathway, thereby increasing the flux of mannose into glycoproteins.[1] This mechanism is of particular interest for studying and potentially treating CDG-Ia, a condition caused by a deficiency in phosphomannomutase 2 (PMM2), where enhancing the mannose metabolic flux could be beneficial.[1]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the application of this compound in zebrafish embryo studies as reported in the literature.

ParameterValueSpecies/SystemNotesReference
Toxic Concentration > 2 µMZebrafish embryosHigher concentrations lead to toxicity.[1]
~50% Sickness/Mortality 8-10 µMZebrafish embryosSickness observed within 20 minutes, with most embryos dying by 30-60 minutes.[1]
Effective Concentration for Modulating Mannose Flux Not explicitly stated, but experiments were conducted at non-toxic concentrations.Zebrafish embryosThe inhibitor was shown to increase mannose metabolic flux toward glycosylation.[1]

Experimental Protocols

Protocol 1: Zebrafish Embryo Survival Assay with this compound

This protocol is designed to determine the viability of zebrafish embryos upon exposure to different concentrations of this compound.

Materials:

  • Wild-type zebrafish embryos (2 days post-fertilization, dpf)

  • This compound stock solution (in DMSO)

  • Embryo medium (e.g., E3 medium)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Incubator at 28.5°C

  • Stereomicroscope

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish eggs and raise them in embryo medium at 28.5°C until they reach the desired developmental stage (e.g., 2 dpf).

  • Dechorionation: Manually dechorionate the 2-dpf embryos using fine forceps.[1]

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound in embryo medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control group (e.g., <0.1%).

  • Embryo Treatment:

    • Place a specific number of dechorionated embryos (e.g., 10 embryos per well) into the wells of a multi-well plate.[1]

    • Remove the embryo medium and add the prepared treatment solutions (including a vehicle control with DMSO only).

  • Incubation and Monitoring:

    • Incubate the plate at 28.5°C.

    • Monitor the embryos for viability and any morphological changes at regular intervals (e.g., 24 and 48 hours post-treatment) using a stereomicroscope.[1]

  • Data Analysis: Record the number of surviving embryos at each time point for each concentration. Calculate the survival rate and determine the toxic concentration levels.

Protocol 2: Analysis of Mannose Metabolic Flux in Zebrafish Embryos

This protocol describes how to assess the effect of this compound on the incorporation of radiolabeled mannose into glycoproteins in zebrafish embryos.

Materials:

  • Wild-type zebrafish embryos (4 dpf)

  • This compound

  • [2-³H]mannose

  • [³⁵S]Met/Cys

  • Embryo medium

  • Multi-well plates

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Embryo Preparation: Use 4-day-old zebrafish embryos (e.g., 30 per well).[1]

  • Radiolabeling and Treatment:

    • Prepare treatment solutions in embryo medium containing [2-³H]mannose (e.g., 50 µCi/ml) and [³⁵S]Met/Cys (e.g., 5 µCi/ml) with or without different concentrations of this compound.[1] A vehicle control (DMSO) should be included.

    • Incubate the embryos in the treatment solutions for a specified period.

  • Lysis and Protein Precipitation:

    • After incubation, wash the embryos and lyse them in a suitable lysis buffer.

    • Precipitate the glycoproteins from the whole zebrafish lysate.[1]

  • Quantification:

    • Measure the amount of incorporated radiolabel in the precipitated glycoproteins using a scintillation counter.[1]

  • Data Analysis: Normalize the [³H]mannose counts to the [³⁵S]Met/Cys counts to account for differences in overall protein synthesis. Compare the normalized values between the control and this compound-treated groups to determine the effect on mannose flux. Statistical analysis (e.g., p-value calculation) should be performed to assess significance.[1]

Visualizations

Mannose_Metabolism_Pathway Simplified Mannose Metabolism Pathway Fructose_6_P Fructose-6-Phosphate Mannose_6_P Mannose-6-Phosphate Fructose_6_P->Mannose_6_P Major Pathway Glycosylation Glycosylation Pathway Mannose_6_P->Glycosylation Mannose Exogenous Mannose Mannose->Mannose_6_P This compound This compound MPI MPI This compound->MPI Hexokinase Hexokinase Zebrafish_Embryo_Workflow start Start: Collect Zebrafish Embryos staging Stage and Dechorionate Embryos start->staging treatment Treat with this compound (and controls) staging->treatment incubation Incubate at 28.5°C treatment->incubation phenotype Phenotypic Analysis (e.g., Survival, Morphology) incubation->phenotype molecular Molecular/Biochemical Analysis (e.g., Radiolabeling) incubation->molecular data Data Collection and Analysis phenotype->data molecular->data end End: Conclusion data->end

References

Optimal Concentration of MLS0315771 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of MLS0315771, a competitive inhibitor of phosphomannose isomerase (MPI), for in vitro experiments. The protocols and data presented herein are designed to assist in the effective use of this compound for studying N-glycosylation and related cellular processes.

Compound Overview

  • Compound Name: this compound

  • Target: Phosphomannose Isomerase (MPI)

  • Mechanism of Action: this compound is a competitive inhibitor of MPI, an enzyme that catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate.[1] By inhibiting MPI, this compound diverts mannose-6-phosphate towards the N-glycosylation pathway, potentially improving glycosylation in cells with certain genetic disorders like Congenital Disorder of Glycosylation Type Ia (CDG-Ia).[1][2]

Quantitative Data Summary

The optimal concentration of this compound is assay-dependent. The following table summarizes key quantitative data from enzymatic and cell-based assays to guide concentration selection.

ParameterValueAssay TypeCell Line/SystemReference
IC50 ~1 µMDirect MPI enzymatic assayN/A[1]
Ki 1.4 ± 0.3 µMKinetic enzyme assayN/A[1]
Optimal In Vitro Concentration 10 µM[3H]mannose incorporationHeLa cells, CDG-Ia fibroblasts[1]
Toxicity Threshold (Cell-based) > 12.5–25.0 µM[35S]Met/Cys incorporationHeLa cells[1]
Toxicity Threshold (Whole Organism) > 2 µMSurvival assayZebrafish embryos[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of N-glycosylation.

MLS0315771_Pathway cluster_0 Cellular Environment Mannose Mannose Man6P Mannose-6-P Mannose->Man6P Hexokinase Fructose6P Fructose-6-P Fructose6P->Man6P MPI Man6P->Fructose6P MPI Man1P Mannose-1-P Man6P->Man1P PMM2 Glycosylation N-Glycosylation Man1P->Glycosylation This compound This compound MPI MPI This compound->MPI PMM2 PMM2

Caption: Mechanism of this compound action in mannose metabolism.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro Assay Workflow: [3H]Mannose Incorporation in Cultured Cells

This protocol is designed to assess the biological activity of this compound by measuring its effect on mannose incorporation into N-glycans.

Assay_Workflow A 1. Seed Cells (e.g., HeLa or Fibroblasts) B 2. Pre-incubation (2 hours with varying this compound concentrations) A->B C 3. Radiolabeling (1 hour with [2-3H]mannose and [35S]Met/Cys) B->C D 4. Protein Precipitation (TCA precipitation) C->D E 5. Scintillation Counting (Determine 3H and 35S incorporation) D->E F 6. Data Analysis (Normalize 3H to 35S incorporation) E->F

Caption: Workflow for [3H]Mannose incorporation assay.

Detailed Protocol:

  • Cell Seeding: Seed HeLa cells or human fibroblasts in appropriate culture plates. Allow cells to adhere and reach the desired confluency.

  • Pre-incubation with this compound:

    • Prepare a series of dilutions of this compound in culture medium. A suggested concentration range for initial dose-response experiments is 0.1 µM to 50 µM.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Pre-incubate the cells for 2 hours at 37°C and 5% CO2.[1]

  • Radiolabeling:

    • Prepare a labeling medium containing 50 µCi/mL [2-3H]mannose and 5 µCi/mL [35S]Met/Cys.[1]

    • After the pre-incubation period, add the labeling medium to the cells in the presence of this compound or vehicle control.

    • Incubate for 1 hour at 37°C and 5% CO2.[1]

  • Protein Precipitation:

    • After labeling, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).

    • Incubate on ice for 30 minutes.

    • Wash the precipitate with 5% TCA and then with ethanol to remove unincorporated radiolabels.

  • Scintillation Counting:

    • Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).

    • Transfer the solubilized protein to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter to determine 3H and 35S counts.

  • Data Analysis:

    • Normalize the 3H incorporation (representing mannose incorporation into N-glycans) to the 35S incorporation (representing total protein synthesis).[1] This normalization accounts for any potential cytotoxic effects of the compound on protein synthesis.

    • Plot the normalized 3H incorporation against the concentration of this compound to determine the dose-response relationship.

Important Considerations

  • Toxicity: this compound has shown toxicity at concentrations above 12.5–25.0 µM in HeLa cells.[1] It is crucial to perform a dose-response curve for both efficacy and toxicity in the specific cell line and assay being used. The observed toxicity is suggested to be an off-target effect.[1]

  • Solubility: Ensure that this compound is fully dissolved in DMSO before preparing dilutions in aqueous media to avoid precipitation.

  • Cell Type Dependence: The optimal concentration and potential toxicity of this compound may vary between different cell types. It is recommended to empirically determine the optimal concentration for each new cell line.

  • Assay Duration: The provided protocol is for a short-term labeling experiment. For longer-term studies, the stability and potential cumulative toxicity of this compound should be evaluated.

References

MLS0315771 solubility and preparation for experimental use.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS0315771 is a potent and cell-permeable competitive inhibitor of phosphomannose isomerase (MPI).[1][2][3] MPI is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. By inhibiting MPI, this compound effectively increases the flux of mannose towards glycosylation pathways.[2][3] This characteristic makes it a valuable tool for studying the role of glycosylation in various biological processes and a potential therapeutic agent for congenital disorders of glycosylation, such as CDG-Ia, which is caused by mutations in the PMM2 gene.[2]

Physicochemical Properties and Solubility

This compound is a small molecule with the chemical formula C15H12FNOS and a molecular weight of 273.33 g/mol .[1] Proper solubilization is critical for its effective use in experimental settings.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO 100 mg/mL (365.86 mM)Ultrasonic warming at 37°C may be required to achieve complete dissolution.[1][3]
Ethanol Information not readily available.Based on the lipophilic nature of similar compounds, solubility is expected to be lower than in DMSO. Empirical testing is recommended.
Water Insoluble.This compound is not suitable for direct dissolution in aqueous buffers.

Preparation of Stock Solutions

For consistent and reproducible experimental results, it is recommended to prepare a concentrated stock solution of this compound in DMSO.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.73 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath at 37°C for 10-15 minutes, or until the solution is clear.

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for several months or at -80°C for up to 6 months.[1][3]

Experimental Use and Protocols

This compound has been utilized in both in vitro cell-based assays and in vivo studies. The optimal concentration and incubation time will vary depending on the cell type and experimental design.

In Vitro Cell-Based Assays

Protocol 2: Inhibition of MPI in Cultured Cells

This protocol describes the general procedure for treating cultured cells with this compound to study its effects on glycosylation.

  • Cell Culture:

    • Plate cells (e.g., HeLa cells, fibroblasts) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).[2]

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium. It is crucial to ensure that the final DMSO concentration is non-toxic to the cells, typically below 0.5%.

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. A typical starting concentration for MPI inhibition is 10 µM.[2]

    • Incubate the cells for the desired period. Pre-incubation for 1-2 hours is common before adding other reagents or labels.[2]

  • Downstream Analysis:

    • After incubation, cells can be harvested and processed for various downstream analyses, such as metabolic labeling with radiolabeled mannose ([2-³H]mannose) to assess glycoprotein synthesis, Western blotting to analyze glycoprotein profiles, or mass spectrometry-based glycomic analysis.[2]

Table 2: Example Experimental Conditions for In Vitro Assays

Cell TypeThis compound ConcentrationIncubation TimeApplication
HeLa Cells >12.5–25.0 µMNot specifiedAssessment of toxicity through protein synthesis inhibition.[2]
Normal and CDG Patient Fibroblasts 10 µM1-4 hoursPre-incubation to study the rescue of N-glycosylation defects.[2]
In Vivo Studies

This compound has been used in zebrafish embryos to study its effects on a whole organism. However, it is important to note its toxicity at higher concentrations.

Protocol 3: Treatment of Zebrafish Embryos

  • Embryo Collection and Maintenance:

    • Collect zebrafish embryos and maintain them in standard embryo medium.

  • Preparation of Treatment Solution:

    • Dilute the 10 mM this compound DMSO stock solution in embryo medium to the desired final concentration.

  • Treatment:

    • Expose the zebrafish embryos to the this compound-containing medium.

    • Monitor the embryos for developmental changes and toxicity.

Table 3: Toxicity of this compound in Zebrafish Embryos

This compound ConcentrationObservation
> 2 µM Toxic to embryos.[1][3]
8-10 µM Approximately 50% of embryos appear sick within 20 minutes, with most dying within 30-60 minutes.[1][2][3]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of phosphomannose isomerase (MPI), which plays a key role in mannose metabolism. The inhibition of MPI shunts mannose-6-phosphate away from fructose-6-phosphate production and towards the glycosylation pathway.

MLS0315771_Mechanism Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P MPI Glycosylation Glycosylation (Protein N-glycosylation) M6P->Glycosylation PMM2 Glycolysis Glycolysis F6P->Glycolysis This compound This compound MPI MPI (Phosphomannose Isomerase) This compound->MPI Inhibition Experimental_Workflow start Start cell_culture Cell Culture (e.g., Fibroblasts) start->cell_culture prepare_mls Prepare this compound Working Solution cell_culture->prepare_mls pre_incubation Pre-incubate cells with this compound (10 µM, 1-2h) prepare_mls->pre_incubation metabolic_labeling Metabolic Labeling (e.g., [2-³H]mannose) pre_incubation->metabolic_labeling cell_lysis Cell Lysis and Protein Precipitation metabolic_labeling->cell_lysis analysis Downstream Analysis (e.g., Scintillation Counting, Western Blot, Mass Spec) cell_lysis->analysis end End analysis->end

References

A Comprehensive Guide to the Administration of MLS0315771 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS0315771 is a known antagonist of G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor implicated in a variety of physiological and pathological processes. Its role in signaling pathways makes it a person of interest in research fields such as neuroscience, oncology, and immunology. This document provides detailed application notes and protocols for the administration of this compound in animal models, designed to assist researchers in preclinical studies.

While specific in vivo data for this compound in rodent models is limited in publicly available literature, this guide synthesizes existing information on this compound from in vitro and zebrafish studies, alongside data from other GPR55 antagonists and general best practices for the administration of poorly soluble compounds.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Line/Assay Condition
IC₅₀ ~1 µMPhosphomannose Isomerase (MPI) inhibition assay
Kᵢ 1.4 µMCompetitive MPI inhibitor
In Vivo Data for GPR55 Antagonists (for reference)
CompoundAnimal ModelRoute of AdministrationDosageObserved Effect
ML193 RatIntracerebroventricular (i.c.v.)0.1 and 1 µ g/rat Increased anxiety-like behaviors and locomotor impairment[1]
CID16020046 RatIntrapallidal Injection10 µMIncreased indices of motor performance in a model of Parkinson's disease[2]
CID16020046 MouseNot Specified1 mg/kgAttenuated obesity-induced airway inflammation
This compound Zebrafish EmbryoImmersion> 2 µMToxic

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GPR55 signaling pathway and a general workflow for in vivo administration of this compound.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPR55 GPR55 G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates RhoA RhoA G_alpha_12_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates PLC PLC RhoA->PLC Activates ERK1_2 ERK1/2 Phosphorylation ROCK->ERK1_2 Ca_release Intracellular Ca²⁺ Release PLC->Ca_release This compound This compound (Antagonist) This compound->GPR55 Inhibits LPI LPI (Agonist) LPI->GPR55 Activates Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation (e.g., in DMSO & vehicle) Dosing Dose Calculation & Administration (e.g., i.p., i.v., oral) Formulation->Dosing Animal_Prep Animal Model Preparation (Acclimatization, Grouping) Animal_Prep->Dosing Observation Post-administration Monitoring (Behavioral, Physiological) Dosing->Observation Tissue_Collection Tissue/Blood Collection Observation->Tissue_Collection Analysis Data Analysis (e.g., PK/PD, Efficacy) Tissue_Collection->Analysis

References

Application Notes: Assessing the Efficacy of MLS0315771 in Rescuing N-Glycosylation Defects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Congenital Disorders of Glycosylation (CDG) are a group of rare genetic diseases caused by defects in the synthesis of glycans, which are complex sugar chains attached to proteins and lipids. The most common subtype, PMM2-CDG (also known as CDG-Ia), results from mutations in the PMM2 gene, leading to deficient activity of the phosphomannomutase 2 enzyme. This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a crucial step in the N-glycosylation pathway. The resulting shortage of activated mannose leads to incomplete synthesis of glycoproteins, causing a wide range of severe, multi-systemic symptoms.

MLS0315771 is a potent and selective inhibitor of phosphomannose isomerase (MPI). In the complex network of mannose metabolism, MPI competes with PMM2 for the same substrate, mannose-6-phosphate, converting it to fructose-6-phosphate for entry into glycolysis. In PMM2-deficient cells, over 95% of mannose-6-phosphate is catabolized by MPI, severely limiting the amount available for the already compromised glycosylation pathway. By inhibiting MPI, this compound effectively diverts the metabolic flux of mannose-6-phosphate away from glycolysis and towards the PMM2-dependent pathway, thereby increasing the substrate pool for N-glycosylation and rescuing glycosylation defects.

These application notes provide a comprehensive set of protocols for researchers to assess the efficacy of this compound in cellular models of PMM2-CDG. The described methods range from initial cytotoxicity assessments to detailed analyses of glycoprotein structure and function.

Mechanism of Action: this compound in PMM2-CDG

The diagram below illustrates the metabolic pathway of mannose and the mechanism by which this compound rescues N-glycosylation defects in the context of PMM2 deficiency.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum Mannose Mannose (extracellular) M6P Mannose-6-P Mannose->M6P Hexokinase F6P Fructose-6-P M6P->F6P MPI M6P->F6P M1P Mannose-1-P M6P->M1P PMM2 (Deficient in CDG-Ia) M6P->M1P Glycolysis Glycolysis F6P->Glycolysis F6P->Glycolysis GDP_M GDP-Mannose M1P->GDP_M GMPPB M1P->GDP_M LLO Lipid-Linked Oligosaccharide (LLO) Precursor Assembly GDP_M->LLO GDP_M->LLO LLO_ER Mature LLO LLO->LLO_ER Flippase LLO->LLO_ER MLS This compound MLS->M6P Inhibits MPI Glycoprotein Nascent Polypeptide GlycosylatedProtein Mature N-Glycoprotein Glycoprotein->GlycosylatedProtein Oligosaccharyltransferase (OST) LLO_ER->GlycosylatedProtein Oligosaccharyltransferase (OST)

Caption: this compound inhibits MPI, redirecting mannose-6-P to the PMM2 pathway for N-glycosylation.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the optimal non-toxic concentration range of this compound for use in cell-based assays.

Methodology Workflow

G node_start Start: Seed Cells in 96-well Plate node_treat Treat cells with serial dilutions of this compound node_start->node_treat node_incubate Incubate for 24-72 hours (37°C, 5% CO₂) node_treat->node_incubate node_mtt Add MTT Reagent (10 µL per well) node_incubate->node_mtt node_formazan Incubate for 2-4 hours to allow formazan formation node_mtt->node_formazan node_solubilize Add Solubilization Buffer (100 µL per well) node_formazan->node_solubilize node_read Read Absorbance (570 nm) node_solubilize->node_read node_end End: Calculate % Viability and determine IC₅₀ node_read->node_end

Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.

Detailed Protocol

  • Cell Seeding: Seed patient-derived fibroblasts or an appropriate cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations (e.g., 0.1 µM to 100 µM) in culture medium. Include a vehicle control (DMSO) at the same concentration as the highest drug dose.

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound stock solutions. This results in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability (Relative to Control)
0 (Vehicle)1.2540.088100.0%
11.2480.09199.5%
51.2110.07596.6%
101.1890.08294.8%
251.0530.09584.0%
500.7620.06460.8%
1000.3150.04125.1%
Protocol 2: Analysis of Mannose Incorporation into Glycoproteins

Objective: To directly measure the effect of this compound on the metabolic flux of mannose into newly synthesized glycoproteins using radiolabeling.

Methodology Workflow

G node_start Start: Seed cells and grow to 80% confluency node_preincubate Pre-incubate with this compound (or vehicle) for 2 hours node_start->node_preincubate node_label Label cells with [2-³H]mannose and [³⁵S]Met/Cys for 1 hour node_preincubate->node_label node_lyse Lyse cells and collect protein lysate node_label->node_lyse node_precipitate Precipitate glycoproteins using Trichloroacetic Acid (TCA) node_lyse->node_precipitate node_wash Wash pellet to remove unincorporated isotopes node_precipitate->node_wash node_scintillate Resuspend pellet and perform liquid scintillation counting node_wash->node_scintillate node_end End: Normalize ³H counts to ³⁵S counts to determine relative mannose incorporation node_scintillate->node_end

Caption: Workflow for quantifying mannose incorporation into glycoproteins via radiolabeling.

Detailed Protocol

  • Cell Culture: Grow PMM2-deficient and control fibroblasts in 6-well plates to ~80% confluency.

  • Pre-incubation: Pre-incubate the cells with a non-toxic concentration of this compound (determined from Protocol 1) or vehicle control for 2 hours.

  • Radiolabeling: Replace the medium with fresh medium containing this compound and add 50 µCi/mL [2-³H]mannose and 5 µCi/mL [³⁵S]Met/Cys. Incubate for 1 hour. The [³⁵S]Met/Cys is used to normalize for total protein synthesis.

  • Cell Lysis: Wash cells twice with cold PBS, then lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Precipitation: Precipitate the total protein from the lysate by adding an equal volume of 20% Trichloroacetic Acid (TCA) and incubating on ice for 30 minutes.

  • Washing: Centrifuge to pellet the protein, discard the supernatant, and wash the pellet twice with cold 10% TCA, followed by a wash with cold acetone to remove residual acid.

  • Scintillation Counting: Air-dry the pellet and resuspend it in a scintillation cocktail. Measure the ³H and ³⁵S counts using a liquid scintillation counter.

  • Data Analysis: Calculate the ratio of ³H counts (mannose incorporation) to ³⁵S counts (protein synthesis) for each condition. Compare the ratios between treated and untreated cells.

Data Presentation

ConditionCell Type³H Counts (CPM)³⁵S Counts (CPM)³H / ³⁵S RatioFold Change (vs. Untreated)
UntreatedPMM2-deficient1,52030,4000.051.0
This compound (10 µM)PMM2-deficient7,85031,1000.255.0
UntreatedControl12,30030,8000.40-
This compound (10 µM)Control12,80030,5000.42-
Protocol 3: Western Blot Analysis of Glycoprotein Mobility Shift

Objective: To visually assess the rescue of glycosylation by observing the electrophoretic mobility shift of a known glycoprotein. Incompletely glycosylated proteins migrate faster on an SDS-PAGE gel.

Methodology Workflow

G node_start Start: Treat cells with This compound node_lyse Prepare protein lysates & determine concentration node_start->node_lyse node_deglyco Optional: Treat lysate with PNGase F / Endo H node_lyse->node_deglyco node_sds Separate proteins by SDS-PAGE node_deglyco->node_sds node_transfer Transfer proteins to a PVDF membrane node_sds->node_transfer node_block Block membrane with 5% BSA or milk node_transfer->node_block node_probe Incubate with primary Ab (target glycoprotein) node_block->node_probe node_secondary Incubate with HRP-conjugated secondary antibody node_probe->node_secondary node_detect Detect signal using chemiluminescence node_secondary->node_detect node_end End: Analyze band shifts indicating glycosylation status node_detect->node_end

Caption: Workflow for Western Blot analysis to detect changes in glycoprotein mobility.

Detailed Protocol

  • Cell Treatment and Lysis: Treat cells with and without this compound as described previously. Lyse the cells and quantify the protein concentration.

  • Deglycosylation (Optional Control): To confirm that observed shifts are due to N-glycans, treat a portion of the lysate with PNGase F or Endo H according to the manufacturer's protocol. PNGase F removes most N-linked glycans, while Endo H only removes high-mannose and some hybrid types.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to a known glycoprotein (e.g., LAMP-2, transferrin receptor) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the molecular weight of the glycoprotein bands. A successful rescue will show an upward shift in the band from the this compound-treated sample, indicating a higher molecular weight due to more complete glycosylation.

Data Presentation

LaneSampleTreatmentExpected Band Size (kDa)Observed Result
1PMM2-deficientVehicle~85Lower MW band (hypoglycosylated)
2PMM2-deficientThis compound~95Higher MW band (restored glycosylation)
3ControlVehicle~95Higher MW band (fully glycosylated)
4PMM2-deficientThis compound + PNGase F~70Collapsed band (deglycosylated)
Protocol 4: Mass Spectrometry-Based N-Glycan Profiling

Objective: To obtain detailed structural and quantitative information on the N-glycan profiles of total cellular glycoproteins, providing the most definitive evidence of glycosylation rescue.

Methodology Workflow

G node_start Start: Prepare protein lysates from treated & untreated cells node_release Release N-glycans from glycoproteins using PNGase F node_start->node_release node_purify Purify the released glycans node_release->node_purify node_permethylate Permethylate glycans to stabilize and improve ionization node_purify->node_permethylate node_maldi Analyze glycan structures by MALDI-TOF Mass Spectrometry node_permethylate->node_maldi node_end End: Compare glycan profiles, identify structures, and quantify relative abundance node_maldi->node_end

Caption: Workflow for N-glycan profiling by MALDI-TOF Mass Spectrometry.

Detailed Protocol

  • Sample Preparation: Generate protein lysates from cells treated with and without this compound.

  • Glycan Release: Denature the proteins and release the N-linked glycans by incubating the lysate with the enzyme PNGase F.

  • Purification: Purify the released glycans from peptides and other contaminants using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).

  • Derivatization (Permethylation): Chemically modify the purified glycans by permethylation. This step stabilizes sialic acids and improves ionization efficiency for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the permethylated glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This will generate a spectrum of peaks, where each peak corresponds to a specific glycan structure with a unique mass-to-charge ratio.

  • Data Analysis: Use glycomics software to process the spectra, identify the structures corresponding to the observed masses, and determine their relative abundance. Compare the profiles from this compound-treated and untreated PMM2-deficient cells to the profiles from control cells. Look for a decrease in truncated, high-mannose structures and an increase in complex, fully processed N-glycans in the treated samples.

Data Presentation

Glycan Structure (Symbolic)Mass (m/z)Relative Abundance (Untreated PMM2)Relative Abundance (Treated PMM2)Relative Abundance (Control)
Man5GlcNAc21579.765%25%5%
Man9GlcNAc22396.115%30%10%
Bi-antennary, fucosylated2480.25%20%40%
Tri-antennary, sialylated3600.6<1%10%25%
...............

Application Notes and Protocols: Synergistic Anti-Tumor Effects of MLS0315771 and Mannose Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a high demand for glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect.[1] Exploiting this metabolic vulnerability is a promising avenue for cancer therapy. Recent studies have demonstrated that the sugar mannose can interfere with glucose metabolism in cancer cells, leading to slowed tumor growth and enhanced sensitivity to chemotherapy.[2][3][4] The efficacy of mannose treatment is largely dependent on the intracellular levels of phosphomannose isomerase (PMI), an enzyme that converts mannose-6-phosphate to fructose-6-phosphate, thereby allowing mannose to be utilized in glycolysis.[2][5][6] Cancer cells with low PMI expression are particularly susceptible to mannose-induced cytotoxicity.[2][7]

MLS0315771 is a potent and competitive inhibitor of phosphomannose isomerase (PMI).[8][9] By blocking PMI, this compound prevents the conversion of mannose-6-phosphate into the glycolytic pathway, leading to its accumulation. This application note details experimental protocols to investigate the synergistic anti-tumor effects of combining this compound with mannose supplementation, a novel strategy hypothesized to sensitize cancer cells with moderate to high PMI expression to mannose-induced metabolic stress.

Principle of the Combined Application

The combination of this compound and mannose supplementation is designed to create a synthetic lethal metabolic state in cancer cells. Mannose is taken up by glucose transporters and phosphorylated to mannose-6-phosphate.[2][5] In the presence of the PMI inhibitor this compound, mannose-6-phosphate cannot be isomerized to fructose-6-phosphate and accumulates within the cell. This accumulation is hypothesized to have two primary anti-tumor effects: competitive inhibition of key glycolytic enzymes and disruption of N-linked glycosylation, ultimately leading to cell stress, apoptosis, and enhanced chemosensitivity.

Data Presentation

Table 1: In Vitro Efficacy of Mannose on Cancer Cell Lines
Cell LineCancer TypeIC50 (Mannose, mM)PMI Expression LevelReference
A549Lung Cancer~25LowGonzalez et al., Nature 2018
HCT116Colon Cancer>100HighGonzalez et al., Nature 2018
BxPC3Pancreatic Cancer~50ModerateGonzalez et al., Nature 2018
Table 2: In Vivo Tumor Growth Inhibition by Mannose Supplementation in Mice
Tumor ModelTreatmentTumor Growth Inhibition (%)Survival BenefitReference
Pancreatic Cancer (KPC)200 mg/kg Mannose (oral gavage)45Significant increaseGonzalez et al., Nature 2018
Lung Cancer (LLC)20% Mannose in drinking water38Significant increaseGonzalez et al., Nature 2018
Melanoma (B16F10)20% Mannose in drinking water42Not reportedGonzalez et al., Nature 2018

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the targeted metabolic pathway and a general experimental workflow for testing the combination of this compound and mannose.

Targeted Metabolic Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytosol Cytosol Mannose_ext Mannose GLUT Glucose Transporter (GLUT) Mannose_ext->GLUT Glucose_ext Glucose Glucose_ext->GLUT Mannose_int Mannose GLUT->Mannose_int Glucose_int Glucose GLUT->Glucose_int HK Hexokinase (HK) Mannose_int->HK Glucose_int->HK M6P Mannose-6-Phosphate HK->M6P ATP->ADP G6P Glucose-6-Phosphate HK->G6P ATP->ADP PMI Phosphomannose Isomerase (PMI) M6P->PMI PMM Phosphomannomutase (PMM) M6P->PMM F6P Fructose-6-Phosphate G6P->F6P PMI->F6P Glycolysis Glycolysis F6P->Glycolysis M1P Mannose-1-Phosphate PMM->M1P Glycosylation N-linked Glycosylation M1P->Glycosylation This compound This compound This compound->PMI Inhibition

Caption: Targeted metabolic pathway of mannose and the inhibitory action of this compound.

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_selection Select Cancer Cell Lines (Varying PMI Expression) ic50_determination Determine IC50 of This compound and Mannose cell_selection->ic50_determination synergy_assay Combination Index (CI) Assay (this compound + Mannose) ic50_determination->synergy_assay mechanism_studies Mechanism of Action Studies (Metabolomics, Western Blot) synergy_assay->mechanism_studies tumor_model Establish Xenograft or Syngeneic Tumor Model mechanism_studies->tumor_model treatment_groups Treatment Groups: 1. Vehicle 2. This compound 3. Mannose 4. Combination tumor_model->treatment_groups tumor_monitoring Monitor Tumor Growth and Animal Well-being treatment_groups->tumor_monitoring endpoint_analysis Endpoint Analysis: Tumor Weight, IHC, Metabolite Levels tumor_monitoring->endpoint_analysis

Caption: General experimental workflow for evaluating the combination therapy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and mannose, and to assess the synergistic effect of the combination.

Materials:

  • Cancer cell lines (e.g., with varying PMI expression)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • D-Mannose (stock solution in sterile water or PBS)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation:

    • Prepare serial dilutions of this compound in complete medium.

    • Prepare serial dilutions of D-Mannose in complete medium.

    • For combination studies, prepare a matrix of concentrations of both compounds.

  • Treatment:

    • Remove the overnight culture medium from the cells.

    • Add 100 µL of the prepared drug-containing medium to the respective wells. Include vehicle controls (DMSO for this compound, water/PBS for mannose).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 values for each compound using non-linear regression analysis.

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis for Apoptosis Markers

Objective: To assess the induction of apoptosis following treatment with this compound and mannose.

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin).

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the combination of this compound and mannose supplementation in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Cancer cell line known to form tumors in mice

  • Matrigel (optional)

  • This compound formulation for in vivo use (e.g., in a solution of 0.5% methylcellulose and 0.1% Tween-80)

  • D-Mannose

  • Sterile drinking water

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., daily oral gavage)

    • Group 3: Mannose (e.g., 20% w/v in drinking water ad libitum)

    • Group 4: this compound + Mannose

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.

  • Tissue Collection: Excise tumors and weigh them. Collect other organs for toxicity analysis if needed.

  • Analysis:

    • Compare tumor growth rates and final tumor weights between treatment groups.

    • Analyze tissues by immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

    • Perform metabolomic analysis on tumor tissue to confirm the accumulation of mannose-6-phosphate.

Conclusion

The combination of the PMI inhibitor this compound with mannose supplementation represents a novel and targeted therapeutic strategy to exploit the metabolic vulnerabilities of cancer cells. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this promising anti-cancer approach. Successful validation of this strategy could pave the way for new therapeutic interventions, particularly for tumors with inherent or acquired resistance to conventional therapies.

References

Application Notes and Protocols for Studying MLS0315771 in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MLS0315771 is a potent and competitive inhibitor of phosphomannose isomerase (MPI), an enzyme that catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate. By inhibiting MPI, this compound diverts mannose-6-phosphate towards the glycosylation pathway, leading to an increase in N-glycan synthesis.[1][2] While initial studies in HeLa cells have focused on its role in glycosylation, its potential as an anti-cancer agent remains to be fully elucidated. Toxicity has been observed at concentrations higher than 12.5–25.0 μM, although this is suggested to be an off-target effect.[1] Short-term exposure (3 hours) did not induce apoptosis.[1]

These application notes provide a comprehensive experimental framework to investigate the effects of this compound on the viability, apoptosis, and cell cycle progression of HeLa cells, a widely used human cervical cancer cell line. The following protocols and data presentation guidelines are designed to facilitate a thorough evaluation of this compound's potential as a therapeutic agent.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Cell Viability (MTT Assay)

This compound Conc. (µM)Incubation Time (h)Absorbance (570 nm) Mean ± SD% Cell Viability
0 (Vehicle Control)24100
124
524
1024
2524
5024
0 (Vehicle Control)48100
148
548
1048
2548
5048
0 (Vehicle Control)72100
172
572
1072
2572
5072

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This compound Conc. (µM)Incubation Time (h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)48
1048
2548
5048

Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

This compound Conc. (µM)Incubation Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)24
1024
2524
5024

Table 4: Western Blot Analysis of Key Signaling Proteins

Target ProteinThis compound Conc. (µM)Incubation Time (h)Relative Protein Expression (Normalized to Loading Control)
Cleaved Caspase-3048
2548
5048
Bcl-2048
2548
5048
Bax048
2548
5048
p21024
2524
5024
Cyclin B1024
2524
5024

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (0.1% DMSO in culture medium) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • HeLa cells

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • HeLa cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed HeLa cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with selected concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for 48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates

    • HeLa cells

    • This compound

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Seed HeLa cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with selected concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for 24 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blotting for Key Signaling Proteins

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.

  • Materials:

    • 6-well plates

    • HeLa cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Cleaved Caspase-3, Bcl-2, Bax, p21, Cyclin B1, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed HeLa cells into 6-well plates and treat with this compound as described for the other assays.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize them to the loading control.

Mandatory Visualization

G cluster_0 Metabolic Pathway Fructose-6-Phosphate Fructose-6-Phosphate MPI MPI Fructose-6-Phosphate->MPI Substrate Mannose-6-Phosphate Mannose-6-Phosphate Glycosylation Glycosylation Mannose-6-Phosphate->Glycosylation Increased Flux MPI->Mannose-6-Phosphate Product This compound This compound This compound->MPI Inhibition

Caption: Primary mechanism of this compound action.

G cluster_1 Hypothetical Downstream Effects cluster_2 Apoptosis cluster_3 Cell Cycle Arrest This compound This compound Altered Glycosylation Altered Glycosylation This compound->Altered Glycosylation ER Stress ER Stress Altered Glycosylation->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation Bax_Bcl2 Bax/Bcl-2 Ratio ↑ UPR Activation->Bax_Bcl2 p21_up p21 Upregulation UPR Activation->p21_up Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node CyclinB1_down Cyclin B1 Downregulation p21_up->CyclinB1_down G2M_Arrest G2/M Arrest CyclinB1_down->G2M_Arrest

Caption: Hypothetical signaling cascade of this compound.

G cluster_workflow Experimental Workflow cluster_assays Assays start HeLa Cell Culture treatment Treat with this compound start->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis

Caption: Workflow for studying this compound in HeLa cells.

References

Troubleshooting & Optimization

Troubleshooting MLS0315771 off-target effects in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MLS0315771

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using the phosphomannose isomerase (MPI) inhibitor, this compound. The primary focus is on identifying and mitigating potential off-target effects to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a competitive inhibitor of phosphomannose isomerase (MPI).[1][2] MPI catalyzes the conversion of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[2] By inhibiting MPI, this compound increases the intracellular pool of Man-6-P, diverting it towards the N-glycosylation pathway.[1][2] This is particularly relevant for studying and potentially treating Congenital Disorders of Glycosylation, Type Ia (CDG-Ia), where phosphomannomutase 2 (PMM2) activity is deficient.[1][2]

Q2: At what concentration does this compound become toxic to cells?

A2: Cellular toxicity has been observed at concentrations greater than 12.5–25.0 μM in various cell lines.[1] For example, in zebrafish embryos, the inhibitor was toxic above 2 μM.[1] It is strongly recommended to perform a dose-response curve in your specific cell line or model system to determine the optimal, non-toxic concentration. For many fibroblast experiments, a concentration of 10 μM has been used to avoid these toxic effects.[1]

Q3: Is the observed toxicity at high concentrations related to its inhibition of MPI?

A3: No, the toxicity is an off-target effect and is independent of MPI inhibition.[1] This was demonstrated in experiments where this compound showed similar toxicity in both wild-type (WT) and Mpi knock-out (Mpi-KO) mouse embryonic fibroblasts.[1] Since the Mpi-KO cells lack the drug's primary target, any effect observed must be due to interactions with other cellular components.[1]

Troubleshooting Guide: Off-Target Effects

This guide will help you determine if an observed experimental phenotype is a result of the intended on-target activity or an unintended off-target effect of this compound.

Q4: My cells are showing high levels of cell death or a strong anti-proliferative effect. How can I determine if this is an off-target effect?

A4: The most critical first step is to verify the concentration you are using. Toxicity is a known off-target effect at concentrations above 12.5 µM.[1] If you are working at or above this range, the observed cytotoxicity is likely an off-target effect.

To confirm this, you should perform the following control experiments:

  • Dose-Response Curve: Test a range of this compound concentrations, starting from below its IC50 for MPI (e.g., 0.5 µM) up to the concentration showing toxicity. This will help you identify a "therapeutic window" where you can observe the on-target effect without off-target toxicity.

  • Genetic Knockdown/Knockout: The gold standard for validating an on-target effect is to use a genetic model where the target is absent.[1][3] If the phenotype (e.g., cytotoxicity) persists in MPI-knockdown or knockout cells upon treatment with this compound, it confirms the effect is off-target.[1]

  • Use a Structurally Unrelated MPI Inhibitor: If available, using a second, structurally distinct inhibitor that targets MPI should reproduce the on-target effects.[4][5] If this second inhibitor does not cause the same toxicity, it provides further evidence that the toxicity of this compound is an off-target effect.

Q5: I am observing a phenotype that is not consistent with known MPI inhibition. What should I do?

A5: Unexplained phenotypes are often the first sign of off-target activity. The workflow below provides a systematic approach to investigate these observations. Misidentifying a drug's mechanism of action can hinder research, making it crucial to validate that the observed phenotype is linked to the intended target.[6]

G start Unexpected Phenotype Observed with this compound check_conc Is Concentration >10 µM? start->check_conc lower_conc Lower Concentration & Re-evaluate Phenotype check_conc->lower_conc Yes phenotype_persists Does Phenotype Persist at Lower, Non-Toxic Conc.? check_conc->phenotype_persists No lower_conc->phenotype_persists genetic_control Perform Genetic Control (e.g., MPI siRNA or KO cells) phenotype_persists->genetic_control Yes end_no_effect Conclusion: No On-Target Effect Observed phenotype_persists->end_no_effect No phenotype_in_ko Does Phenotype Persist in MPI-deficient cells? genetic_control->phenotype_in_ko off_target Conclusion: Phenotype is an OFF-TARGET Effect phenotype_in_ko->off_target Yes on_target Conclusion: Phenotype is likely ON-TARGET phenotype_in_ko->on_target No

Caption: Troubleshooting workflow for unexpected phenotypes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueCell Line / SystemNotesReference
On-Target Potency
IC50~1 µMDirect MPI AssayConcentration for 50% inhibition of MPI enzyme activity.[1]
Ki1.4 ± 0.3 µMKinetic AssayCompetitive inhibitor binding constant for MPI.[1]
Off-Target Effect
Cytotoxicity Threshold>12.5 - 25.0 µMHeLa, MEFsConcentration at which protein synthesis decreases, indicating toxicity.[1]
Zebrafish Toxicity>2 µMZebrafish EmbryosConcentration at which toxicity is observed in a whole organism model.[1]
Recommended Usage
In Vitro Concentration≤10 µMFibroblastsRecommended concentration to maximize on-target effects while avoiding toxicity.[1]

Experimental Protocols

Protocol 1: Assessing Off-Target Cytotoxicity via [³⁵S]Met/Cys Incorporation

This protocol is adapted from studies that confirmed the off-target toxicity of this compound.[1] It measures overall protein synthesis, which is a sensitive indicator of cellular stress and toxicity.

Objective: To determine the concentration at which this compound exhibits cytotoxic effects in a given cell line.

Methodology:

  • Cell Plating: Plate cells (e.g., HeLa, MEFs, or your cell line of interest) in a 24-well plate and grow to ~80-90% confluency.

  • Pre-incubation: Pre-incubate the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) in culture medium for 2 hours.

  • Radiolabeling: Remove the medium and add fresh medium containing the same concentrations of this compound plus 5 µCi/ml [³⁵S]Met/Cys. Incubate for 1-3 hours.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in 200 µl of lysis buffer (e.g., RIPA buffer).

  • Protein Precipitation: Transfer the lysate to a microfuge tube. Add an equal volume of 20% trichloroacetic acid (TCA), vortex, and incubate on ice for 30 minutes to precipitate proteins.

  • Washing: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Discard the supernatant. Wash the pellet twice with ice-cold 10% TCA and once with ice-cold acetone.

  • Quantification: Air-dry the pellet and resuspend it in a suitable buffer (e.g., 2% SDS). Measure the radioactivity using a scintillation counter.

  • Analysis: Normalize the [³⁵S] counts to a total protein assay (e.g., BCA) from a parallel plate or compare the counts directly. A significant decrease in [³⁵S] incorporation at a given concentration indicates cytotoxicity.

Protocol 2: Validating On-Target Effect Using MPI siRNA

Objective: To confirm that an observed phenotype is dependent on the presence of the MPI protein.

Methodology:

  • siRNA Transfection: Transfect your cells with a validated siRNA targeting MPI or a non-targeting scramble control siRNA according to the manufacturer's protocol.

  • Incubation: Allow cells to grow for 48-72 hours post-transfection to ensure sufficient knockdown of the MPI protein.

  • Verification of Knockdown: Harvest a subset of cells to verify MPI knockdown via qRT-PCR or Western Blot.

  • This compound Treatment: Treat both the MPI-knockdown cells and the scramble control cells with this compound at the desired concentration.

  • Phenotypic Assay: Perform the assay to measure your phenotype of interest (e.g., analysis of glycosylation, cell viability, etc.).

  • Analysis: If the phenotype observed in the control cells is absent or significantly reduced in the MPI-knockdown cells, this provides strong evidence that the effect is on-target.

Signaling Pathway Visualization

The diagram below illustrates the intended on-target effect of this compound on the mannose metabolic pathway.

G cluster_legend Legend Fru6P Fructose-6-P MPI MPI Fru6P->MPI Man6P Mannose-6-P PMM2 PMM2 Man6P->PMM2 Man1P Mannose-1-P Glycosylation N-Glycosylation (Protein Modification) Man1P->Glycosylation MPI->Man6P PMM2->Man1P MLS This compound MLS->MPI Metabolite Metabolite Enzyme Enzyme Inhibitor Inhibitor Pathway Pathway Outcome

References

How to mitigate MLS0315771-induced cytotoxicity in cell lines?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate cytotoxicity associated with the use of MLS0315771, a phosphomannose isomerase (MPI) inhibitor.

Troubleshooting Guides and FAQs

Q1: My cells are dying after treatment with this compound. What is the cause of this cytotoxicity?

A1: this compound is a potent inhibitor of phosphomannose isomerase (MPI). However, studies have shown that at concentrations greater than 12.5–25.0 μM, it can induce cytotoxicity that is considered an off-target effect, independent of its MPI inhibition.[1] This off-target toxicity has been observed as a decrease in protein synthesis.[1] Early studies in HeLa cells did not observe apoptosis after 3 hours of treatment, suggesting the mechanism may be non-apoptotic or delayed.[1]

Q2: How can I reduce or eliminate the cytotoxic effects of this compound in my cell line?

A2: Since the precise mechanism of this compound-induced cytotoxicity is not fully characterized, a systematic approach is recommended to identify the underlying cell death pathway. We suggest a troubleshooting workflow that involves the co-treatment of your cells with this compound and specific inhibitors of major cell death pathways: apoptosis, necroptosis, and ferroptosis. Additionally, exploring the modulation of autophagy may provide insights.

Q3: What are the key cell death pathways to investigate, and which inhibitors should I use?

A3: We recommend investigating the involvement of apoptosis, necroptosis, and ferroptosis. The table below summarizes potential inhibitors for each pathway.

Cell Death PathwayKey Proteins InvolvedRecommended InhibitorsTypical Working Concentration
Apoptosis Caspases (e.g., Caspase-3, -8, -9)Z-VAD-FMK (pan-caspase inhibitor)10-50 µM
Necroptosis RIPK1, RIPK3, MLKLNecrostatin-1 (Nec-1, RIPK1 inhibitor)10-50 µM
Necrosulfonamide (MLKL inhibitor)1-10 µM
Ferroptosis Iron accumulation, Lipid peroxidationFerrostatin-1 (Fer-1)0.1-1 µM
Deferoxamine (DFO, Iron Chelator)10-100 µM

Q4: What is a recommended experimental workflow to test these inhibitors?

A4: A suggested experimental workflow is outlined in the diagram below. This involves treating your cells with this compound in the presence or absence of the various cell death inhibitors and assessing cell viability.

experimental_workflow start Start: Observe this compound -induced cytotoxicity prepare_cells Prepare cell cultures in multi-well plates start->prepare_cells treatment_groups Set up treatment groups: - Vehicle Control - this compound alone - this compound + Apoptosis Inhibitor - this compound + Necroptosis Inhibitor - this compound + Ferroptosis Inhibitor prepare_cells->treatment_groups incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment_groups->incubation viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay analysis Analyze and compare cell viability across all treatment groups viability_assay->analysis decision Does an inhibitor rescue cell viability? analysis->decision conclusion_yes Conclusion: The rescued pathway is likely involved in cytotoxicity. decision->conclusion_yes Yes conclusion_no Conclusion: The tested pathways are not the primary drivers. Consider other mechanisms. decision->conclusion_no No

A suggested experimental workflow for troubleshooting this compound-induced cytotoxicity.

Key Signaling Pathways in Cell Death

To aid in your investigation, the diagrams below illustrate the simplified signaling pathways for apoptosis, necroptosis, and ferroptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis zvad Z-VAD-FMK zvad->caspase8 zvad->caspase9 zvad->caspase3

Simplified overview of the apoptotic signaling pathway.

necroptosis_pathway tnfr TNFR1 ripk1 RIPK1 tnfr->ripk1 ripk3 RIPK3 ripk1->ripk3 necrosome Necrosome Formation ripk1->necrosome mlkl MLKL ripk3->mlkl ripk3->necrosome mlkl->necrosome pore_formation Pore Formation in Plasma Membrane mlkl->pore_formation necroptosis Necroptosis pore_formation->necroptosis nec1 Necrostatin-1 nec1->ripk1 nsa Necrosulfonamide nsa->mlkl

Core components of the necroptotic signaling pathway.

ferroptosis_pathway iron_acc Iron Accumulation lipid_perox Lipid Peroxidation iron_acc->lipid_perox ferroptosis Ferroptosis lipid_perox->ferroptosis dfo Deferoxamine (DFO) dfo->iron_acc fer1 Ferrostatin-1 (Fer-1) fer1->lipid_perox

Key events in the ferroptosis signaling pathway.

Experimental Protocols

Protocol 1: Assessment of Cell Viability Using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound and the selected inhibitors (Z-VAD-FMK, Necrostatin-1, Ferrostatin-1, etc.) in a suitable solvent (e.g., DMSO).

    • Add the inhibitors to the respective wells 1-2 hours prior to adding this compound.

    • Add this compound to the final desired concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Include appropriate controls: untreated cells, vehicle control, this compound alone, and inhibitor alone.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Co-treatment with Cell Death Inhibitors

  • Plate Cells: Seed your cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment with Inhibitors:

    • Prepare working solutions of Z-VAD-FMK (e.g., 20 µM), Necrostatin-1 (e.g., 30 µM), and Ferrostatin-1 (e.g., 1 µM).

    • Add the respective inhibitors to the designated wells and incubate for 1-2 hours.

  • This compound Treatment: Add this compound at a cytotoxic concentration (e.g., 25 µM or a concentration determined by a dose-response curve for your cell line) to the wells already containing the inhibitors.

  • Controls: Prepare wells with:

    • Vehicle only

    • This compound only

    • Each inhibitor only

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours).

  • Assess Viability: Use an appropriate cell viability assay (e.g., MTT, CellTiter-Glo) to measure the cytotoxic effect.

  • Data Interpretation: A significant increase in cell viability in the presence of a specific inhibitor suggests the involvement of that particular cell death pathway in this compound-induced cytotoxicity.

References

Technical Support Center: Optimizing MLS0315771 Dosage in Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of MLS0315771 in zebrafish (Danio rerio) to avoid toxicity. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a competitive inhibitor of phosphomannose isomerase (MPI).[1][2] MPI is a crucial enzyme in the glycosylation pathway, responsible for the interconversion of mannose-6-phosphate and fructose-6-phosphate.[1][2] By inhibiting MPI, this compound aims to increase the availability of mannose-6-phosphate for the synthesis of glycoproteins, which can be beneficial in certain congenital disorders of glycosylation (CDG), such as CDG-Ia.[1][2]

Q2: What are the known toxic effects of this compound in zebrafish?

Studies have shown that this compound can be toxic to zebrafish embryos at concentrations above 2 µM.[1] At concentrations of 8-10 µM, approximately 50% of embryos showed signs of sickness within 20 minutes, with most dying within 30-60 minutes.[1] Observed toxic effects can include mortality, developmental malformations, and behavioral changes.[3][4][5]

Q3: What is a recommended starting concentration for this compound in zebrafish experiments?

Based on available data, a starting concentration below 2 µM is recommended to avoid acute toxicity.[1] It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific experimental conditions and developmental stage of the zebrafish.

Q4: What are the key endpoints to assess for this compound toxicity in zebrafish?

Key endpoints for toxicity assessment in zebrafish embryos and larvae include:

  • Mortality: Assessed at regular intervals during the exposure period.[6][7]

  • Morphological Abnormalities: Including but not limited to pericardial edema, yolk sac edema, tail curvature, and craniofacial defects.[4][8]

  • Hatching Rate: The percentage of embryos that successfully hatch.[7]

  • Heart Rate: Can be an indicator of cardiovascular toxicity.[4]

  • Behavioral Changes: Such as altered swimming patterns or response to stimuli.[3][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High mortality rate in embryos/larvae. This compound concentration is too high.Perform a dose-response experiment starting with concentrations below 2 µM to determine the LC50 (lethal concentration for 50% of the population).[1][6]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all groups and below the known toxic threshold for zebrafish (typically <0.1% for DMSO). Run a solvent-only control.
Observed morphological malformations. This compound is teratogenic at the tested concentration.Lower the concentration of this compound. Carefully document the types and frequencies of malformations at each concentration to determine the No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL).[6]
Poor water quality.Ensure the use of standardized embryo medium (e.g., E3 medium) and maintain optimal water quality parameters (pH, temperature, conductivity).
Inconsistent results between experiments. Variability in embryo staging.Use tightly synchronized embryos at the start of the experiment.
Inconsistent compound preparation.Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution of the compound.
No observable effect of this compound. Concentration is too low.Gradually increase the concentration in a stepwise manner, while closely monitoring for signs of toxicity.
Compound degradation.Store the stock solution of this compound properly, protected from light and at the recommended temperature.

Experimental Protocols

Protocol 1: Zebrafish Embryo Acute Toxicity Test (ZFET) for this compound

This protocol is adapted from the OECD Test Guideline 236.[6][7]

Objective: To determine the acute toxicity (LC50) of this compound in zebrafish embryos over a 96-hour exposure period.

Materials:

  • Fertilized zebrafish embryos (4-6 hours post-fertilization, hpf)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

  • 24-well or 96-well plates

  • Incubator at 28.5°C

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound dilutions in embryo medium from the stock solution. A suggested range, based on known toxicity, is 0.1, 0.5, 1, 2, 5, and 10 µM.[1] Include a vehicle control (embryo medium with the same concentration of solvent as the highest this compound concentration) and a negative control (embryo medium only).

  • Embryo Exposure: Transfer individual, healthy embryos into each well of the multi-well plate containing 1 mL (for 24-well) or 200 µL (for 96-well) of the respective test or control solutions. Use at least 20 embryos per concentration.

  • Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle for 96 hours.

  • Observation: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope for the following endpoints:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail

    • Absence of heartbeat

  • Data Analysis: For each concentration, calculate the cumulative mortality at each time point. Determine the 96-hour LC50 value using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Assessment of Sublethal Toxicity and Teratogenicity

Objective: To evaluate the non-lethal toxic and teratogenic effects of this compound on zebrafish development.

Materials: Same as Protocol 1.

Procedure:

  • Exposure: Follow steps 1-3 of Protocol 1, using a concentration range below the determined LC50.

  • Morphological Assessment: At 96 hpf, examine the surviving larvae for a range of morphological abnormalities, including but not limited to:

    • Pericardial and yolk sac edema

    • Body axis and tail curvature

    • Craniofacial malformations

    • Fin development

    • Swim bladder inflation

  • Hatching Rate: At 72 hpf, count the number of hatched larvae in each group and calculate the hatching percentage.

  • Heart Rate Measurement: At 48 hpf, acclimate a subset of embryos/larvae from each group to the microscope stage for 5 minutes. Count the number of heartbeats in 15 seconds and multiply by 4 to get beats per minute.

  • Data Analysis: Compare the incidence of malformations, hatching rates, and heart rates between the this compound-treated groups and the control groups using appropriate statistical tests (e.g., Chi-square for malformations, ANOVA for continuous data).

Signaling Pathways and Experimental Workflows

MLS0315771_Mechanism_of_Action This compound Mechanism of Action cluster_pathway Glycosylation Pathway Mannose Mannose Mannose-6-Phosphate Mannose-6-Phosphate Mannose->Mannose-6-Phosphate Hexokinase Fructose-6-Phosphate Fructose-6-Phosphate Mannose-6-Phosphate->Fructose-6-Phosphate MPI Glycoprotein Synthesis Glycoprotein Synthesis Mannose-6-Phosphate->Glycoprotein Synthesis PMM2 This compound This compound MPI MPI This compound->MPI Inhibits

Caption: Mechanism of action of this compound in the glycosylation pathway.

Zebrafish_Toxicity_Workflow Zebrafish Toxicity Testing Workflow Fertilized Embryos (4-6 hpf) Fertilized Embryos (4-6 hpf) Dose Range Finding Dose Range Finding Fertilized Embryos (4-6 hpf)->Dose Range Finding Definitive Test Definitive Test Dose Range Finding->Definitive Test Data Collection (24, 48, 72, 96 h) Data Collection (24, 48, 72, 96 h) Definitive Test->Data Collection (24, 48, 72, 96 h) Data Analysis Data Analysis Data Collection (24, 48, 72, 96 h)->Data Analysis LC50 & NOAEL Determination LC50 & NOAEL Determination Data Analysis->LC50 & NOAEL Determination

Caption: General workflow for zebrafish toxicity testing.

Troubleshooting_Logic Troubleshooting Logic for High Mortality High Mortality? High Mortality? Solvent Control OK? Solvent Control OK? High Mortality?->Solvent Control OK? Yes Proceed with Experiment Proceed with Experiment High Mortality?->Proceed with Experiment No Reduce Concentration Reduce Concentration Solvent Control OK?->Reduce Concentration Yes Check Solvent Concentration Check Solvent Concentration Solvent Control OK?->Check Solvent Concentration No

Caption: A logical approach to troubleshooting high mortality in experiments.

References

Understanding the off-target toxicity of MLS0315771 at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLS0315771, focusing on its off-target toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive inhibitor of phosphomannose isomerase (MPI). Its intended on-target effect is to block the conversion of mannose-6-phosphate to fructose-6-phosphate, thereby diverting mannose-6-phosphate into the N-glycosylation pathway. This is being investigated as a potential therapeutic strategy for Congenital Disorders of Glycosylation, Type Ia (CDG-Ia).

Q2: At what concentrations does this compound exhibit off-target toxicity?

Off-target toxicity of this compound has been observed at concentrations greater than 10-12.5 µM in various human cell lines, including HeLa, C3a hepatoma, C2C12 muscle, dermal fibroblasts, and HT-29 colonic epithelial cells.[1] In zebrafish embryos, toxicity is observed at concentrations above 2 µM.[1]

Q3: What are the observed cellular effects of this compound off-target toxicity?

The primary observed off-target effect at high concentrations is a decrease in protein synthesis.[1] This has been measured by a reduction in the incorporation of [35S]methionine/cysteine into newly synthesized proteins.[1] Notably, no significant apoptosis was detected after 3 hours of treatment with toxic concentrations.[1]

Q4: Is the toxicity of this compound related to its inhibition of MPI?

No, the toxicity is an off-target effect. This was demonstrated in studies using Mpi knock-out (Mpi-KO) mouse embryonic fibroblasts, where the toxic effects were still observed in the absence of the drug's primary target, MPI.[1]

Q5: What is the likely cause of this compound's off-target toxicity?

The off-target toxicity is attributed to the compound's benzoisothiazolone scaffold.[1] Benzisothiazolinones are known to be reactive molecules that can interact with cellular components, leading to toxicity. The proposed mechanism involves the reaction of the active N-S bond in the isothiazolinone ring with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups (-SH) in cysteine residues of proteins.[2] This can lead to the disruption of protein structure and function.

Troubleshooting Guide

Issue 1: High variability in experimental results at high concentrations of this compound.

  • Possible Cause: Precipitation of this compound in cell culture media.

    • Solution: this compound is typically dissolved in DMSO for stock solutions.[1] When diluting into aqueous cell culture media, ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid both DMSO-induced toxicity and compound precipitation. Prepare working solutions by adding the DMSO stock to the media with gentle agitation to ensure rapid and even dispersion. A stepwise dilution may also be beneficial.

  • Possible Cause: Instability of the compound in solution.

    • Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Issue 2: Unexpected cytotoxicity observed at concentrations intended for on-target effects.

  • Possible Cause: Cell line-specific sensitivity.

    • Solution: Determine the toxicity threshold for your specific cell line using a dose-response curve. It is recommended to perform a cell viability assay (e.g., MTT or ATP determination) in parallel with your primary experiment to establish a safe working concentration.

  • Possible Cause: Extended incubation times.

    • Solution: The toxic effects of this compound may be time-dependent. If your experimental protocol requires long incubation periods, consider reducing the concentration of this compound to below the toxicity threshold determined for shorter incubations.

Issue 3: Interference with assay readouts.

  • Possible Cause: Autofluorescence or quenching by this compound.

    • Solution: If using fluorescence-based assays, run a control with this compound in the absence of the fluorescent probe to check for autofluorescence. To test for quenching, add this compound to a known concentration of the fluorophore and measure any decrease in signal. If interference is observed, consider using a different fluorescent probe with a shifted excitation/emission spectrum or an alternative non-fluorescent detection method.

  • Possible Cause: Interference with luciferase-based assays.

    • Solution: Some small molecules can directly inhibit or stabilize luciferase enzymes. To rule this out, perform a counter-screen with purified luciferase enzyme and your desired concentration of this compound.

Quantitative Data Summary

Parameter Cell Line/Organism Concentration Effect Reference
On-Target IC50 (MPI inhibition) In vitro~1 µM50% inhibition of MPI[1]
Off-Target Toxicity Threshold HeLa Cells>12.5-25.0 µMDecreased protein synthesis[1]
Off-Target Toxicity Threshold Zebrafish Embryos>2 µMIncreased mortality[1]
No Cellular Toxicity (MTT/ATP assays) HeLa CellsUp to 50-100 µMNo significant decrease in viability[1]

Experimental Protocols

Protocol: [35S]Methionine/Cysteine Incorporation Assay to Measure Protein Synthesis

This protocol is adapted from the methodology used to assess the off-target effects of this compound.[1]

  • Cell Seeding: Plate cells in a 24-well plate and grow to approximately 70% confluency.

  • Pre-incubation: Pre-incubate the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) in complete cell culture medium for 2 hours at 37°C.

  • Radiolabeling: Add 5 µCi/ml of [35S]methionine/cysteine to each well and incubate for an additional 1-3 hours at 37°C.

  • Cell Lysis: Remove the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in an appropriate lysis buffer (e.g., 10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4).

  • Protein Precipitation: Take an aliquot of the cell lysate and precipitate the proteins using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the [35S] counts to the total protein concentration in each lysate sample. Compare the normalized counts of this compound-treated samples to the vehicle control to determine the percentage decrease in protein synthesis.

Visualizations

G cluster_on_target On-Target Pathway (MPI Inhibition) Mannose Mannose Man6P Mannose-6-Phosphate Mannose->Man6P Glycosylation N-Glycosylation Pathway Man6P->Glycosylation Anabolism MPI MPI Man6P->MPI Catabolism Fru6P Fructose-6-Phosphate MPI->Fru6P MLS_on This compound MLS_on->MPI Inhibits

Caption: On-target pathway of this compound.

G cluster_off_target Proposed Off-Target Toxicity Mechanism MLS_off High Concentration This compound (Benzoisothiazolone) CellularProtein Cellular Proteins (with -SH groups) MLS_off->CellularProtein Reacts with Sulfhydryl Groups DisruptedProtein Disrupted Protein Function CellularProtein->DisruptedProtein Leads to Toxicity Cellular Toxicity (Decreased Protein Synthesis) DisruptedProtein->Toxicity

Caption: Proposed mechanism of this compound off-target toxicity.

G cluster_workflow Troubleshooting Workflow for High this compound Concentrations Start Experiment with High [this compound] CheckPrecipitation Check for Compound Precipitation Start->CheckPrecipitation OptimizeSolubilization Optimize Solubilization: - Fresh Dilutions - Lower Final [DMSO] - Stepwise Dilution CheckPrecipitation->OptimizeSolubilization Yes AssessViability Assess Cell Viability (e.g., MTT, ATP assay) CheckPrecipitation->AssessViability No OptimizeSolubilization->AssessViability AdjustConcentration Lower [this compound] or Reduce Incubation Time AssessViability->AdjustConcentration Toxicity Observed CheckAssayInterference Check for Assay Interference AssessViability->CheckAssayInterference No Toxicity AdjustConcentration->CheckAssayInterference UseControls Implement Controls: - Compound-only (no probe) - Probe + Compound - Purified Enzyme Assay CheckAssayInterference->UseControls Interference Detected Proceed Proceed with Optimized Experiment CheckAssayInterference->Proceed No Interference UseControls->Proceed

Caption: Troubleshooting workflow for this compound experiments.

References

Strategies to minimize the non-specific effects of MLS0315771.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the non-specific effects of MLS0315771 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a competitive inhibitor of phosphomannose isomerase (MPI).[1][2] MPI is an enzyme that catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate. By inhibiting MPI, this compound aims to increase the intracellular pool of mannose-6-phosphate, thereby promoting its use in the N-linked glycosylation pathway. This is particularly relevant for therapeutic strategies in Congenital Disorders of Glycosylation Type Ia (CDG-Ia), a condition caused by deficient phosphomannomutase 2 (PMM2) activity.[1][2]

Q2: What are the known non-specific effects of this compound?

The primary non-specific effect of this compound is cellular toxicity at concentrations above 10-12.5 µM in cell culture and above 2 µM in zebrafish embryos.[1] This toxicity is considered an off-target effect as it is independent of MPI inhibition.[1] The observed toxicity manifests as a decrease in protein synthesis.[1]

Q3: How can I minimize the off-target toxicity of this compound in my experiments?

To minimize the off-target toxicity of this compound, it is crucial to use the lowest effective concentration. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions. It is also advisable to include appropriate controls to distinguish between on-target and off-target effects.

Troubleshooting Guides

Issue 1: High level of cell death or cytotoxicity observed after treatment with this compound.

Possible Cause: The concentration of this compound is too high, leading to off-target toxicity.

Troubleshooting Steps:

  • Determine the Optimal Concentration:

    • Perform a dose-response analysis to identify the lowest concentration of this compound that elicits the desired on-target effect (e.g., increased glycosylation) without causing significant cytotoxicity.

    • A recommended starting range for cell culture experiments is 1-10 µM.

  • Assess Cell Viability:

    • Use a sensitive cell viability assay (e.g., MTT, CellTiter-Glo®) to quantify cytotoxicity across a range of this compound concentrations.

  • Include Proper Controls:

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Positive Control: If available, use a known compound with a similar mechanism of action to compare results.

    • Negative Control: Untreated cells.

Quantitative Data Summary:

ParameterRecommended Range (in vitro)Notes
Working Concentration 1 - 10 µMThe optimal concentration should be empirically determined for each cell line and assay.
Toxicity Threshold > 10-12.5 µMSignificant toxicity has been observed at concentrations above this range in some cell lines.[1]
Zebrafish Embryo Toxicity > 2 µMLethality was observed in zebrafish embryos at concentrations above 2 µM.[1]
Issue 2: Difficulty in distinguishing between on-target and off-target effects.

Possible Cause: The observed phenotype may be a result of the compound's off-target activities rather than the inhibition of MPI.

Troubleshooting Steps:

  • Use a Structurally Different MPI Inhibitor:

    • If available, use another MPI inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[3]

  • Perform a Rescue Experiment:

    • If feasible, overexpress a resistant form of the MPI enzyme. If the phenotype is reversed, it strongly suggests an on-target effect.[3]

  • Genetic Knockdown of the Target:

    • Use siRNA or shRNA to knock down MPI expression. Compare the phenotype of MPI knockdown with that of this compound treatment.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal, non-toxic concentration of this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., DMSO in media).

  • Treatment: Remove the old media from the cells and add the media containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Add a cell viability reagent (e.g., MTT, resazurin) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 (inhibitory concentration 50%).

Protocol 2: [3H]Mannose Incorporation Assay to Measure On-Target Activity

Objective: To quantify the effect of this compound on the incorporation of mannose into glycoproteins.

Methodology:

  • Cell Culture: Grow cells to near confluency in 24-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 2 hours.[1]

  • Radiolabeling: Add [2-3H]mannose (e.g., 50 µCi/mL) and [35S]Met/Cys (e.g., 5 µCi/mL) to the culture medium and incubate for 1-3 hours. [35S]Met/Cys is used to normalize for protein synthesis.[1]

  • Cell Lysis: Wash the cells with PBS and lyse them.

  • Protein Precipitation: Precipitate the total protein using trichloroacetic acid (TCA).

  • Scintillation Counting: Measure the radioactivity of 3H and 35S using a scintillation counter.

  • Data Analysis: Normalize the 3H incorporation to the 35S incorporation to account for any changes in protein synthesis.

Visualizations

cluster_pathway Mannose Metabolism and N-Glycosylation Pathway cluster_inhibitor Inhibitor Action Mannose Mannose Man6P Mannose-6-P Mannose->Man6P Hexokinase Fru6P Fructose-6-P Man6P->Fru6P MPI Man1P Mannose-1-P Man6P->Man1P PMM2 Man6P_to_Fru6P GDP_Man GDP-Mannose Man1P->GDP_Man Glycoproteins N-Glycosylation GDP_Man->Glycoproteins This compound This compound MPI_inhibition MPI_inhibition->Man6P_to_Fru6P Inhibits

Caption: Simplified signaling pathway of mannose metabolism and the inhibitory action of this compound on MPI.

cluster_workflow Troubleshooting Workflow for this compound Cytotoxicity Start High Cytotoxicity Observed Check_Conc Is concentration > 10 µM? Start->Check_Conc Lower_Conc Lower Concentration & Perform Dose-Response Check_Conc->Lower_Conc Yes Assess_Viability Assess Cell Viability (e.g., MTT assay) Check_Conc->Assess_Viability No Lower_Conc->Assess_Viability On_Target Confirm On-Target Effect Assess_Viability->On_Target Off_Target Consider Off-Target Effects Assess_Viability->Off_Target Use_Alt_Inhibitor Use Structurally Different MPI Inhibitor On_Target->Use_Alt_Inhibitor Genetic_Knockdown Genetic Knockdown of MPI (siRNA/shRNA) On_Target->Genetic_Knockdown

Caption: Experimental workflow for troubleshooting cytotoxicity issues with this compound.

References

Identifying and addressing poor solubility of MLS0315771 in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and addressing the poor solubility of MLS0315771 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known solubility properties?

A1: this compound is a potent and competitive inhibitor of phosphomannose isomerase (MPI), an enzyme involved in N-linked glycosylation.[1][2] It belongs to the benzoisothiazolone class of compounds.[1] While highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (365.86 mM), it exhibits poor aqueous solubility.[2] It is important to note that achieving the maximum concentration in DMSO may require ultrasonication. Due to its hydrophobic nature, this compound is prone to precipitation when diluted into aqueous assay buffers.

Q2: Why is the poor aqueous solubility of this compound a concern for my experiments?

A2: Poor aqueous solubility can lead to several experimental issues, including:

  • Underestimation of potency: If the compound precipitates out of solution, the actual concentration in the assay will be lower than intended, leading to an inaccurate determination of its biological activity (e.g., IC50 values).

  • Poor reproducibility: The extent of precipitation can vary between experiments, leading to inconsistent and unreliable results.

  • Assay interference: Precipitated compound can interfere with assay detection methods, such as light scattering in optical assays.

  • Toxicity: At higher concentrations, undissolved compound may exert off-target toxic effects.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a competitive inhibitor of phosphomannose isomerase (MPI).[1] MPI catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. In the context of Congenital Disorders of Glycosylation (CDG) Type Ia, which is caused by a deficiency in the enzyme phosphomannomutase 2 (PMM2), inhibiting MPI is hypothesized to increase the intracellular pool of mannose-6-phosphate, thereby shunting it towards the N-glycosylation pathway and potentially ameliorating the effects of the PMM2 deficiency.[1]

Troubleshooting Guide: Addressing Poor Solubility of this compound in Assays

This guide provides a step-by-step approach to troubleshoot and mitigate solubility issues with this compound in your in vitro assays.

Issue 1: Precipitation observed upon dilution of DMSO stock into aqueous buffer.

Possible Cause: The concentration of this compound in the final assay solution exceeds its aqueous solubility limit.

Solutions:

  • Optimize DMSO Concentration:

    • Keep the final concentration of DMSO in the assay as low as possible, ideally below 1%, as high concentrations of organic solvents can be toxic to cells and may affect protein function.[1]

    • Prepare a more diluted stock solution of this compound in DMSO to minimize the amount of DMSO added to the aqueous buffer.

  • Utilize Co-solvents:

    • For in vitro biochemical assays (non-cell-based), consider the use of co-solvents in your assay buffer. Common co-solvents include ethanol, polyethylene glycol (PEG), and glycerol. These can help to increase the solubility of hydrophobic compounds. It is crucial to first validate that the chosen co-solvent does not interfere with your assay.

  • pH Adjustment:

  • Inclusion of Surfactants:

    • Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions for biochemical assays. Ensure the surfactant is compatible with your assay components.

Issue 2: Inconsistent results and poor reproducibility between experiments.

Possible Cause: Variable precipitation of this compound due to differences in solution preparation or handling.

Solutions:

  • Standardize Stock Solution Preparation:

    • Always use high-quality, anhydrous DMSO to prepare your stock solution. Hygroscopic DMSO can absorb water, which will decrease the solubility of this compound.

    • Ensure the compound is fully dissolved in DMSO. Use of a vortex mixer and sonication is recommended.

    • Visually inspect the stock solution for any undissolved particles before each use.

  • Controlled Dilution Protocol:

    • Add the DMSO stock of this compound to the aqueous buffer in a dropwise manner while vortexing or stirring to facilitate rapid mixing and reduce localized high concentrations that can promote precipitation.

    • Prepare fresh dilutions for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.

  • Equilibration and Pre-incubation:

    • Allow the final assay solution containing this compound to equilibrate at the experimental temperature for a set period before starting the assay. This can help to ensure that any precipitation that will occur has reached a steady state.

Data Presentation

The following tables provide illustrative data on how different formulation strategies can impact the aqueous solubility of a poorly soluble compound like this compound. Note: The following data is hypothetical and intended for illustrative purposes to guide experimentation.

Table 1: Effect of Co-solvents on the Apparent Solubility of this compound in Phosphate Buffered Saline (PBS), pH 7.4.

FormulationApparent Solubility (µg/mL)Fold Increase
PBS (Control)11.0
PBS + 1% DMSO55.0
PBS + 5% Ethanol1515.0
PBS + 10% Polyethylene Glycol 400 (PEG400)5050.0

Table 2: Influence of pH on the Apparent Solubility of this compound.

Buffer SystempHApparent Solubility (µg/mL)
Citrate Buffer5.02
Phosphate Buffer7.41
Glycine-NaOH Buffer9.05

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the tube vigorously for 1-2 minutes to initially disperse the compound.

    • Place the tube in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

    • 96-well microplate (UV-transparent for UV detection)

    • Plate reader with UV-Vis capabilities or HPLC-UV system

    • Centrifuge with a plate rotor

  • Procedure:

    • Add a small volume (e.g., 2 µL) of the this compound DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous buffer in a microcentrifuge tube to achieve the desired final concentration. This will result in a 1% DMSO concentration.

    • Prepare a series of dilutions as required for your experiment.

    • Incubate the solutions at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.

    • Centrifuge the plate or tubes at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new, clean microplate.

    • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as UV spectroscopy at its maximum absorbance wavelength or by HPLC-UV analysis against a standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution & Equilibration cluster_analysis Solubility Analysis weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate vortex->sonicate dilute Dilute in Aqueous Buffer sonicate->dilute equilibrate Equilibrate dilute->equilibrate centrifuge Centrifuge to Pellet Precipitate equilibrate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze Analyze Soluble Fraction (UV-Vis/HPLC) supernatant->analyze caption Experimental Workflow for Assessing Kinetic Solubility

Caption: Experimental Workflow for Assessing Kinetic Solubility.

signaling_pathway cluster_pathway N-Glycosylation Pathway and Point of Inhibition mannose Mannose m6p Mannose-6-Phosphate mannose->m6p Hexokinase f6p Fructose-6-Phosphate m6p->f6p MPI m1p Mannose-1-Phosphate m6p->m1p PMM2 glyco N-Glycosylation m1p->glyco inhibitor This compound inhibitor->m6p Inhibits MPI caption Mechanism of Action of this compound in the N-Glycosylation Pathway

Caption: Mechanism of Action of this compound in the N-Glycosylation Pathway.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Precipitation Observed? yes Yes start->yes no No start->no check_dmso Lower Final DMSO % yes->check_dmso proceed Proceed with Assay no->proceed use_cosolvent Add Co-solvent (non-cellular) check_dmso->use_cosolvent adjust_ph Adjust Buffer pH use_cosolvent->adjust_ph add_surfactant Add Surfactant (non-cellular) adjust_ph->add_surfactant caption Troubleshooting Logic for this compound Precipitation

Caption: Troubleshooting Logic for this compound Precipitation.

References

Overcoming experimental variability with MLS0315771.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with MLS0315771, a competitive inhibitor of phosphomannose isomerase (MPI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable small molecule inhibitor belonging to the benzoisothiazolone series.[1][2] Its primary mechanism of action is the competitive inhibition of phosphomannose isomerase (MPI), an enzyme that catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate.[1][2] By inhibiting MPI, this compound redirects the metabolic flux of mannose-6-phosphate towards glycosylation pathways.[1][2] This is particularly relevant for conditions like Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), where enhancing the glycosylation pathway is a therapeutic goal.[1][2]

Q2: What are the key applications of this compound in research?

A2: this compound is primarily used in research to:

  • Investigate the role of phosphomannose isomerase (MPI) in cellular metabolism.

  • Explore potential therapeutic strategies for Congenital Disorders of Glycosylation, particularly CDG-Ia, by increasing mannose flux towards N-glycosylation.[1][2]

  • Serve as a tool compound to study the effects of MPI inhibition in various biological systems, including cell lines and zebrafish embryos.[1][2]

Q3: What is the reported potency of this compound?

A3: this compound is a potent inhibitor of MPI. Its potency has been quantified with the following parameters:

  • IC50: Approximately 1 µM[3]

  • Ki: 1.4 ± 0.3 µM[1]

Q4: Is this compound toxic to cells?

A4: Yes, this compound has demonstrated toxicity at higher concentrations.[1][3] Studies have shown that while it is effective at lower concentrations (around 10 µM in fibroblasts), concentrations greater than 12.5–25.0 µM can lead to decreased protein synthesis, indicating potential toxicity.[1] Interestingly, this toxicity appears to be an off-target effect and independent of MPI inhibition.[1] In zebrafish embryos, toxicity was observed at concentrations above 2 µM.[1][3]

Troubleshooting Guide

Problem 1: High variability in experimental results.

  • Possible Cause 1: Inconsistent compound concentration.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. A 10 mM stock solution in DMSO can be prepared and stored in aliquots at -20°C.[1] Ensure accurate and consistent pipetting.

  • Possible Cause 2: Cell line-dependent effects.

    • Solution: The effectiveness of this compound can vary between different cell lines, including different fibroblast lines from CDG-Ia patients with different PMM2 mutations.[1] It is crucial to characterize the response to this compound in your specific cell line. Consider that fibroblasts from patients with certain mutations (e.g., R141H in combination with an allele producing an unstable protein) may not show improvement with the inhibitor.[1]

  • Possible Cause 3: Off-target effects at higher concentrations.

    • Solution: To minimize variability due to off-target toxicity, it is critical to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and assay. Based on published data, a concentration of 10 µM was found to be effective in CDG-Ia fibroblasts without significant toxicity.[1]

Problem 2: Observed cellular toxicity.

  • Possible Cause 1: Compound concentration is too high.

    • Solution: As mentioned, this compound exhibits off-target toxicity at higher concentrations.[1] Reduce the concentration of this compound used in your experiments. A careful dose-response curve is essential to identify a therapeutic window where MPI inhibition is achieved without significant cytotoxicity.

  • Possible Cause 2: Prolonged incubation time.

    • Solution: Toxicity may be time-dependent. Consider reducing the incubation time with this compound. The optimal incubation time should be determined empirically for your experimental system. A pre-incubation time of 2 hours has been used successfully in labeling experiments.[1]

Problem 3: Lack of expected biological effect (e.g., no increase in glycosylation).

  • Possible Cause 1: Insufficient MPI inhibition.

    • Solution: Verify the concentration and integrity of your this compound stock. If the concentration is too low, the desired level of MPI inhibition will not be achieved.

  • Possible Cause 2: Cell-specific metabolic context.

    • Solution: The metabolic state of the cells can influence the outcome. For instance, the benefit of MPI inhibition in CDG-Ia fibroblasts is dependent on the residual activity of the mutated PMM2 enzyme.[1] Ensure that your experimental model is appropriate for observing the desired effect.

  • Possible Cause 3: Inadequate mannose supplementation.

    • Solution: In the context of CDG-Ia, the therapeutic effect of MPI inhibition is often synergistic with mannose supplementation.[1] Ensure that mannose is provided in the culture medium at an appropriate concentration.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
IC50 ~1 µMIn vitro MPI assay[3]
Ki 1.4 ± 0.3 µMIn vitro kinetic assay[1]
Effective Concentration 10 µMCDG-Ia fibroblasts[1]
Toxic Concentration > 12.5–25.0 µMHeLa cells[1]
Toxic Concentration > 2 µMZebrafish embryos[1][3]

Experimental Protocols

1. Cell Culture and Treatment with this compound

  • Cell Lines: Normal and CDG-Ia patient-derived fibroblasts, HeLa cells.

  • Culture Conditions: Standard cell culture conditions appropriate for the specific cell line.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store in aliquots at -20°C.[1]

  • Treatment Protocol:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The following day, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM for fibroblasts) for a specified period (e.g., 2 hours) before proceeding with subsequent assays.[1]

2. [2-³H]Mannose and [³⁵S]Met/Cys Labeling Assay

This assay is used to assess the flux of mannose into glycosylation pathways and to monitor general protein synthesis.

  • Protocol:

    • Pre-incubate cells with or without this compound as described above.[1]

    • Add labeling medium containing [2-³H]mannose (e.g., 50 µCi/ml) and [³⁵S]Met/Cys (e.g., 5 µCi/ml).[1]

    • Incubate for a defined period (e.g., 1 hour).[1]

    • Wash the cells with PBS.

    • Precipitate glycoproteins using trichloroacetic acid (TCA).

    • Determine the incorporation of ³H and ³⁵S into the precipitated glycoproteins using scintillation counting.[1]

3. Zebrafish Embryo Viability and Labeling

  • Protocol:

    • Dechorionate two-day-old zebrafish embryos.

    • Incubate the embryos with varying concentrations of this compound or DMSO as a control.[1]

    • Monitor the viability of the embryos over a two-day period.[1]

    • For labeling experiments, treat four-day-old embryos with this compound and then label with [2-³H]mannose and [³⁵S]Met/Cys for a short period (e.g., 20 minutes).[1]

    • Process the embryos to determine radiolabel incorporation.

Visualizations

Signaling_Pathway_of_this compound cluster_extracellular Extracellular cluster_intracellular Intracellular Mannose_ext Mannose Mannose_int Mannose Mannose_ext->Mannose_int Hexokinase Man6P Mannose-6-Phosphate Mannose_int->Man6P Hexokinase Fru6P Fructose-6-Phosphate Man6P->Fru6P MPI Man1P Mannose-1-Phosphate Man6P->Man1P PMM2 Fru6P->Man6P MPI Glycosylation Glycosylation (N-glycans) This compound This compound MPI MPI This compound->MPI Inhibits PMM2 PMM2 Man1P->Glycosylation

Caption: Signaling pathway showing the mechanism of action of this compound.

Experimental_Workflow_Mannose_Labeling start Plate Cells preincubation Pre-incubate with this compound (e.g., 2 hours) start->preincubation labeling Add [2-³H]Mannose & [³⁵S]Met/Cys (e.g., 1 hour) preincubation->labeling wash Wash with PBS labeling->wash precipitation TCA Precipitation of Glycoproteins wash->precipitation counting Scintillation Counting precipitation->counting end Analyze Data counting->end

Caption: Experimental workflow for radiolabeling with [2-³H]Mannose.

Troubleshooting_Logic_Diagram issue Experimental Issue: High Variability or Toxicity check_conc Is this compound concentration optimized? issue->check_conc check_time Is incubation time optimized? issue->check_time check_cell_line Is the cell line characterized for response? issue->check_cell_line check_conc->check_time Yes optimize_conc Perform dose-response curve to find optimal non-toxic concentration check_conc->optimize_conc No check_time->check_cell_line Yes optimize_time Perform time-course experiment check_time->optimize_time No characterize_cell Test multiple concentrations and confirm MPI expression check_cell_line->characterize_cell No solution Consistent Results check_cell_line->solution Yes optimize_conc->solution optimize_time->solution characterize_cell->solution

Caption: Logical workflow for troubleshooting common experimental issues.

References

How to confirm MPI inhibition by MLS0315771 in your experiment?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on confirming the inhibitory effect of MLS0315771 on phosphomannose isomerase (MPI) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit MPI?

This compound is a potent, cell-permeable competitive inhibitor of phosphomannose isomerase (MPI) from the benzoisothiazolone series.[1][2] As a competitive inhibitor, this compound binds to the active site of the MPI enzyme, preventing the binding of its natural substrate, mannose-6-phosphate (Man-6-P). This inhibition blocks the conversion of Man-6-P to fructose-6-phosphate (Fru-6-P).[1]

Q2: What is the primary cellular effect of MPI inhibition by this compound?

By inhibiting MPI, this compound effectively diverts the metabolic flux of mannose away from glycolysis and towards the N-glycosylation pathway.[1][2] This leads to an increased availability of Man-6-P for conversion to mannose-1-phosphate by phosphomannomutase 2 (PMM2), a crucial step in the synthesis of glycoproteins.[2]

Q3: What are the typical concentrations of this compound to use in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown biological activity in the low micromolar range. It is important to note that this compound has been observed to be toxic to cells at concentrations above 10 μM, and this toxicity is suggested to be independent of MPI inhibition.[1] Therefore, a dose-response experiment is recommended to determine the optimal non-toxic concentration for your specific cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound on glycosylation. 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit MPI. 2. Cell permeability issues: Although reported to be cell-permeable, specific cell lines might have reduced uptake. 3. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.1. Perform a dose-response experiment to identify the optimal concentration. 2. Increase the pre-incubation time with the inhibitor. 3. Ensure the compound is stored as recommended (e.g., as a 10 mM stock in DMSO at -20 °C) and use fresh aliquots.[1]
High levels of cell death observed after treatment. 1. Toxicity at high concentrations: this compound is known to be toxic at concentrations above 10 μM.[1] 2. Off-target effects: The observed toxicity might be due to off-target effects of the compound, independent of MPI inhibition.[1]1. Lower the concentration of this compound used in the experiment. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line. 3. As a control, test the compound on MPI-knockout cells to see if the toxicity persists, which would confirm an off-target effect.[1]
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular metabolism and drug response. 2. Inconsistent inhibitor preparation: Variations in the preparation of this compound working solutions.1. Standardize all cell culture parameters. 2. Prepare fresh working solutions of this compound from a stock solution for each experiment.

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Mannose Flux towards Glycosylation

This protocol is adapted from studies demonstrating that this compound increases the incorporation of radiolabeled mannose into glycoproteins.[1]

Materials:

  • Cell line of interest (e.g., HeLa cells, fibroblasts)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • [2-³H]mannose

  • [³⁵S]methionine/cysteine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Seed cells in appropriate culture plates and grow to desired confluency.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0-10 μM) for 2 hours in complete medium.

  • Following pre-incubation, add [2-³H]mannose and [³⁵S]methionine/cysteine to the medium.

  • Incubate the cells for 1-3 hours.

  • Wash the cells with ice-cold PBS.

  • Precipitate the proteins by adding cold TCA.

  • Wash the protein pellet to remove unincorporated radiolabels.

  • Measure the incorporation of ³H and ³⁵S using a scintillation counter.

  • Normalize the ³H incorporation (representing mannose incorporation into N-glycans) to the ³⁵S incorporation (representing total protein synthesis).

Expected Outcome: A dose-dependent increase in the ratio of ³H to ³⁵S incorporation in this compound-treated cells compared to untreated controls, indicating a shift of mannose flux towards glycosylation.

Protocol 2: Direct MPI Inhibition Assay

This biochemical assay directly measures the enzymatic activity of MPI in the presence of this compound.[1]

Materials:

  • Purified MPI enzyme

  • [2-³H]Mannose-6-Phosphate ([2-³H]Man-6-P)

  • This compound

  • Assay buffer

  • Ion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, purified MPI enzyme, and varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding [2-³H]Man-6-P as the substrate.

  • Incubate the reactions at the optimal temperature for MPI activity.

  • Stop the reaction at a specific time point.

  • The conversion of [2-³H]Man-6-P to Fru-6-P releases ³H₂O. Separate the radiolabeled water from the remaining substrate using an ion-exchange resin.

  • Quantify the amount of ³H₂O produced using a scintillation counter.

Expected Outcome: A dose-dependent decrease in the production of ³H₂O in the presence of this compound, which allows for the calculation of IC₅₀ and Kᵢ values.

Quantitative Data Summary

Parameter Value Method Reference
IC₅₀ ~1 μMDirect MPI assay using [2-³H]Man-6-P[1]
Kᵢ 1.4 ± 0.3 μMKinetic assay[1]
Effective Concentration (in cells) 1-10 μMMannose flux assay in HeLa cells[1]
Toxic Concentration (in cells) > 10 μMCell viability assays[1]
Toxic Concentration (in zebrafish embryos) > 2 μMSurvival assay[1]

Visualizations

Signaling Pathway of Mannose Metabolism and MPI Inhibition

MPI_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Mannose_ext Mannose Mannose_int Mannose Mannose_ext->Mannose_int Man6P Mannose-6-Phosphate (Man-6-P) Mannose_int->Man6P Hexokinase Fru6P Fructose-6-Phosphate (Fru-6-P) Man6P->Fru6P MPI Man1P Mannose-1-Phosphate (Man-1-P) Man6P->Man1P PMM2 Glycolysis Glycolysis Fru6P->Glycolysis Glycoproteins N-Glycosylation (Glycoproteins) Man1P->Glycoproteins Hexokinase Hexokinase MPI MPI PMM2 PMM2 This compound This compound This compound->MPI Inhibition

Caption: Mannose metabolism and the inhibitory action of this compound on MPI.

Experimental Workflow for Confirming MPI Inhibition

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Labeling cluster_analysis Data Acquisition and Analysis cell_culture 1. Cell Culture (e.g., HeLa, Fibroblasts) inhibitor_prep 2. Prepare this compound (Dose-response concentrations) cell_culture->inhibitor_prep pre_incubation 3. Pre-incubate cells with This compound (2h) inhibitor_prep->pre_incubation radiolabeling 4. Add [2-³H]mannose and [³⁵S]Met/Cys (1-3h) pre_incubation->radiolabeling precipitation 5. TCA Precipitation of Proteins radiolabeling->precipitation scintillation 6. Scintillation Counting (³H and ³⁵S) precipitation->scintillation normalization 7. Normalize ³H to ³⁵S counts scintillation->normalization conclusion 8. Conclusion: Increased ³H/³⁵S ratio confirms MPI inhibition normalization->conclusion

Caption: Workflow for assessing MPI inhibition by this compound in cells.

References

Technical Support Center: Assessing MLS0315771 Toxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the toxicity of the phosphomannose isomerase (MPI) inhibitor, MLS0315771, using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its toxicity important?

This compound is a competitive inhibitor of phosphomannose isomerase (MPI), an enzyme that interconverts mannose-6-phosphate and fructose-6-phosphate.[1][2] By inhibiting MPI, this compound is intended to increase the metabolic flux of mannose-6-phosphate into the N-glycosylation pathway.[2] This mechanism has potential therapeutic applications for certain Congenital Disorders of Glycosylation (CDG), such as CDG-Ia.[1][2] However, studies have shown that this compound can exhibit off-target toxicity at concentrations greater than 12.5–25.0 μM, making accurate cytotoxicity assessment a critical step in its evaluation.[1]

Q2: Which cell viability assays are recommended for testing this compound toxicity?

A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic effects. No single assay is sufficient, as different methods measure distinct cellular parameters.

  • Metabolic Activity Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is often proportional to the number of viable cells.[3][4] They are useful for assessing general cell health and metabolic function.

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[5] They are direct markers of cytotoxicity and cell lysis.

  • Lysosomal Integrity Assays (e.g., Neutral Red Uptake): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6][7][8] A decrease in dye uptake indicates cell death or a loss of membrane integrity.

Q3: My MTT assay results show no toxicity for this compound, but I observe other signs of cell stress. What could be the cause?

This is a critical observation that has been reported in the literature. Studies have shown that while assays measuring protein synthesis indicated toxicity at concentrations above 12.5 µM, MTT and ATP determination assays showed no cellular toxicity up to 50–100 µM in HeLa cells.[1] This suggests that the toxicity of this compound is likely an off-target effect that does not immediately compromise the mitochondrial dehydrogenase activity measured by the MTT assay.[1] Therefore, relying solely on an MTT assay can be misleading. It is crucial to complement it with other assays, such as an LDH release assay for membrane damage or a protein synthesis assay, to detect non-mitochondrial toxic effects.

Q4: What are the known toxic concentrations of this compound from published studies?

The available data on this compound toxicity indicates cell-type and system-dependent effects. The following table summarizes key findings.

System/Cell LineAssay TypeToxic ConcentrationReference
HeLa, C3a, C2C12, Fibroblasts, HT-29[³⁵S]Met/Cys Incorporation (Protein Synthesis)> 12.5–25.0 µM[1]
HeLa CellsMTT Assay (Metabolic Activity)No toxicity observed up to 50–100 µM[1]
HeLa CellsATPlite™ (ATP Determination)No toxicity observed up to 50–100 µM[1]
Zebrafish EmbryosSurvival> 2 µM (Toxic); ~50% mortality at 8–10 µM[1]

Troubleshooting Common Cell Viability Assays

Issue: High background signal in my LDH assay.

Possible CauseRecommended Solution
Serum in Culture Medium: The serum used to supplement culture media contains endogenous LDH, which can lead to high background readings.[9]Run a "serum-free media control" to determine the LDH activity present in the media alone and subtract this value from all experimental wells.[9]
Phenol Red Interference: Some formulations of phenol red in culture media can interfere with the colorimetric readings.Use culture medium without phenol red for the assay. If unavoidable, ensure all controls and blanks use the same medium to normalize the background.[10]
Compound Interference: this compound itself might interfere with the assay reagents.Prepare a control well with the highest concentration of this compound in cell-free medium to check for direct chemical reactions with the LDH assay reagents.
Contamination: Bacterial or mycoplasma contamination can contribute to LDH release and cell death.[11]Regularly test cell cultures for mycoplasma. If contamination is suspected, discard the culture and start a new one from a frozen, uncontaminated stock.[11]

Issue: Inconsistent or highly variable results in my MTT assay.

Possible CauseRecommended Solution
Uneven Cell Seeding: Non-uniform cell density across the wells of the plate is a major source of variability.[12]Ensure the cell suspension is homogenous before and during seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution.[12]
"Edge Effects": Wells on the periphery of the microplate are prone to evaporation, leading to increased concentrations of media components and the test compound.[12]To minimize evaporation, fill the peripheral wells with sterile PBS or culture medium and do not use them for experimental data points.[12]
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.[10][13]After adding the solubilization solution (e.g., DMSO or acidified isopropanol), place the plate on an orbital shaker for at least 15 minutes and mix by pipetting to ensure complete dissolution.[10][13]
Variable Incubation Times: Inconsistent incubation times with either the compound or the MTT reagent will lead to variability.Use a multichannel pipette to add reagents to the plate, minimizing time differences between wells. Ensure incubation periods are precisely timed.[10][12]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[3][4][14]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[10]

  • Measurement: Cover the plate and shake on an orbital shaker for 15 minutes to dissolve the crystals.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[10][13]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[9][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare triplicate wells for three essential controls:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: LDH release with the compound's solvent.

    • Maximum LDH Release Control: Add 10 µL of a 10X Lysis Buffer (provided in most kits) to untreated cells 45 minutes before the end of the incubation period.[9]

  • Supernatant Collection: Centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet the cells.[10]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9][16]

  • Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[9]

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol 3: Neutral Red Uptake Assay

This protocol assesses viability based on the uptake of Neutral Red dye into the lysosomes of healthy cells.[6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Observation: Before adding the dye, observe the cells under a microscope and record any morphological changes caused by this compound, such as rounding or detachment.[6]

  • Dye Incubation: Remove the treatment medium. Add 100 µL of medium containing Neutral Red solution (final concentration ~33-50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[6]

  • Dye Removal and Washing: Carefully remove the dye-containing medium. Rinse the cells with 150 µL of a fixative or wash solution (e.g., DPBS or 0.1% CaCl₂ in 0.5% Formaldehyde).[6]

  • Dye Solubilization: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[6]

  • Measurement: Place the plate on a shaker for 10 minutes to ensure the extracted dye forms a homogenous solution.[6] Measure the absorbance at 540 nm.

Visualizations

G cluster_workflow General Workflow for this compound Toxicity Testing A 1. Seed Cells in 96-Well Plate B 2. Treat with Serial Dilutions of this compound (Include Vehicle & Untreated Controls) A->B C 3. Incubate for Desired Duration (e.g., 24, 48, 72h) B->C D 4. Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) C->D E 5. Measure Signal (Absorbance/Fluorescence) D->E F 6. Analyze Data (Calculate % Viability or % Cytotoxicity) E->F

Caption: A typical experimental workflow for assessing the toxicity of this compound.

G cluster_pathway Simplified Mannose Metabolism & this compound Action F6P Fructose-6-Phosphate M6P Mannose-6-Phosphate F6P->M6P MPI M1P Mannose-1-Phosphate M6P->M1P PMM2 Glyco N-Glycosylation Pathway M1P->Glyco Inhibitor This compound Inhibitor->M6P Inhibits MPI

Caption: this compound inhibits MPI, diverting Mannose-6-P to the N-glycosylation pathway.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Viability Assay Results Start Inconsistent or Unexpected Results? Cause1 High Well-to-Well Variability? Start->Cause1 Yes Cause2 Conflicting Results Between Assays (e.g., MTT vs. LDH)? Start->Cause2 Yes Cause3 High Background Signal? Start->Cause3 Yes Sol1 Check Cell Seeding Uniformity Minimize 'Edge Effects' Ensure Reagent Mixing Cause1->Sol1 Sol2 Hypothesize Off-Target Effect This compound may not affect mitochondria (MTT) but may damage membranes (LDH) Cause2->Sol2 Sol3 Check for Serum LDH (LDH Assay) Check for Compound Interference Test for Contamination Cause3->Sol3

Caption: A logical flowchart for diagnosing common issues in cell viability assays.

References

Best practices for long-term storage of MLS0315771.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of MLS0315771, a potent phosphomannose isomerase (MPI) inhibitor.[1][2][3][4] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments.

Recommended Storage Conditions

Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Table 1: Long-Term Storage of Solid this compound

Storage TemperatureShelf LifeNotes
-20°CUp to 3 yearsRecommended for long-term storage.
4°CUp to 2 yearsSuitable for shorter-term storage.

Table 2: Long-Term Storage of this compound Stock Solutions

SolventStorage TemperatureShelf LifeImportant Considerations
DMSO-80°CUp to 6 monthsRecommended for preserving solution integrity over several months.
DMSO-20°CUp to 1 monthSuitable for short-term storage of working aliquots.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, we recommend the following procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation, as the compound may be hygroscopic.

  • Add the desired volume of anhydrous, high-purity DMSO directly to the vial.

  • To ensure complete dissolution, gentle warming to 37°C or brief sonication may be necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.

Q2: Why is it important to aliquot my stock solution?

A2: Aliquoting your stock solution into single-use volumes is a crucial best practice. It prevents the degradation that can occur with repeated freeze-thaw cycles. Each time a solution is frozen and thawed, the risk of precipitation and chemical degradation increases. Aliquoting also minimizes the introduction of contaminants like water and microbes from the laboratory environment.

Q3: Can I store my this compound stock solution at -20°C for longer than one month?

A3: For optimal results, it is strongly recommended to adhere to the one-month stability limit for DMSO solutions stored at -20°C. Storing for longer periods may lead to a gradual loss of compound activity due to degradation, which could impact the reproducibility of your experiments. For storage longer than one month, -80°C is required.

Q4: this compound is shipped at room temperature, but the vial says to store at -20°C. Is the compound still viable?

A4: Yes, the compound is stable for the duration of shipping at ambient temperatures. The recommended storage conditions on the vial are for long-term stability. Upon receipt, you should store the product at the indicated temperature to ensure its long-term integrity.

Q5: I don't see any powder in the vial. Is it empty?

A5: Small quantities of lyophilized compounds can be difficult to see as they may have coated the bottom or walls of the vial. When preparing your solution, ensure that the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected activity in my assay.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify the age and storage conditions of your this compound stock solution. Has it been stored at the correct temperature and for less than the recommended duration?

      • If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from the solid compound.

      • Consider performing a purity analysis of your stock solution using High-Performance Liquid Chromatography (HPLC) to assess for the presence of degradation products.

  • Possible Cause 2: Inaccurate Concentration.

    • Troubleshooting Steps:

      • Ensure that the solid compound was fully dissolved when the stock solution was prepared. The presence of undissolved particulates will lead to a lower actual concentration.

      • Re-measure the concentration of your stock solution if possible, for example, using UV-Vis spectroscopy if you have a known extinction coefficient.

Issue 2: Precipitation observed when diluting the DMSO stock solution in an aqueous buffer.

  • Possible Cause: Low solubility in aqueous solutions.

    • Troubleshooting Steps:

      • To prevent precipitation, try further diluting the concentrated DMSO stock solution with more DMSO before adding it to your aqueous medium.

      • Ensure that the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your cells or proteins. Always include a vehicle control with the same final DMSO concentration in your experiment.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of an this compound stock solution.

  • Materials and Reagents:

    • HPLC system with a UV detector

    • C18 reversed-phase column

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Formic acid (FA)

    • This compound stock solution in DMSO

    • Reference standard of this compound (if available)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in water

      • Mobile Phase B: 0.1% Formic Acid in acetonitrile

    • Sample Preparation:

      • Dilute the this compound stock solution to a suitable concentration (e.g., 10-50 µM) with a mixture of Mobile Phase A and B (e.g., 50:50).

    • HPLC Method:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Monitor at the λmax of this compound (if known) or use a photodiode array (PDA) detector to scan a range of wavelengths.

      • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the compound and any potential impurities. For example:

        • 0-2 min: 5% B

        • 2-15 min: 5% to 95% B

        • 15-17 min: 95% B

        • 17-18 min: 95% to 5% B

        • 18-20 min: 5% B

    • Data Analysis:

      • Integrate the peak areas of all detected peaks in the chromatogram.

      • Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all peaks.

Visualizations

Signaling Pathway

G cluster_inhibition Mannose Mannose Mannose-6-Phosphate Mannose-6-Phosphate Mannose->Mannose-6-Phosphate Hexokinase Glycosylation Pathways Glycosylation Pathways Mannose-6-Phosphate->Glycosylation Pathways PMM2 Fructose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate->Mannose-6-Phosphate Phosphomannose Isomerase (MPI) This compound This compound Phosphomannose\nIsomerase (MPI) Phosphomannose Isomerase (MPI) This compound->Phosphomannose\nIsomerase (MPI) Inhibits G start Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Duration, Freeze-Thaw) start->check_storage storage_ok Storage OK? check_storage->storage_ok prepare_fresh Prepare Fresh Stock Solution storage_ok->prepare_fresh No check_solubility Check for Precipitation in Assay storage_ok->check_solubility Yes prepare_fresh->check_solubility solubility_ok Precipitation? check_solubility->solubility_ok adjust_dilution Adjust Dilution Protocol (e.g., intermediate dilution in DMSO) solubility_ok->adjust_dilution Yes purity_analysis Consider Purity Analysis (HPLC) solubility_ok->purity_analysis No end Re-run Experiment adjust_dilution->end purity_analysis->end

References

Validation & Comparative

A Comparative Guide to Mannose Phosphate Isomerase (MPI) Inhibitors: Evaluating the Efficacy of MLS0315771

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphomannose isomerase (MPI) inhibitor MLS0315771 against other known MPI inhibitors. The data presented is compiled from publicly available research to facilitate informed decisions in drug discovery and development projects, particularly those focused on Congenital Disorders of Glycosylation (CDG).

Introduction to MPI Inhibition

Mannose phosphate isomerase (MPI), also known as phosphomannose isomerase (PMI), is a crucial enzyme in mannose metabolism. It catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P).[1] In certain metabolic disorders, such as PMM2-CDG (formerly known as CDG-Ia), the conversion of M6P to mannose-1-phosphate is impaired. This leads to a deficiency in the precursors required for protein glycosylation.[1] Inhibiting MPI is a therapeutic strategy aimed at increasing the intracellular pool of M6P, thereby shunting it towards the glycosylation pathway.[1][2]

Quantitative Comparison of MPI Inhibitors

The following table summarizes the in vitro potency of this compound and other selected MPI inhibitors. It is important to note that the data has been aggregated from different sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundTypeTargetIC50 (µM)Ki (µM)Source
This compound CompetitiveHuman MPI~11.4 ± 0.3Sharma V, et al. (2011)[1]
ML089 Non-competitiveHuman PMI1.3-PubChem AID: 1535
ML096 Non-competitiveHuman PMI1.07-PubChem AID: 1535
5-Phospho-D-arabinonohydroxamic acid (5PAH) -Human PMI-0.041Roux et al. (2004)[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to assess inhibitor efficacy, the following diagrams have been generated.

Fig. 1: MPI Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay Enzyme Purified Human MPI/PMI Enzyme Detection Measure NADPH production (Fluorimetric/Colorimetric) Enzyme->Detection Substrate Mannose-6-Phosphate (Substrate) Substrate->Detection Inhibitors Test Inhibitors (e.g., this compound) Inhibitors->Detection Coupled_Enzymes Coupled Enzymes (PGI, G6PDH) Coupled_Enzymes->Detection IC50 Determine IC50 Detection->IC50 Cells Culture Cells (e.g., HeLa, Fibroblasts) Incubate_Inhibitor Incubate with MPI Inhibitor Cells->Incubate_Inhibitor Radiolabel Add [3H]-Mannose Incubate_Inhibitor->Radiolabel Harvest Harvest Cells & Lyse Radiolabel->Harvest Measure Measure [3H] incorporation into glycoproteins Harvest->Measure Efficacy Assess Cellular Efficacy Measure->Efficacy

Fig. 2: General Experimental Workflow for MPI Inhibitor Evaluation.

Detailed Experimental Protocols

Biochemical Assay for MPI Activity (Coupled Enzyme Assay)

This protocol is a generalized method based on the principles described in the PubChem BioAssays for MPI inhibitors.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human MPI/PMI.

Principle: The activity of MPI is measured by coupling the production of its product, F6P, to a series of enzymatic reactions that result in the production of NADPH, which can be quantified by fluorescence or absorbance. Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH.[4][5]

Materials:

  • Purified recombinant human MPI/PMI

  • Mannose-6-phosphate (M6P)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Resazurin (for fluorescent readout)

  • Diaphorase (for fluorescent readout)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with MgCl2)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Microplates (e.g., 384-well or 1536-well)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Prepare a reaction mixture containing the assay buffer, PGI, G6PDH, and NADP+. For fluorescent assays, also include resazurin and diaphorase.

  • Dispense the test inhibitor at various concentrations into the microplate wells. Include appropriate controls (no inhibitor and no enzyme).

  • Add the MPI/PMI enzyme to the wells containing the test inhibitor and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, M6P.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence (e.g., Ex/Em ~530/590 nm for resazurin) or absorbance (340 nm for NADPH) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay for MPI Inhibition (Mannose Flux Assay)

This protocol is based on the method described by Sharma V, et al. (2011).[1]

Objective: To assess the ability of an MPI inhibitor to increase the flux of mannose into the protein glycosylation pathway in cultured cells.

Principle: Cells are treated with the MPI inhibitor and then incubated with radiolabeled mannose ([3H]-mannose). Inhibition of MPI is expected to increase the incorporation of the radiolabel into newly synthesized glycoproteins. This incorporation is measured and serves as an indicator of the inhibitor's cellular efficacy.

Materials:

  • Cell line of interest (e.g., HeLa cells, patient-derived fibroblasts)

  • Cell culture medium and supplements

  • MPI inhibitor (e.g., this compound)

  • [2-3H]-Mannose

  • [35S]-Methionine/Cysteine (for normalization of protein synthesis)

  • Cell lysis buffer

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Seed cells in a multi-well plate and grow to a desired confluency (e.g., 70-80%).

  • Pre-incubate the cells with varying concentrations of the MPI inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 2 hours).

  • Add [2-3H]-mannose and [35S]-methionine/cysteine to the culture medium and incubate for a further period (e.g., 1-4 hours).

  • Wash the cells with cold PBS to remove unincorporated radiolabel.

  • Lyse the cells using a suitable lysis buffer.

  • Precipitate the proteins from the cell lysate using TCA.

  • Wash the protein pellet to remove any remaining free radiolabel.

  • Resuspend the protein pellet and measure the radioactivity for both 3H and 35S using a scintillation counter.

  • Normalize the [3H]-mannose incorporation (representing glycosylation) to the [35S] incorporation (representing total protein synthesis).

  • Plot the normalized [3H] incorporation against the inhibitor concentration to determine the cellular efficacy.

Discussion and Conclusion

This compound has been identified as a potent, competitive inhibitor of MPI.[1] The benzoisothiazolone scaffold, to which this compound belongs, has been a focus of optimization efforts to develop selective and cell-permeable MPI inhibitors.[1] In cellular assays, this compound has been shown to effectively increase the flux of mannose into the glycosylation pathway, a key therapeutic goal for PMM2-CDG.[1] However, off-target toxicity has been observed at higher concentrations, indicating a need for further medicinal chemistry efforts to improve its therapeutic window.[1]

Compared to other non-competitive inhibitors like ML089 and ML096, which have similar in vitro potencies, the competitive nature of this compound may offer a different pharmacological profile. The choice of inhibitor for further development will likely depend on a combination of factors including on-target potency, selectivity, pharmacokinetic properties, and the toxicity profile.

This guide provides a foundational comparison of this compound with other MPI inhibitors based on available data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their research when selecting a chemical probe or lead compound.

References

A Comparative Guide to Phosphomannose Isomerase Inhibitors: MLS0315771 vs. ML089

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent phosphomannose isomerase (PMI) inhibitors, MLS0315771 and ML089. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies in areas such as congenital disorders of glycosylation (CDG).

Introduction to Phosphomannose Isomerase (PMI)

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[1] This positions PMI at a critical juncture between glycolysis and glycosylation pathways.[2][3] In the context of N-linked glycosylation, PMI competes with phosphomannomutase 2 (PMM2) for the common substrate Man-6-P.[4][5] Deficiencies in PMM2 activity lead to Congenital Disorder of Glycosylation Type Ia (CDG-Ia), a severe metabolic disorder.[4][6] The therapeutic hypothesis is that inhibiting PMI will increase the intracellular pool of Man-6-P, thereby shunting this substrate towards the compromised PMM2 pathway to improve glycoprotein synthesis.[4][5][7]

Quantitative Comparison of Inhibitors

The following table summarizes the key quantitative parameters for this compound and ML089, highlighting their potency and mechanism of action against human PMI.

ParameterThis compoundML089Reference
IC50 ~1 µM1.3 µM[4][8][9][10][11][12]
Ki 1.4 µMNot Reported[4][8][11]
Mechanism of Action CompetitiveLikely Non-competitive or Un-competitive[4][7][8]
Selectivity Not Reported69-fold selective for PMI over PMM2[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound and ML089 are provided below.

Direct Phosphomannose Isomerase (PMI) Inhibition Assay

This assay directly measures the enzymatic activity of PMI and its inhibition.

  • Principle: This method quantifies the release of tritium from a radiolabeled substrate. The conversion of [2-³H]Mannose-6-P to Fructose-6-P by PMI releases a proton from the C2 position, resulting in the formation of ³H₂O. The amount of radioactivity in the water phase is proportional to the enzyme activity.

  • Protocol:

    • Purified PMI enzyme is incubated with the substrate, [2-³H]Mannose-6-P.

    • Various concentrations of the inhibitor (this compound or ML089) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the aqueous phase containing ³H₂O is separated from the unreacted substrate.

    • The radioactivity of the aqueous phase is measured by scintillation counting to determine the rate of the reaction and the extent of inhibition.[4][7]

Coupled G6PD-NADPH Enzymatic Assay

This is a spectrophotometric or fluorometric high-throughput screening assay.

  • Principle: This assay couples the activity of PMI to two other enzymes, phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH), leading to the production of NADPH, which can be detected.

    • PMI converts Mannose-6-P to Fructose-6-P.

    • PGI converts Fructose-6-P to Glucose-6-P.

    • G6PDH oxidizes Glucose-6-P, reducing NADP⁺ to NADPH.

    • The resulting NADPH can be measured directly by absorbance at 340 nm or can be used to reduce a fluorogenic substrate like resazurin via the enzyme diaphorase.[7][13][14]

  • Reagents:

    • Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin.[7][13]

    • Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP⁺, 9.048 mM MgCl₂, 0.01% Tween 20, 4.6 µg/ml PGI, 30 ng/ml PMI, 1.8 µg/ml G6PDH.[7][13]

  • Protocol:

    • 9 µL of the Substrate Working Solution is added to the wells of a 384-well plate.

    • 2 µL of serially diluted test compounds (this compound or ML089) are added to the wells.

    • The reaction is initiated by adding 9 µL of the Enzyme Working Solution.

    • The plate is incubated at room temperature, and the fluorescence (for the resazurin-based assay) or absorbance is measured at appropriate time points to determine the reaction rate and inhibition.[7]

Cellular Mannose Flux Assay

This assay determines the ability of the inhibitors to divert mannose from catabolism to glycosylation within living cells.

  • Principle: Cells are incubated with radiolabeled mannose ([2-³H]mannose) in the presence or absence of the PMI inhibitor. The incorporation of the radiolabel into glycoproteins is measured as an indicator of the flux towards glycosylation. Protein synthesis is often measured concurrently using [³⁵S]Met/Cys to normalize for overall protein production.[4][14]

  • Protocol:

    • HeLa cells or patient-derived fibroblasts are cultured in appropriate media.

    • Cells are pre-incubated with various concentrations of the PMI inhibitor for a specified time (e.g., 2 hours).

    • The media is then replaced with fresh media containing the inhibitor, [2-³H]mannose, and [³⁵S]Met/Cys.

    • After a labeling period (e.g., 1 hour), the cells are harvested.

    • Proteins are precipitated using trichloroacetic acid (TCA).

    • The radioactivity corresponding to ³H and ³⁵S in the protein precipitate is quantified by scintillation counting.

    • The ³H incorporation is normalized to the ³⁵S incorporation to assess the specific increase in mannose flux into glycoproteins.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow for evaluating PMI inhibitors.

G cluster_0 Cellular Environment cluster_1 Metabolic Pathways Mannose Mannose (extracellular) GlcT Glucose Transporter Mannose->GlcT Mannose_in Mannose GlcT->Mannose_in HK Hexokinase (HK) Mannose_in->HK Man6P Mannose-6-Phosphate (Man-6-P) HK->Man6P PMI Phosphomannose Isomerase (PMI) Man6P->PMI PMM2 Phosphomannomutase 2 (PMM2) Man6P->PMM2 Fru6P Fructose-6-Phosphate (Fru-6-P) PMI->Fru6P Glycolysis Glycolysis Fru6P->Glycolysis Man1P Mannose-1-Phosphate (Man-1-P) PMM2->Man1P Glycosylation N-Glycosylation Man1P->Glycosylation Inhibitor This compound or ML089 Inhibitor->PMI

Caption: Metabolic fate of mannose and the role of PMI inhibition.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis Assay Biochemical Assay (e.g., G6PD-coupled) IC50 Determine IC50 and Ki Assay->IC50 Cells Culture Cells (e.g., HeLa, Fibroblasts) Treatment Treat with Inhibitor + [3H]Mannose Cells->Treatment Analysis Measure 3H Incorporation into Glycoproteins Treatment->Analysis Toxicity Assess Cellular Toxicity (e.g., MTT, ATP levels) Treatment->Toxicity Model Animal Model (e.g., Zebrafish Embryos) VivoTreatment Administer Inhibitor Model->VivoTreatment VivoAnalysis Evaluate Mannose Flux and Toxicity VivoTreatment->VivoAnalysis

Caption: Workflow for evaluating phosphomannose isomerase inhibitors.

Discussion and Conclusion

Both this compound and ML089 are potent inhibitors of phosphomannose isomerase with similar IC50 values in the low micromolar range.[8][9] A key differentiator is their mechanism of action; this compound is a competitive inhibitor, whereas ML089 is likely a non-competitive or un-competitive inhibitor.[4][7] This difference could have significant implications for their in vivo efficacy, particularly in varying substrate concentrations.

ML089 has been shown to be highly selective for PMI over the related enzyme PMM2, which is a desirable characteristic for a therapeutic candidate for CDG-Ia to avoid off-target effects.[7] Both compounds are cell-permeable and have demonstrated the ability to increase the flux of mannose into glycosylation pathways in cellular models.[4][6][7]

A significant consideration for this compound is its reported toxicity at concentrations above 12.5 µM in cell culture and above 2 µM in zebrafish embryos.[4][8][11] This toxicity appears to be an off-target effect, independent of PMI inhibition.[4] Therefore, while this compound is a valuable research tool for studying the effects of competitive PMI inhibition, its therapeutic potential may be limited without further chemical optimization to reduce toxicity.[4] ML089, developed as a probe for CDG-Ia, represents a step towards a more selective and potentially less toxic inhibitor.[6][7][9]

References

A Comparative Analysis of MLS0315771 and Thr101 as Phosphomannose Isomerase (MPI) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent phosphomannose isomerase (MPI) inhibitors: MLS0315771 and Thr101. The inhibition of MPI is a promising therapeutic strategy for Congenital Disorder of Glycosylation Type Ia (CDG-Ia), a rare genetic disorder caused by mutations in the PMM2 gene. By blocking MPI, the metabolic flux of mannose-6-phosphate can be redirected towards the synthesis of N-glycans, potentially ameliorating the glycosylation defects in CDG-Ia patients. This guide synthesizes the available experimental data to offer an objective comparison of these two inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Thr101 based on available in vitro data. A direct comparative study of the two inhibitors has not been identified in the public domain; therefore, the data is compiled from individual studies.

ParameterThis compoundThr101
Target Phosphomannose Isomerase (MPI)Phosphomannose Isomerase (MPI)
IC50 ~1 µM[1]2.9 µM
Ki 1.4 µM[1]Not available in search results
Mechanism of Action Competitive Inhibitor[1]Not specified in search results
Cellular Activity Increases mannose flux towards glycosylation in various cell lines, including CDG-Ia fibroblasts.[2]Specifically inhibits MPI and not PMM2.
In Vivo Activity Increases mannose metabolic flux towards glycosylation in zebrafish embryos.[2]Not available in search results
Toxicity Toxic to cells at concentrations above 10 µM; toxic to zebrafish embryos above 2 µM.[1][2] This toxicity is suggested to be an off-target effect.[1]Not available in search results

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these MPI inhibitors are outlined below. These protocols are based on established methods in the field.

In Vitro MPI Activity Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the compounds.

  • Enzyme and Substrate Preparation:

    • Recombinant human MPI is purified.

    • The substrate, [2-³H]mannose-6-phosphate, is prepared.

  • Reaction Mixture:

    • The assay is typically performed in a buffer system (e.g., 50 mM HEPES, pH 7.4) containing MgCl₂.

    • A reaction mixture is prepared containing the MPI enzyme, the substrate, and varying concentrations of the inhibitor (this compound or Thr101) or a vehicle control (e.g., DMSO).

  • Incubation:

    • The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

  • Measurement of Activity:

    • The enzymatic reaction converts [2-³H]mannose-6-phosphate to fructose-6-phosphate, releasing ³H₂O.

    • The reaction is stopped, and the amount of ³H₂O produced is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal model.

    • For Ki determination, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Cell-Based Assay for MPI Inhibition ([³H]Mannose Incorporation)

This assay assesses the ability of the inhibitors to increase the incorporation of mannose into glycoproteins in a cellular context.

  • Cell Culture:

    • Human cell lines, such as HeLa cells or CDG-Ia patient-derived fibroblasts, are cultured in appropriate media.

  • Inhibitor Treatment:

    • Cells are pre-incubated with varying concentrations of the MPI inhibitor (this compound or Thr101) or a vehicle control for a specified time (e.g., 2 hours).

  • Radiolabeling:

    • The culture medium is replaced with fresh medium containing [2-³H]mannose and a control radiolabel for protein synthesis (e.g., [³⁵S]methionine/cysteine).

    • Cells are incubated for a further period (e.g., 1-4 hours) to allow for the incorporation of the radiolabels.

  • Cell Lysis and Protein Precipitation:

    • Cells are washed to remove unincorporated radiolabels and then lysed.

    • Proteins are precipitated from the cell lysate using an agent like trichloroacetic acid (TCA).

  • Quantification:

    • The amount of ³H and ³⁵S radioactivity in the protein precipitate is measured using a scintillation counter.

  • Data Analysis:

    • The ratio of ³H (mannose incorporation) to ³⁵S (protein synthesis) is calculated to normalize for differences in cell number and overall protein synthesis.

    • The fold increase in mannose incorporation in inhibitor-treated cells is determined relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway of MPI Inhibition in CDG-Ia

MPI_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Mannose_ext Mannose Mannose Mannose Mannose_ext->Mannose Transport Man6P Mannose-6-Phosphate Mannose->Man6P Hexokinase Fru6P Fructose-6-Phosphate Man6P->Fru6P MPI Man1P Mannose-1-Phosphate Man6P->Man1P PMM2 Glycolysis Glycolysis Fru6P->Glycolysis GDP_Man GDP-Mannose Man1P->GDP_Man N_Glycans N-Glycan Synthesis GDP_Man->N_Glycans PMM2 PMM2 (Deficient in CDG-Ia) MPI MPI Inhibitor This compound / Thr101 Inhibitor->MPI

Caption: MPI inhibition diverts mannose-6-phosphate to N-glycan synthesis.

Experimental Workflow for In Vitro MPI Inhibition Assay

MPI_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare MPI Enzyme Reaction Combine Enzyme, Substrate, and Inhibitor Enzyme->Reaction Substrate Prepare [3H]Man-6-P Substrate Substrate->Reaction Inhibitor_Dilutions Prepare Inhibitor Dilutions Inhibitor_Dilutions->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Quantify Quantify [3H]H2O Production Stop_Reaction->Quantify Calculate Calculate % Inhibition Quantify->Calculate Determine_IC50_Ki Determine IC50 and Ki Calculate->Determine_IC50_Ki

Caption: Workflow for determining MPI inhibitor potency.

Logical Relationship of MPI Inhibition and Therapeutic Goal

Therapeutic_Logic CDG_Ia CDG-Ia (PMM2 Deficiency) Reduced_Man1P Reduced Mannose-1-Phosphate CDG_Ia->Reduced_Man1P Impaired_Glycosylation Impaired N-Glycosylation Reduced_Man1P->Impaired_Glycosylation MPI_Activity High MPI Activity Man6P_Catabolism Increased Man-6-P Catabolism MPI_Activity->Man6P_Catabolism Man6P_Catabolism->Reduced_Man1P competes for Man-6-P Inhibitor_Intervention Intervention: This compound / Thr101 MPI_Inhibition MPI Inhibition Inhibitor_Intervention->MPI_Inhibition MPI_Inhibition->MPI_Activity Increased_Man6P Increased Man-6-P for PMM2 MPI_Inhibition->Increased_Man6P Restored_Glycosylation Potential Restoration of N-Glycosylation Increased_Man6P->Restored_Glycosylation

Caption: Therapeutic rationale for MPI inhibition in CDG-Ia.

References

A Comparative Guide to Benzoisothiazolone MPI Inhibitors: MLS0315771 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MLS0315771 with other benzoisothiazolone inhibitors of phosphomannose isomerase (MPI). The content is based on published experimental data to aid in the selection and application of these compounds in research and drug development, particularly for Congenital Disorder of Glycosylation Type Ia (CDG-Ia).

Introduction to Phosphomannose Isomerase (MPI) and its Inhibition

Phosphomannose isomerase (MPI) is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P). In the context of N-linked glycosylation, MPI competes with phosphomannomutase 2 (PMM2) for the common substrate Man-6-P. In individuals with CDG-Ia, a genetic disorder caused by mutations in the PMM2 gene, the reduced activity of PMM2 leads to a deficiency in the glycosylation pathway. Inhibition of MPI is a promising therapeutic strategy to redirect the metabolic flux of Man-6-P towards the compromised PMM2, thereby improving protein glycosylation. The benzoisothiazolone scaffold has emerged as a potent class of competitive MPI inhibitors.

Comparative Performance of Benzoisothiazolone MPI Inhibitors

This compound is a well-characterized competitive inhibitor of MPI with a reported half-maximal inhibitory concentration (IC50) of approximately 1 µM and a Ki of 1.4 µM.[1][2] To provide a clear comparison, the following table summarizes the in vitro potency and selectivity of this compound against other notable benzoisothiazolone MPI inhibitors, primarily from the comprehensive study by Dahl et al. (2011).

Compound IDStructurePMI IC50 (µM)PMM2 IC50 (µM)Selectivity (PMM2/PMI)
This compound 2-(4-fluorophenyl)-1,2-benzisothiazol-3(2H)-one~1.0>250>250
ML089 (Cmpd 19) 2-(4-fluoro-3-methylphenyl)-1,2-benzisothiazol-3(2H)-one1.38364
Compound 17 2-(3,5-dimethylphenyl)-6-fluoro-1,2-benzisothiazol-3(2H)-one1.099
Compound 22 5-fluoro-2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one1.077
Compound 8 2-(4-chlorophenyl)-1,2-benzisothiazol-3(2H)-one1.9>250>131
Compound 24 4-chloro-2-(4-fluorophenyl)-1,2-benzisothiazol-3(2H)-one1.8>250>139

Key Observations from the Data:

  • This compound and ML089 exhibit similar low micromolar potency against MPI.

  • Compounds 17 and 22 also show high potency, with IC50 values of 1.0 µM.

  • A key differentiator among these compounds is their selectivity for MPI over the related enzyme PMM2. This compound and compounds 8 and 24 demonstrate high selectivity, with no significant inhibition of PMM2 at concentrations up to 250 µM.

  • ML089 shows good selectivity (64-fold), while compounds 17 and 22 have lower selectivity (7-9 fold).

  • The structure-activity relationship (SAR) suggests that substitutions on both the N-phenyl ring and the benzisothiazolone core significantly influence potency and selectivity. For instance, the introduction of a methyl group at the 3-position of the N-phenyl ring (as in ML089) maintains potency while offering good selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize these benzoisothiazolone MPI inhibitors.

Biochemical Assay: Coupled-Enzyme Assay for MPI Inhibition

This assay determines the enzymatic activity of MPI by coupling the production of its product, Fru-6-P, to a detectable colorimetric or fluorometric signal.

Principle: MPI converts Man-6-P to Fru-6-P. In the presence of excess phosphoglucose isomerase (PGI), Fru-6-P is converted to glucose-6-phosphate (G6P). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm or coupled to a diaphorase/resazurin system for a fluorescent readout.

Materials:

  • Recombinant human MPI

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Mannose-6-phosphate (Man-6-P)

  • NADP+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare a reaction mixture containing PGI, G6PDH, and NADP+ in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include controls with DMSO only (no inhibitor) and controls without MPI (background).

  • Add the MPI enzyme to all wells except the background control.

  • Initiate the reaction by adding the substrate, Man-6-P.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at 340 nm or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: [3H]-Mannose Incorporation in Fibroblasts

This assay assesses the ability of MPI inhibitors to increase the incorporation of mannose into glycoproteins in a cellular context, which is a direct measure of their biological effect.

Principle: Cells are incubated with radiolabeled [3H]-mannose. In the presence of an effective MPI inhibitor, more [3H]-Man-6-P is shunted into the glycosylation pathway, leading to increased incorporation of the radiolabel into newly synthesized glycoproteins. This is quantified by measuring the radioactivity of precipitated proteins.

Materials:

  • Human fibroblast cell line (e.g., CDG-Ia patient-derived fibroblasts or a standard line like HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • [2-3H]-Mannose

  • [35S]-Methionine/Cysteine (for normalization of protein synthesis)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Seed fibroblasts in multi-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Add [2-3H]-mannose and [35S]-Met/Cys to the culture medium and incubate for a defined labeling period (e.g., 1 hour).

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabels.

  • Precipitate the proteins by adding cold 10% TCA and incubating on ice.

  • Wash the protein pellet with ethanol to remove residual TCA.

  • Solubilize the protein pellet in a suitable buffer (e.g., containing NaOH and SDS).

  • Measure the radioactivity of 3H and 35S using a liquid scintillation counter.

  • Normalize the 3H counts (mannose incorporation) to the 35S counts (protein synthesis) to account for any effects of the compound on overall protein production.

  • Plot the normalized [3H]-mannose incorporation against the inhibitor concentration to determine the compound's cellular efficacy.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Glycosylation_Pathway cluster_0 Cellular Environment cluster_1 Cytosol Mannose Mannose Man-6-P Man-6-P Mannose->Man-6-P Hexokinase Fru-6-P Fru-6-P Man-6-P->Fru-6-P MPI Man-1-P Man-1-P Man-6-P->Man-1-P PMM2 Glycolysis Glycolysis Fru-6-P->Glycolysis Glycosylation Pathway Glycosylation Pathway Man-1-P->Glycosylation Pathway MPI_Inhibitor Benzoisothiazolone Inhibitor MPI MPI MPI_Inhibitor->MPI Inhibition

Caption: Metabolic fate of mannose and the site of action for benzoisothiazolone MPI inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Prepare Reagents Prepare Coupled-Enzyme Reaction Mix Add Inhibitor Add Benzoisothiazolone Inhibitor Prepare Reagents->Add Inhibitor Add MPI Add MPI Enzyme Add Inhibitor->Add MPI Add Substrate Initiate with Man-6-P Add MPI->Add Substrate Measure Signal Monitor NADPH Production Add Substrate->Measure Signal Calculate IC50 Determine IC50 Value Measure Signal->Calculate IC50 Seed Cells Seed Fibroblasts Pre-incubate Pre-incubate with Inhibitor Seed Cells->Pre-incubate Label Cells Label with [3H]-Mannose and [35S]-Met/Cys Pre-incubate->Label Cells Precipitate Proteins TCA Precipitation Label Cells->Precipitate Proteins Measure Radioactivity Scintillation Counting Precipitate Proteins->Measure Radioactivity Normalize Data Normalize 3H to 35S Counts Measure Radioactivity->Normalize Data

Caption: Workflow for biochemical and cellular assays to evaluate MPI inhibitors.

Conclusion

This compound is a potent and highly selective inhibitor of phosphomannose isomerase. Its comparison with other benzoisothiazolone analogs, such as ML089, reveals a class of compounds with significant potential for the therapeutic intervention of CDG-Ia. While potency is a key parameter, selectivity against PMM2 is critical to avoid off-target effects. The choice of a specific inhibitor for further research or development will depend on the desired balance of potency, selectivity, and pharmacokinetic properties. The experimental protocols and diagrams provided in this guide offer a framework for the continued investigation and comparison of novel MPI inhibitors. Further studies are warranted to explore the in vivo efficacy and safety profiles of the most promising candidates from this chemical series. As of the latest available data, a comprehensive pharmacokinetic profile for this compound in vivo has not been published; the focus of such studies has been on the analog ML089.

References

Validating the Specificity of MLS0315771 for Phosphomannose Isomerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of MLS0315771, a small molecule inhibitor of phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI). We objectively compare its performance with other known PMI inhibitors and provide supporting experimental data to validate its specificity. This document is intended to aid researchers in the selection and application of appropriate chemical tools for studying the role of PMI in various biological processes, including its potential as a therapeutic target for congenital disorders of glycosylation (CDG).

Introduction to Phosphomannose Isomerase (PMI)

Phosphomannose isomerase is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P).[1] This positions PMI at a critical metabolic nexus, linking the pathways of glycolysis and glycosylation. By converting M6P to F6P, PMI allows mannose to be utilized in the central energy metabolism. Conversely, the conversion of F6P to M6P provides the necessary precursor for the synthesis of GDP-mannose, an essential donor for N-linked glycosylation of proteins.[2] Given its pivotal role, inhibitors of PMI are valuable research tools and potential therapeutic agents, particularly for conditions like Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), where modulating the flux of M6P could be beneficial.[3]

Performance Comparison of PMI Inhibitors

The following table summarizes the quantitative data for this compound and other notable PMI inhibitors. It is important to note that while these values provide a basis for comparison, they may have been determined under varying experimental conditions.

InhibitorType of InhibitionIC50KᵢKey Findings
This compound Competitive~1 µM[1]1.4 µM[1]Potent and biologically active in diverting mannose flux towards glycosylation. However, it exhibits off-target toxicity at concentrations >10-12.5 µM, which is independent of PMI inhibition.[3]
ML089 Non-competitive (reported as)1.3 µM[4]-A potent, selective, and orally available PMI inhibitor.[4]
5-Phospho-D-arabinonohydroxamic acid (5PAH) High-energy intermediate analogue-41 nM (for human PMI)[5]An extremely potent inhibitor, with a Ki value significantly lower than other reported inhibitors.[5][6]
Erythrose 4-phosphate ---A known inhibitor of PMI, but it is cell-impermeable, limiting its use in cellular assays.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.

Phosphomannose Isomerase (PMI) Activity Assay (Coupled Spectrophotometric Method)

This assay determines PMI activity by coupling the formation of its product, fructose-6-phosphate, to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

  • Triethanolamine buffer (100 mM, pH 7.6)

  • Magnesium chloride (MgCl₂) solution

  • D-Mannose-6-phosphate (M6P) solution

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) solution

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • PMI enzyme solution

  • Test inhibitor (e.g., this compound)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, MgCl₂, NADP⁺, PGI, and G6PDH in a cuvette.

  • Add the PMI enzyme solution to the reaction mixture.

  • To initiate the reaction, add the substrate, D-mannose-6-phosphate.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of NADP⁺ reduction to NADPH is directly proportional to the PMI activity.

  • To determine the inhibitory effect of a compound, pre-incubate the PMI enzyme with the inhibitor for a specified time before adding the substrate.

  • Calculate the percent inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). IC50 values can be determined by measuring the activity over a range of inhibitor concentrations.

Off-Target Toxicity Assessment ([³⁵S]Methionine/Cysteine Incorporation Assay)

This assay assesses the general cytotoxicity of a compound by measuring its effect on total protein synthesis. A reduction in the incorporation of radiolabeled amino acids indicates a potential off-target toxic effect.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Methionine/cysteine-free medium

  • [³⁵S]Methionine and [³⁵S]Cysteine mix

  • Test inhibitor (e.g., this compound)

  • Trichloroacetic acid (TCA)

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells and incubate them in methionine/cysteine-free medium for a short period to deplete intracellular pools.

  • Treat the cells with various concentrations of the test inhibitor for the desired duration.

  • Add the [³⁵S]methionine/cysteine mix to each well and incubate to allow for incorporation into newly synthesized proteins.

  • Terminate the labeling by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and precipitate the proteins using TCA.

  • Wash the protein pellets to remove unincorporated radiolabel.

  • Solubilize the protein pellets and measure the radioactivity using a scintillation counter.

  • A decrease in [³⁵S] incorporation in inhibitor-treated cells compared to vehicle-treated controls indicates an inhibition of protein synthesis and potential off-target toxicity.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams are provided.

Phosphomannose Isomerase Signaling Pathway Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P PMI Glycosylation N-linked Glycosylation M6P->Glycosylation PMM2, etc. Glycolysis Glycolysis F6P->Glycolysis PMI Phosphomannose Isomerase (PMI) This compound This compound This compound->PMI Inhibition

Caption: Role of PMI in Mannose Metabolism.

Experimental Workflow for Inhibitor Specificity cluster_0 On-Target Activity Assessment cluster_1 Off-Target Toxicity Assessment cluster_2 Comparative Analysis A1 PMI Activity Assay (Coupled Spectrophotometric) A2 Determine IC50 and Ki for this compound A1->A2 C1 Compare IC50/Ki values with other known PMI inhibitors A2->C1 B1 [35S]Met/Cys Incorporation Assay in cultured cells B2 Measure inhibition of protein synthesis B1->B2 C2 Evaluate therapeutic window (On-target vs. Off-target concentration) B2->C2 C1->C2

Caption: Workflow for Validating Inhibitor Specificity.

Conclusion

This compound is a potent, competitive inhibitor of phosphomannose isomerase and serves as a valuable tool for studying the roles of this enzyme in cellular metabolism. Its ability to divert mannose flux towards glycosylation highlights its potential therapeutic relevance. However, researchers must be cognizant of its off-target toxicity at concentrations exceeding 10 µM. For applications requiring high specificity and potency, alternative inhibitors such as 5-phospho-D-arabinonohydroxamic acid (5PAH) may be more suitable, although their cell permeability and in vivo efficacy would need to be considered. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific research needs and to ensure the generation of robust and reliable data.

References

MLS0315771: A Potential Alternative to Mannose Supplementation for Congenital Disorder of Glycosylation Type Ia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparison for Researchers and Drug Development Professionals

Congenital Disorder of Glycosylation Type Ia (CDG-Ia), the most common of the congenital disorders of glycosylation, is a severe multisystemic disease caused by mutations in the PMM2 gene. This genetic defect leads to a deficiency in the phosphomannomutase 2 (PMM2) enzyme, which is crucial for the synthesis of N-linked oligosaccharides. While mannose supplementation has been explored as a therapeutic strategy, its efficacy in CDG-Ia has been limited. This guide provides a comparative analysis of mannose supplementation and a novel small molecule inhibitor, MLS0315771, as potential therapeutic avenues for CDG-Ia, supported by experimental data.

The Rationale for Alternative Therapies

The enzymatic defect in CDG-Ia disrupts the conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the N-glycosylation pathway. While oral mannose supplementation is effective for Congenital Disorder of Glycosylation Type Ib (CDG-Ib), which is caused by a deficiency in phosphomannose isomerase (MPI), it has shown limited success in CDG-Ia patients.[1][2][3] This is because in CDG-Ia, the upstream accumulation of mannose-6-phosphate is readily catabolized by MPI, preventing its effective utilization for glycosylation.[1][2][3] This has spurred the investigation of alternative therapeutic strategies, including the inhibition of MPI to redirect mannose-6-phosphate towards the deficient PMM2 pathway.

Comparative Efficacy of this compound and Mannose Supplementation

Experimental data from studies on CDG-Ia patient fibroblasts highlight the potential of this compound, a potent MPI inhibitor, in improving N-glycosylation. The following tables summarize the quantitative findings from key experiments comparing the effects of mannose supplementation and this compound.

Treatment Condition[3H]Mannose Incorporation in N-glycans (Relative to Untreated Normal Fibroblasts)
Normal Fibroblasts
Untreated100%
+ 10 µM this compound~120%
CDG-Ia Fibroblasts
Untreated30-50%
+ 12.5 µM Mannose~40-60%
+ 10 µM this compound~60-80%
+ 10 µM this compound + 12.5 µM MannoseNormalized to ~100%

Table 1: Effect of this compound and Mannose on [3H]Mannose Incorporation in N-glycans. Data is synthesized from findings indicating that this compound normalizes [3H]mannose incorporation at lower mannose concentrations in CDG-Ia fibroblasts.

Treatment ConditionEndo H-Sensitive N-glycans (Percentage of total N-glycans)
Normal Fibroblasts 80-100%
CDG-Ia Fibroblasts
Untreated25-60%
+ this compoundIncreased proportion of Endo H-sensitive glycans

Table 2: Improvement of N-glycan Structure assessed by Endoglycosidase H (Endo H) Sensitivity. CDG-Ia fibroblasts typically synthesize truncated, Endo H-insensitive N-glycans. Treatment with this compound was shown to increase the proportion of larger, Endo H-sensitive structures, indicating more complete glycosylation.

Signaling Pathways and Mechanisms of Action

The N-glycosylation pathway is central to understanding the therapeutic strategies for CDG-Ia. The diagram below illustrates the key enzymatic steps and the points of intervention for mannose supplementation and this compound.

N_Glycosylation_Pathway cluster_cytosol Cytosol cluster_intervention Therapeutic Interventions cluster_er Endoplasmic Reticulum Fructose_6_P Fructose-6-P Mannose_6_P Mannose-6-P Fructose_6_P->Mannose_6_P MPI MPI MPI Mannose_6_P->Fructose_6_P MPI Mannose_1_P Mannose-1-P Mannose_6_P->Mannose_1_P PMM2 PMM2 PMM2 (Deficient in CDG-Ia) GDP_Mannose GDP-Mannose Mannose_1_P->GDP_Mannose GMPP Glycoprotein Nascent Glycoprotein GDP_Mannose->Glycoprotein Glycosyltransferases Mature_Glycoprotein Mature Glycoprotein Glycoprotein->Mature_Glycoprotein Processing Mannose_Supp Mannose Supplementation Mannose_Supp->Mannose_6_P Hexokinase This compound This compound This compound->MPI Inhibits

Caption: N-glycosylation pathway and therapeutic intervention points.

Experimental Methodologies

The following are detailed protocols for the key experiments used to evaluate the efficacy of this compound and mannose supplementation.

[3H]Mannose Incorporation Assay

This assay measures the rate of incorporation of radiolabeled mannose into newly synthesized glycoproteins, providing a quantitative measure of N-glycosylation efficiency.

Protocol:

  • Cell Culture: Plate normal and CDG-Ia fibroblasts in a multi-well format and culture in low glucose medium to enhance [3H]mannose uptake.

  • Pre-incubation: Pre-incubate the cells with or without 10 µM this compound for 2 hours.

  • Labeling: Add 50 µCi/ml [2-3H]mannose and 5 µCi/ml [35S]Met/Cys to the culture medium in the presence or absence of varying concentrations of unlabeled mannose (e.g., 12.5 µM). Incubate for 1 hour.

  • Cell Lysis: Wash the cells with PBS and lyse with a suitable lysis buffer.

  • Protein Precipitation: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein pellet to remove unincorporated radiolabel, resuspend, and measure the radioactivity of 3H and 35S using a scintillation counter.

  • Data Analysis: Normalize the [3H]mannose counts to the [35S]Met/Cys counts to account for differences in total protein synthesis.

Endoglycosidase H (Endo H) Digestion Assay

This assay is used to assess the structure of N-glycans. Endo H specifically cleaves high-mannose and hybrid N-glycans, which are precursors to complex N-glycans. In CDG-Ia, a higher proportion of truncated, Endo H-resistant glycans is observed.

Protocol:

  • Glycoprotein Labeling: Label fibroblasts with [3H]mannose as described above.

  • Immunoprecipitation: Isolate a specific glycoprotein of interest using immunoprecipitation to enrich the sample.

  • Denaturation: Denature the glycoprotein sample by heating at 100°C for 10 minutes in the presence of a denaturing buffer (e.g., containing SDS and DTT).

  • Endo H Digestion: Add Endoglycosidase H to the denatured sample and incubate at 37°C for 1-4 hours.

  • SDS-PAGE and Autoradiography: Separate the digested and undigested samples by SDS-PAGE.

  • Analysis: Visualize the radiolabeled glycoproteins by autoradiography. A shift in the molecular weight of the glycoprotein after Endo H digestion indicates the presence of Endo H-sensitive N-glycans. Quantify the percentage of Endo H-sensitive glycans by densitometry.

Experimental Workflow

The logical flow for comparing the effects of this compound and mannose supplementation on CDG-Ia fibroblasts is depicted in the following diagram.

Experimental_Workflow cluster_treatments Treatment Groups cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison start Start: Culture CDG-Ia and Normal Fibroblasts control Untreated Control start->control Divide Cells mannose Mannose Supplementation start->mannose This compound This compound start->this compound combo Mannose + this compound start->combo mannose_incorp [3H]Mannose Incorporation Assay control->mannose_incorp endo_h Endo H Digestion Assay control->endo_h mannose->mannose_incorp mannose->endo_h This compound->mannose_incorp This compound->endo_h combo->mannose_incorp combo->endo_h quantify_incorp Quantify Glycosylation Efficiency mannose_incorp->quantify_incorp quantify_structure Assess N-glycan Structure endo_h->quantify_structure end Conclusion: Compare Efficacy of This compound and Mannose quantify_incorp->end quantify_structure->end

Caption: Workflow for comparing therapeutic agents in CDG-Ia fibroblasts.

Conclusion

The preclinical data strongly suggest that this compound, an inhibitor of phosphomannose isomerase, holds promise as a therapeutic agent for CDG-Ia. By blocking the catabolic route of mannose-6-phosphate, this compound effectively increases the substrate pool for the deficient PMM2 enzyme, leading to improved N-glycosylation in patient-derived fibroblasts. This mechanism appears to be more effective than mannose supplementation alone, particularly at physiological mannose concentrations. Further investigation, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound as a novel treatment for CDG-Ia.

References

A Comparative Analysis of MLS0315771 and Gene Therapy for Congenital Disorder of Glycosylation Type Ia (CDG-Ia)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Congenital Disorder of Glycosylation Type Ia (CDG-Ia), the most common of the congenital disorders of glycosylation, arises from mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 (PMM2) enzyme activity. This deficiency impairs the conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis of N-linked glycans. The resulting hypoglycosylation of numerous proteins leads to a multisystemic disorder with severe neurological involvement. Currently, treatment options are largely supportive. This guide provides a comparative overview of two emerging therapeutic strategies: the small molecule inhibitor MLS0315771 and AAV-based gene replacement therapy.

Mechanism of Action

This compound: A Phosphomannose Isomerase (MPI) Inhibitor

This compound is a competitive inhibitor of phosphomannose isomerase (MPI). In the complex pathway of mannose metabolism, MPI and PMM2 compete for the same substrate, mannose-6-phosphate. In CDG-Ia, where PMM2 activity is compromised, a significant portion of mannose-6-phosphate is catabolized by MPI. By inhibiting MPI, this compound aims to increase the intracellular pool of mannose-6-phosphate, thereby enhancing its availability for the residual PMM2 enzyme and boosting the production of mannose-1-phosphate for glycosylation.[1] This approach is particularly considered for patients who retain some residual PMM2 activity.[1]

Gene Therapy: AAV-Mediated PMM2 Gene Replacement

Gene therapy for CDG-Ia focuses on delivering a functional copy of the PMM2 gene to affected cells to restore normal enzyme production. The most explored approach utilizes an adeno-associated virus (AAV) vector, specifically the AAV9 serotype, to carry the PMM2 gene (AAV9-PMM2).[2][3][4] AAV9 has been chosen for its ability to transduce a wide range of cell types, including those in the central nervous system, which is critically affected in CDG-Ia.[5] This strategy aims to provide a long-term, potentially curative solution by directly addressing the genetic root of the disease.

Preclinical Efficacy: A Quantitative Comparison

Direct head-to-head comparative studies of this compound and AAV-PMM2 gene therapy are not yet available in the published literature. However, data from independent preclinical studies in patient-derived fibroblasts and animal models provide insights into their respective efficacies.

ParameterThis compoundAAV9-PMM2 Gene Therapy
Cell Model CDG-Ia patient fibroblastsCDG-Ia patient fibroblasts
PMM2 Enzyme Activity Indirectly enhances the efficiency of residual PMM2 activity.[1]Increased PMM2 activity by 1.67 to 2.50-fold in patient fibroblasts.[2][6]
PMM2 Protein Levels Does not directly increase PMM2 protein levels.Augmented PMM2 protein levels by 2.60 to 2.87-fold in patient fibroblasts.[2][6]
Glycosylation Correction Improved N-glycosylation in patient fibroblasts with certain mutations, demonstrated by increased Endo H-sensitive N-glycans. Effective at concentrations as low as 6.25 μM mannose with 10 μM this compound.[1]Improved glycosylation in patient cells, as indicated by increased expression of glycoproteins ICAM-1 and LAMP1.[2][6]
Animal Model Increased mannose metabolic flux towards glycosylation in zebrafish embryos.[1]Prevented and halted disease-relevant neurological phenotypes in a tamoxifen-inducible Pmm2 knockout mouse model.[5] Reversed the downregulation of Neurexin-2 in the cerebellum of a Pmm2 knockout mouse model.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of these therapeutic approaches.

PMM2 Enzyme Activity Assay in Fibroblasts

This spectrophotometric assay measures the rate of NADP+ reduction to NADPH, which is coupled to the conversion of mannose-1-phosphate to gluconate-6-phosphate.

  • Cell Lysis: Harvest and wash patient fibroblasts. Resuspend the cell pellet in a lysis buffer (e.g., 150mM NaCl, 20mM Tris pH 8.0) and disrupt the cells via sonication or freeze-thaw cycles.[8] Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.

  • Enzymatic Reaction: In a microplate, combine the cell lysate with a reaction mixture containing the necessary coupling enzymes (phosphoglucomutase, glucose-6-phosphate dehydrogenase) and substrates (mannose-1-phosphate, NADP+).

  • Measurement: Measure the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The rate of NADPH production is proportional to the PMM2 activity in the lysate.[9][10][11]

Endoglycosidase H (Endo H) Digestion for N-Glycan Analysis

Endo H is an enzyme that cleaves high-mannose and some hybrid N-linked glycans, allowing for the assessment of glycosylation status.

  • Glycoprotein Denaturation: Combine the glycoprotein sample (1-20 µg) with a denaturing buffer (e.g., containing SDS and β-mercaptoethanol) in a microtube. Heat at 100°C for 10 minutes to denature the protein.[12][13]

  • Enzymatic Digestion: Add a reaction buffer (e.g., 250 mM sodium phosphate, pH 5.5) and Endo H enzyme to the denatured sample.[12] Incubate at 37°C for 1 to 18 hours.[12][13]

  • Reaction Termination: Stop the reaction by heating at 100°C for 3 minutes.[12]

  • Analysis: Analyze the digested and undigested samples by SDS-PAGE. A shift in the molecular weight of the glycoprotein after Endo H treatment indicates the presence of high-mannose or hybrid N-glycans, and the extent of the shift can be used to quantify the degree of glycosylation.[14][15]

AAV Vector Production and Transduction of Fibroblasts

This protocol outlines the general steps for producing AAV vectors and using them to deliver the PMM2 gene to patient cells.

  • Plasmid Co-transfection: Co-transfect HEK293T cells with three plasmids: a plasmid containing the AAV vector with the PMM2 gene cassette flanked by inverted terminal repeats (ITRs), a helper plasmid providing the AAV replication and capsid genes (e.g., for AAV9), and a helper plasmid providing adenoviral helper functions.[8][16]

  • Virus Harvest and Purification: After 48-72 hours, harvest the cells and lyse them through freeze-thaw cycles.[8][16] Purify the AAV particles from the cell lysate using methods such as cesium chloride density-gradient ultracentrifugation or affinity chromatography.[17][18]

  • Vector Titer Determination: Quantify the genomic copies of the purified AAV vector using quantitative PCR (qPCR).

  • Fibroblast Transduction: Plate patient-derived fibroblasts and infect them with the AAV9-PMM2 vector at a specific multiplicity of infection (MOI).

  • Post-transduction Analysis: After a suitable incubation period, harvest the cells to assess the expression and activity of the PMM2 enzyme and to analyze the correction of glycosylation defects.[2]

Visualizing the Therapeutic Strategies

The following diagrams illustrate the core concepts behind CDG-Ia pathology and the mechanisms of this compound and gene therapy.

PMM2_Pathway cluster_0 Glycosylation Pathway in a Healthy Individual F6P Fructose-6-P M6P Mannose-6-P F6P->M6P MPI M1P Mannose-1-P M6P->M1P PMM2 GDP_Man GDP-Mannose M1P->GDP_Man Glycoproteins Correctly Glycosylated Proteins GDP_Man->Glycoproteins

Caption: The normal PMM2-dependent glycosylation pathway.

CDG_Ia_Pathology cluster_1 CDG-Ia Pathophysiology F6P Fructose-6-P M6P Mannose-6-P F6P->M6P MPI M1P Mannose-1-P M6P->M1P Deficient PMM2 GDP_Man Reduced GDP-Mannose M1P->GDP_Man HypoGlycoproteins Hypoglycosylated Proteins GDP_Man->HypoGlycoproteins

Caption: The disrupted glycosylation pathway in CDG-Ia.

MLS0315771_Mechanism cluster_2 Mechanism of this compound Action MLS This compound F6P Fructose-6-P MLS->F6P Inhibits MPI M6P Increased Mannose-6-P F6P->M6P MPI M1P Mannose-1-P M6P->M1P Residual PMM2 GDP_Man GDP-Mannose M1P->GDP_Man Glycoproteins Improved Glycosylation GDP_Man->Glycoproteins

Caption: this compound inhibits MPI to boost substrate for PMM2.

Gene_Therapy_Mechanism cluster_3 Mechanism of AAV-PMM2 Gene Therapy AAV AAV9-PMM2 Vector Cell Patient Cell AAV->Cell Transduction PMM2_gene Functional PMM2 Gene Cell->PMM2_gene Delivers PMM2_protein Functional PMM2 Protein PMM2_gene->PMM2_protein Expression M6P Mannose-6-P M1P Mannose-1-P M6P->M1P Restored PMM2 Activity Glycoproteins Restored Glycosylation M1P->Glycoproteins Normal Glycosylation Pathway

Caption: AAV-PMM2 gene therapy restores functional PMM2 enzyme.

Concluding Remarks

Both this compound and AAV-based gene therapy represent promising, albeit distinct, therapeutic avenues for CDG-Ia. This compound offers a small molecule approach that may be beneficial for patients with residual PMM2 activity, potentially requiring ongoing administration. Gene therapy, on the other hand, presents the possibility of a one-time, durable treatment by correcting the underlying genetic defect.

The preclinical data for both strategies are encouraging, demonstrating biochemical and, in the case of gene therapy, functional improvements in disease models. However, the lack of direct comparative studies makes it challenging to definitively assess their relative efficacy. Further research, including clinical trials, is necessary to establish the safety and therapeutic potential of these approaches in patients with CDG-Ia. The choice of the most suitable therapy may ultimately depend on the specific PMM2 mutations, the level of residual enzyme activity, and the overall clinical presentation of the individual patient.

References

Unlocking Glycosylation: A Comparative Guide to MLS0315771 in CDG-Ia Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of MLS0315771's effects in various Congenital Disorder of Glycosylation Type Ia (CDG-Ia) cell models. We present a detailed comparison with alternative therapeutic strategies, supported by experimental data and detailed protocols.

Congenital Disorder of Glycosylation Type Ia (CDG-Ia) is a severe metabolic disorder caused by mutations in the PMM2 gene, leading to deficient activity of the phosphomannomutase 2 (PMM2) enzyme. This deficiency impairs the conversion of mannose-6-phosphate to mannose-1-phosphate, a crucial step in the synthesis of N-linked glycans. Consequently, patients suffer from a wide range of severe clinical manifestations. Currently, there is no effective treatment for CDG-Ia.

One promising therapeutic strategy involves the inhibition of phosphomannose isomerase (MPI), an enzyme that diverts mannose-6-phosphate away from the glycosylation pathway. This compound, a potent MPI inhibitor, has emerged as a lead compound in preclinical studies. This guide delves into the experimental evidence supporting the efficacy of this compound in CDG-Ia patient-derived fibroblasts and compares its mechanism and effectiveness against other potential therapeutic avenues.

At a Glance: this compound Performance in CDG-Ia Fibroblasts

The efficacy of this compound is intrinsically linked to the residual activity of the mutant PMM2 enzyme in patient cells. The following tables summarize the key findings from studies on various CDG-Ia patient-derived fibroblast cell lines, each harboring different PMM2 mutations.

Table 1: Characteristics of CDG-Ia Patient Fibroblast Cell Lines

Patient IDPMM2 MutationsResidual PMM2 Activity (% of Normal)
1R141H/F119L1.5
2R141H/N216I1.8
3R141H/C241S2.5
4F119L/F119L5.0
5V231M/C241S10.0
6T237M/R162W12.0
7P113L/R141H0.8
8E139K/R141H1.2
9F182S/R141H1.3

Table 2: Effect of this compound on N-Glycosylation in CDG-Ia Fibroblasts

Patient IDTreatment[3H]Mannose Incorporation (Normalized Ratio)Endo H Sensitivity (% Increase with Mannose)
1Control~0.6-
+ this compound (10 µM)~1.0+
3Control~0.7-
+ this compound (10 µM)~1.1+
4Control~0.8-
+ this compound (10 µM)~1.2+
5Control~0.85-
+ this compound (10 µM)~1.25+
7Control~0.5-
+ this compound (10 µM)~0.5-
8Control~0.55-
+ this compound (10 µM)~0.55-
9Control~0.6-
+ this compound (10 µM)~0.6-

Data synthesized from Sharma, V., et al. (2011). Journal of Biological Chemistry.[1] "+" indicates a favorable response, while "-" indicates no response.

The Mechanism of Action: Shunting Mannose for Glycosylation

In healthy cells, mannose-6-phosphate (Man-6-P) is primarily converted to fructose-6-phosphate by MPI for entry into glycolysis. A smaller portion is converted to mannose-1-phosphate by PMM2, which is essential for N-glycosylation. In CDG-Ia, the reduced PMM2 activity creates a bottleneck. This compound acts by inhibiting MPI, thereby increasing the availability of Man-6-P for the residual PMM2 enzyme to utilize, redirecting the metabolic flux towards the synthesis of essential glycans.[1]

cluster_0 Glycolysis cluster_1 N-Glycosylation Pathway Fru6P Fructose-6-P Man1P Mannose-1-P GDPMan GDP-Mannose Man1P->GDPMan Glycoproteins Glycoproteins GDPMan->Glycoproteins Man6P Mannose-6-P Man6P->Fru6P catabolized by Man6P->Man1P converted by This compound This compound MPI MPI This compound->MPI inhibits MPI->Man6P PMM2 PMM2 (Deficient in CDG-Ia) PMM2->Man6P

Caption: Mechanism of this compound action in CDG-Ia.

Comparative Analysis: this compound vs. Alternative Therapies

While this compound shows promise, other therapeutic strategies are also under investigation for CDG-Ia. A direct comparison highlights the unique advantages and challenges of each approach.

Table 3: Comparison of Therapeutic Strategies for CDG-Ia

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
MPI Inhibition (this compound) Blocks the catabolism of Man-6-P, increasing its availability for the deficient PMM2 enzyme.Small molecule, orally bioavailable. Addresses the metabolic imbalance.Efficacy is dependent on residual PMM2 activity. Potential for off-target toxicity.
Mannose Supplementation Aims to increase the intracellular pool of Man-6-P through direct phosphorylation of mannose.Simple and readily available.Largely ineffective in CDG-Ia due to rapid catabolism of Man-6-P by MPI.[1]
Pharmacological Chaperones Small molecules that bind to and stabilize the misfolded PMM2 enzyme, potentially increasing its residual activity.Can be mutation-specific, offering a personalized medicine approach.Development is challenging; efficacy depends on the specific mutation and its effect on protein folding.
Substrate Replacement Therapy (e.g., GLM101) Delivers mannose-1-phosphate, the product of the PMM2 reaction, directly into the cell, bypassing the enzymatic defect.Independent of residual PMM2 activity. Has the potential to treat a broader range of CDG-Ia patients.Requires a specialized delivery system (e.g., liposomes). Currently in clinical trials.

Experimental Corner: Key Methodologies

Reproducibility is paramount in scientific research. Here, we provide detailed protocols for the key experiments used to evaluate the efficacy of this compound in CDG-Ia cell models.

[3H]Mannose Incorporation Assay

This assay quantifies the incorporation of radiolabeled mannose into newly synthesized glycoproteins, providing a direct measure of N-glycosylation efficiency.

start Seed CDG-Ia Fibroblasts preincubate Pre-incubate with this compound (2h) start->preincubate label Label with [3H]mannose (1h) preincubate->label wash Wash cells to remove unincorporated label label->wash lyse Lyse cells wash->lyse precipitate Precipitate glycoproteins (TCA) lyse->precipitate scintillation Quantify radioactivity by scintillation counting precipitate->scintillation

Caption: Workflow for the [3H]Mannose Incorporation Assay.

Protocol:

  • Cell Culture: CDG-Ia patient-derived fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Pre-incubation: Cells are pre-incubated with 10 µM this compound for 2 hours in low glucose medium.

  • Radiolabeling: Following pre-incubation, the medium is replaced with fresh low glucose medium containing 50 µCi/ml [2-3H]mannose and 5 µCi/ml [35S]Met/Cys (for normalization to protein synthesis) and incubated for 1 hour.

  • Cell Lysis and Precipitation: Cells are washed with ice-cold phosphate-buffered saline (PBS), harvested, and lysed. Proteins are precipitated using trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated [3H] and [35S] is determined by liquid scintillation counting. The ratio of 3H to 35S is calculated to normalize for protein synthesis.

Endoglycosidase H (Endo H) Digestion Assay

Endo H is an enzyme that cleaves high-mannose and some hybrid N-glycans, which are precursors to complex N-glycans. An increase in Endo H sensitivity indicates a restoration of the N-glycosylation pathway, allowing for the synthesis of more mature glycan structures.

Protocol:

  • Radiolabeling and Lysis: Cells are radiolabeled with [2-3H]mannose as described above and lysed.

  • Immunoprecipitation (Optional): Specific glycoproteins can be immunoprecipitated to analyze their glycosylation status.

  • Denaturation: Protein samples are denatured by heating at 100°C for 10 minutes in the presence of a denaturing buffer (e.g., containing SDS and DTT).

  • Endo H Digestion: The denatured protein sample is incubated with Endo H enzyme at 37°C for 1-3 hours in a compatible reaction buffer.

  • Analysis by SDS-PAGE: The digested and undigested samples are resolved by SDS-PAGE. The gel is then processed for fluorography to visualize the radiolabeled glycoproteins. A shift in the molecular weight of the glycoprotein after Endo H treatment indicates the presence of Endo H-sensitive glycans.

N-Glycan Profiling by GC-MS

For a more detailed analysis of glycan structures, gas chromatography-mass spectrometry (GC-MS) can be employed.

Protocol:

  • Glycan Release: N-glycans are released from total cellular glycoproteins by enzymatic digestion with PNGase F.

  • Purification: The released glycans are purified from peptides and other cellular components using solid-phase extraction.

  • Hydrolysis and Derivatization: The purified glycans are hydrolyzed to their constituent monosaccharides. The monosaccharides are then chemically derivatized (e.g., by reduction and acetylation) to make them volatile for GC analysis.

  • GC-MS Analysis: The derivatized monosaccharides are separated by gas chromatography and detected by mass spectrometry. The resulting fragmentation patterns allow for the identification and quantification of the different monosaccharides.

Future Directions and Concluding Remarks

This compound represents a promising therapeutic candidate for a subset of CDG-Ia patients, particularly those with some residual PMM2 activity. The cross-validation in various patient-derived fibroblast models underscores the potential of MPI inhibition as a viable therapeutic strategy. However, the lack of response in cell lines with very low residual PMM2 activity highlights the need for alternative approaches.

The development of pharmacological chaperones and substrate replacement therapies like GLM101 offers hope for a broader range of CDG-Ia patients. Future research should focus on head-to-head comparisons of these different therapeutic modalities in standardized preclinical models to determine the most effective treatment strategy for specific PMM2 genotypes. Furthermore, a deeper understanding of the off-target effects of MPI inhibitors is crucial for their safe translation into the clinic. The continued investigation into these diverse therapeutic avenues brings us closer to a future where effective treatments are a reality for individuals living with CDG-Ia.

References

Assessing the therapeutic index of MLS0315771 compared to other potential CDG-Ia treatments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Congenital Disorder of Glycosylation Type Ia (CDG-Ia), the most prevalent form of CDG, arises from mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 activity and subsequent impaired N-glycosylation.[1] The lack of effective treatments for this multisystemic disorder has spurred research into novel therapeutic strategies.[2][3] This guide provides a comparative assessment of MLS0315771, a small molecule inhibitor of phosphomannose isomerase (MPI), against other emerging therapeutic avenues for CDG-Ia, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a potent and competitive inhibitor of phosphomannose isomerase (MPI).[4] In the context of CDG-Ia, the therapeutic rationale is to block the catabolism of mannose-6-phosphate (Man-6-P) by MPI, thereby increasing its availability for the deficient PMM2 enzyme to synthesize mannose-1-phosphate and rescue N-glycosylation.[5] While mannose supplementation has proven ineffective in CDG-Ia patients due to the rapid conversion of Man-6-P to fructose-6-phosphate by MPI, inhibiting this enzyme presents a promising strategy.[5]

Quantitative Assessment of this compound

Experimental data has demonstrated the efficacy and toxicity profile of this compound in various models.

ParameterValueExperimental SystemCitation
Efficacy
MPI Inhibition (IC50)~1 µMIn vitro direct enzyme assay[4]
MPI Inhibition (Ki)1.4 ± 0.3 µMIn vitro kinetic assay[4]
Effective Concentration for Improved Glycosylation10-12.5 µMHeLa cells and CDG-Ia patient fibroblasts[4]
Toxicity
Onset of Cellular Toxicity (decreased protein synthesis)> 10 µMCDG-Ia patient fibroblasts[4]
Onset of Toxicity in Whole Organism> 2 µMZebrafish embryos[5]

Comparative Landscape of CDG-Ia Therapies

While this compound represents a targeted small molecule approach, other therapeutic strategies for CDG-Ia are in various stages of development. A direct comparison of a "therapeutic index" is not always feasible due to the different modalities and developmental stages.

Therapeutic StrategyMechanism of ActionKey Efficacy FindingsPotential Limitations/Toxicity
Pharmacological Chaperones Small molecules that bind to and stabilize misfolded PMM2 protein, increasing its residual activity.[2][6]Identified compounds that increase the thermal stability and activity of mutant PMM2 in cell models.[2][7]Efficacy is mutation-specific; requires some residual protein expression. No in vivo data available.
Gene Therapy Introduction of a functional copy of the PMM2 gene to restore enzyme production.AAV9-mediated PMM2 gene replacement augmented PMM2 expression and improved glycosylation in patient fibroblasts.[8]Potential for immunogenicity, off-target effects, and challenges with delivery to all affected tissues.
Substrate Supplementation (Mannose) Aims to increase the substrate pool for the deficient enzyme.Ineffective in CDG-Ia patients as a standalone therapy.[1][9]Rapidly catabolized by MPI.

Signaling and Experimental Workflow Diagrams

To visualize the underlying biology and experimental approaches, the following diagrams are provided.

Glycosylation_Pathway Fructose6P Fructose-6-P Man6P Mannose-6-P Fructose6P->Man6P MPI Mannose Exogenous Mannose Mannose->Man6P Hexokinase Man1P Mannose-1-P Man6P->Man1P PMM2 (deficient) GDP_Man GDP-Mannose Man1P->GDP_Man N_Glycans N-Glycans GDP_Man->N_Glycans This compound This compound MPI MPI This compound->MPI PMM2_deficient PMM2 (deficient in CDG-Ia) Hexokinase Hexokinase

Caption: N-Glycosylation pathway in CDG-Ia and the target of this compound.

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment efficacy_start Treat CDG-Ia Fibroblasts with this compound H3_mannose [3H]Mannose Incorporation Assay efficacy_start->H3_mannose EndoH Endoglycosidase H Digestion efficacy_start->EndoH toxicity_start Treat Cells/Zebrafish with this compound S35_met_cys [35S]Met/Cys Incorporation Assay toxicity_start->S35_met_cys zebrafish_survival Zebrafish Survival Assay toxicity_start->zebrafish_survival

Caption: Workflow for assessing the efficacy and toxicity of this compound.

Detailed Experimental Protocols

[³H]Mannose Incorporation Assay (Efficacy)

This assay measures the incorporation of radiolabeled mannose into newly synthesized glycoproteins, providing a quantitative measure of N-glycosylation efficiency.

  • Cell Culture: CDG-Ia patient fibroblasts are cultured in a low glucose medium to enhance the uptake of [2-³H]mannose.[4]

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.

  • Labeling: [2-³H]mannose (e.g., 50 µCi/ml) and [³⁵S]Met/Cys (e.g., 5 µCi/ml, for normalization) are added to the culture medium, and cells are incubated for a defined period (e.g., 3 hours).[4]

  • Protein Precipitation: Proteins are precipitated using trichloroacetic acid (TCA).[4]

  • Scintillation Counting: The radioactivity of ³H and ³⁵S in the protein precipitate is measured using a scintillation counter.

  • Data Analysis: The ³H incorporation is normalized to the ³⁵S incorporation to account for any effects on overall protein synthesis.[4] An increase in the ³H/³⁵S ratio indicates improved mannose incorporation into glycoproteins.

Endoglycosidase H (Endo H) Digestion (Efficacy)

This assay assesses the structural integrity of N-glycans. In CDG-Ia, truncated N-glycan structures are often produced, which are resistant to Endo H cleavage.[4]

  • Sample Preparation: Glycoproteins are extracted from this compound-treated and untreated CDG-Ia fibroblasts that have been radiolabeled (e.g., with [³H]mannose).

  • Denaturation: Protein samples are denatured by heating (e.g., 100°C for 10 minutes) in a denaturing buffer containing SDS and a reducing agent.[10]

  • Digestion: The denatured glycoproteins are incubated with Endo H (e.g., 500 units for 3 hours at 37°C) in a reaction buffer (e.g., 0.5 M sodium citrate, pH 5.5).[10]

  • Analysis: The digested and undigested samples are analyzed by SDS-PAGE and autoradiography. A shift in the molecular weight of the glycoprotein after Endo H treatment indicates the presence of high-mannose N-glycans and thus, a rescue of the glycosylation defect.

[³⁵S]Met/Cys Incorporation Assay (Toxicity)

This assay measures the rate of new protein synthesis and is used to assess the general cytotoxicity of a compound.[4]

  • Cell Culture: Cells (e.g., HeLa cells, patient fibroblasts, or Mpi-knockout mouse embryonic fibroblasts) are cultured in the presence of varying concentrations of this compound.[4]

  • Labeling: Cells are incubated with [³⁵S]Met/Cys for a specified time (e.g., 3 hours).[4]

  • Precipitation and Counting: Total proteins are precipitated with TCA, and the incorporated radioactivity is measured by scintillation counting.[11]

  • Data Analysis: A significant decrease in [³⁵S] incorporation compared to untreated control cells indicates cellular toxicity.[4]

Conclusion

This compound presents a targeted therapeutic strategy for CDG-Ia with a clear mechanism of action and demonstrated efficacy in preclinical models. However, its off-target toxicity at higher concentrations highlights the need for further optimization of the chemical scaffold to improve its therapeutic index.[4] Alternative approaches such as pharmacological chaperones and gene therapy are promising but are at earlier stages of development and present their own unique challenges. The continued investigation and comparison of these diverse therapeutic strategies will be crucial in the pursuit of an effective treatment for CDG-Ia.

References

Safety Operating Guide

Essential Safety and Disposal Information for MLS0315771

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing MLS0315771, a potent phosphomannose isomerase (MPI) inhibitor, adherence to proper disposal and handling protocols is paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the disposal, experimental use, and relevant biological pathways associated with this compound.

Disposal Procedures for this compound

General Guidelines for Chemical Waste Disposal:

  • Segregation: Chemical waste must be segregated into compatible categories to prevent dangerous reactions.[1] this compound, as a solid organic compound, should not be mixed with liquid waste or incompatible chemicals.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and concentration of each component.[1]

  • Solid Waste:

    • Solid chemicals should be collected in a designated, sealed, and properly labeled container.[2]

    • Avoid disposing of solid chemical waste in regular trash.

  • Liquid Waste (Solutions containing this compound):

    • Aqueous solutions may have specific pH requirements for drain disposal, but it is generally not recommended for compounds like this compound.[1]

    • Organic solvent solutions should be collected in separate, labeled containers for hazardous waste pickup.[3]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, with the label defaced.[3]

  • Spill Cleanup: Materials used to clean up spills of this compound should be collected and disposed of as hazardous chemical waste.[3]

Quantitative Data Summary

PropertyValueReference
Molecular Weight273.33 g/mol MedChemExpress
IC₅₀~1 µM (for MPI)MedChemExpress
Kᵢ1.4 µMMedChemExpress
Solubility in DMSO100 mg/mL (365.86 mM)GlpBio[2]

Experimental Protocol: Cell-based Assay for MPI Inhibition

The following is a detailed methodology for assessing the inhibitory effect of this compound on phosphomannose isomerase (MPI) in a cell-based assay.[4]

Materials:

  • HeLa cells (or other suitable cell line)

  • 24-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) with 5 mM glucose

  • This compound stock solution (in DMSO)

  • [2-³H]mannose

  • [³⁵S]Met/Cys

  • Lysis buffer (10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Cell Culture: Grow HeLa cells in 24-well plates until they reach approximately 70% confluency.

  • Inhibitor Incubation: Incubate the cells for 2 hours with varying concentrations of this compound (or DMSO as a vehicle control) in DMEM containing 5 mM glucose.

  • Radiolabeling: Add 50 µCi/mL of [2-³H]mannose and 5 µCi/mL of [³⁵S]Met/Cys to each well and incubate for an additional hour at 37°C.

  • Cell Lysis: Remove the medium and wash the cells twice with phosphate-buffered saline (PBS) to remove free radiolabel. Lyse the cells by adding the lysis buffer.

  • Protein Precipitation: Precipitate a portion of the cell lysate using trichloroacetic acid (TCA).

  • Quantification: Determine the amount of incorporated radiolabel using a scintillation counter. The inhibition of MPI activity is assessed by the reduction in the amount of ³H₂O produced from [2-³H]mannose metabolism.

Phosphomannose Isomerase Signaling Pathway

This compound is an inhibitor of phosphomannose isomerase (PMI), a crucial enzyme in mannose metabolism. PMI catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate, thereby linking mannose metabolism to glycolysis.[5][6] Inhibition of PMI by this compound blocks this conversion.

MPI_Pathway cluster_glycolysis Glycolysis cluster_mannose Mannose Metabolism F6P Fructose-6-Phosphate Glycolysis_Products Glycolytic Intermediates F6P->Glycolysis_Products Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase PMI Phosphomannose Isomerase (PMI) M6P->PMI PMI->F6P This compound This compound This compound->PMI Inhibits

Caption: The metabolic pathway of phosphomannose isomerase (PMI) and its inhibition by this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling MLS0315771

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the potent phosphomannose isomerase inhibitor, MLS0315771. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting, reinforcing our commitment to being your preferred partner in laboratory safety and chemical handling.

Key Safety and Physical Data

A thorough understanding of the chemical and toxicological properties of this compound is paramount for its safe handling. The following table summarizes essential quantitative data gathered from supplier information. It is important to note that a comprehensive, substance-specific Safety Data Sheet (SDS) with full GHS hazard classifications was not available at the time of this publication. Therefore, this compound should be handled with the caution appropriate for a potent, biologically active substance with known toxicity at low concentrations.

PropertyValueSource(s)
Molecular Weight 273.33 g/mol
Appearance Solid, Off-white to yellow powder
Solubility Soluble in DMSO at 100 mg/mL (365.86 mM)
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month
IC50 ~1 µM for phosphomannose isomerase (MPI)
Ki 1.4 µM
Known Toxicity Toxic to zebrafish embryos at concentrations above 2 µM. At 8-10 µM, approximately 50% of embryos appeared sick within 20 minutes, with most dying by 30-60 minutes.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, before opening the package.

  • Open the package in a designated area, preferably withi

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MLS0315771
Reactant of Route 2
Reactant of Route 2
MLS0315771

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。